Ammoniumyl
Description
Properties
Molecular Formula |
H3N+ |
|---|---|
Molecular Weight |
17.031 g/mol |
InChI |
InChI=1S/H3N/h1H3/q+1 |
InChI Key |
FXDYOSCCLBVICI-UHFFFAOYSA-N |
Canonical SMILES |
[NH3+] |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of a Zwitterion: An In-depth Technical Guide to the Discovery and History of Ammonium Ylide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium (B1175870) ylides, zwitterionic species bearing a positive quaternary ammonium center adjacent to a carbanion, have carved a significant niche in the landscape of synthetic organic chemistry. Their unique reactivity has paved the way for powerful carbon-carbon bond-forming reactions, most notably the Stevens and Sommelet-Hauser rearrangements. This technical guide provides a comprehensive historical overview of the discovery and development of ammonium ylide chemistry, detailing the seminal work of early pioneers and the subsequent mechanistic investigations that have shaped our modern understanding. This document presents key quantitative data in structured tables, offers detailed experimental protocols for foundational reactions, and utilizes visualizations to illustrate complex reaction pathways, providing a valuable resource for researchers and professionals in organic synthesis and drug development.
A Serendipitous Discovery: The Dawn of Ammonium Ylide Chemistry
The journey into the rich and varied chemistry of ammonium ylides began in 1928 with the work of Thomas S. Stevens. While investigating the chemistry of quaternary ammonium salts, Stevens subjected phenacylbenzyldimethylammonium bromide to aqueous sodium hydroxide (B78521), anticipating a simple substitution or elimination reaction. Instead, he observed an unexpected rearrangement, a[1][2]-shift, that led to the formation of a rearranged amine. This seminal discovery, now famously known as the Stevens rearrangement , marked the first indirect evidence for the existence and reactivity of an ammonium ylide intermediate.[3]
The initial publication by Stevens detailed the reaction of 1-phenyl-2-(N,N-dimethylamino)ethanone with benzyl (B1604629) bromide to form the quaternary ammonium salt, which upon treatment with a base, rearranged to the corresponding amine.[3] This discovery laid the groundwork for a new field of organic chemistry, sparking decades of research into the generation, stability, and synthetic utility of these fascinating reactive intermediates.
The Great Debate: Unraveling the Mechanism of the Stevens Rearrangement
The mechanism of the Stevens rearrangement has been a subject of considerable debate and investigation for many years. The central question revolved around whether the[1][2]-shift of a group from the nitrogen to the adjacent carbanionic carbon proceeds through a concerted pathway, a stepwise radical-pair mechanism, or an ion-pair mechanism.
Initial proposals favored a concerted mechanism. However, the Woodward-Hoffmann rules predict that a concerted[1][2]-sigmatropic rearrangement would be symmetry-forbidden.[4] Experimental evidence, particularly the observation of retention of configuration at the migrating chiral center, further cast doubt on a simple concerted pathway.[4]
Subsequent studies provided compelling evidence for a stepwise mechanism involving the homolytic cleavage of the N-C bond to form a radical pair within a solvent cage. This caged radical pair could then recombine to form the rearranged product, largely accounting for the observed retention of stereochemistry. A competing pathway involving the formation of a cation-anion pair has also been proposed. The prevailing view now is that the reaction likely proceeds through a diradical pathway in many cases.[3]
A Competing Pathway: The Sommelet-Hauser Rearrangement
In 1937, M. Sommelet reported another intriguing rearrangement of a benzylic quaternary ammonium salt, which was later extensively studied and mechanistically elucidated by Charles R. Hauser. This reaction, now known as the Sommelet-Hauser rearrangement , involves the treatment of a benzyl quaternary ammonium salt with a strong base, such as sodium amide in liquid ammonia (B1221849), to yield an ortho-substituted N,N-dialkylbenzylamine.[5][6]
Unlike the[1][2]-shift of the Stevens rearrangement, the Sommelet-Hauser rearrangement is a[2][7]-sigmatropic rearrangement. The currently accepted mechanism involves the initial deprotonation of a benzylic proton to form a nitrogen ylide. This ylide is in equilibrium with a second, less stable ylide formed by the deprotonation of a methyl group on the ammonium moiety. This less stable ylide then undergoes a concerted, symmetry-allowed[2][7]-sigmatropic rearrangement through a five-membered cyclic transition state. Subsequent tautomerization of the resulting intermediate restores aromaticity and yields the final ortho-substituted product.[5][6]
The competition between the Stevens and Sommelet-Hauser rearrangements is influenced by several factors, including the nature of the base, the solvent, and the structure of the quaternary ammonium salt. Generally, stronger bases and higher temperatures favor the Stevens rearrangement, while the Sommelet-Hauser rearrangement is often favored when using sodium amide in liquid ammonia.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the Stevens and Sommelet-Hauser rearrangements, providing insights into reaction yields and the factors influencing the reaction pathways.
Table 1: Yields of the Stevens Rearrangement with Various Substrates and Conditions
| Quaternary Ammonium Salt | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenacylbenzyldimethylammonium bromide | NaOH | Water | Not specified | High | [3] |
| Benzyltrimethylammonium (B79724) iodide | NaNH₂ | Liquid NH₃ | -33 | Low (Stevens) | [5][6] |
| Allyl-substituted ammonium ylides | K₂CO₃ | Not specified | Not specified | 40 | [8] |
| Azetidinium salts | Organocatalyst | Not specified | Not specified | up to 86 | [9] |
Table 2: Yields of the Sommelet-Hauser Rearrangement
| Quaternary Ammonium Salt | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzyltrimethylammonium iodide | NaNH₂ | Liquid NH₃ | -33 | up to 80 | [5] |
| N-benzylic glycine (B1666218) ester-derived ammonium salts | t-BuOK | THF | -78 to -40 | 46 - >98 | [10] |
| N-benzylic α-alkyl amino acid-derived ammonium salts | Not specified | Not specified | Not specified | High | [11] |
Table 3: Migratory Aptitude in the Stevens Rearrangement
The migratory aptitude in the Stevens rearrangement is influenced by the electronic properties of the migrating group. Electron-withdrawing groups on a benzyl migrant generally increase the rate of rearrangement.
| Migrating Group | Relative Migratory Aptitude | Reference |
| p-NO₂-benzyl | > | [4] |
| p-halo-benzyl | > | [4] |
| p-Me-benzyl | > | [4] |
| p-OMe-benzyl | [4] | |
| Phenyl | > Alkyl | [12][13] |
| Tertiary alkyl | > Secondary alkyl > Primary alkyl > Methyl | [12][13][14] |
Experimental Protocols
The following are detailed experimental protocols for the classic Stevens and Sommelet-Hauser rearrangements.
Stevens Rearrangement of Phenacylbenzyldimethylammonium Bromide
This protocol is based on the original work of T.S. Stevens.
Materials:
-
Phenacylbenzyldimethylammonium bromide
-
10% Aqueous Sodium Hydroxide solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Stirring apparatus
Procedure:
-
Dissolve phenacylbenzyldimethylammonium bromide in a minimal amount of water in a round-bottom flask equipped with a reflux condenser and a stirrer.
-
Slowly add a 10% aqueous solution of sodium hydroxide to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Sommelet-Hauser Rearrangement of Benzyltrimethylammonium Iodide
This protocol is adapted from procedures described in Organic Syntheses.[15]
Materials:
-
Benzyltrimethylammonium iodide
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous Potassium Carbonate
-
Three-necked flask
-
Dry ice/acetone condenser
-
Mechanical stirrer
Procedure:
-
Set up a three-necked flask equipped with a mechanical stirrer and a dry ice/acetone condenser.
-
Condense approximately 500 mL of liquid ammonia into the flask.
-
Carefully add small pieces of sodium metal to the liquid ammonia until a persistent blue color is observed, indicating the formation of a sodium-ammonia solution.
-
Add a catalytic amount of ferric nitrate (B79036) to promote the formation of sodium amide.
-
Continue adding sodium metal in small portions until the blue color disappears and a gray suspension of sodium amide is formed.
-
To the stirred suspension of sodium amide, add benzyltrimethylammonium iodide in portions over 15-20 minutes. A greenish-violet color will develop.
-
Stir the reaction mixture for 2 hours at the reflux temperature of liquid ammonia (-33 °C).
-
After the reaction is complete, cautiously add ammonium chloride to quench the excess sodium amide.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
To the remaining residue, carefully add water to dissolve the inorganic salts.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the ether extracts, wash with brine, and dry over anhydrous potassium carbonate.
-
Filter and concentrate the ether solution under reduced pressure to obtain the crude o-methyl-N,N-dimethylbenzylamine.
-
Purify the product by distillation under reduced pressure.
Visualizing Ammonium Ylide Chemistry
The following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction mechanisms and a general experimental workflow.
Caption: The diradical mechanism of the Stevens rearrangement.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Stevens rearrangement - Wikipedia [en.wikipedia.org]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]
- 7. scienceopen.com [scienceopen.com]
- 8. Migratory aptitudes in rearrangement reaction | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New synthetic routes to optically active α-quaternary α-aryl amino acid derivatives via the diastereoselective Stevens and Sommelet–Hauser rearrangements - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Migratory aptitudes in rearrangements of destabilized vinyl cations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Migratory Aptitudes [vrchemistry.chem.ox.ac.uk]
- 14. Migratory aptitude - Wikipedia [en.wikipedia.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to Non-Stabilized and Stabilized Ammonium Ylides
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium (B1175870) ylides are versatile zwitterionic intermediates that serve as powerful tools in modern organic synthesis. Characterized by a carbanionic center adjacent to a positively charged nitrogen atom, their reactivity is profoundly influenced by the substituents on the carbanion. This technical guide provides an in-depth exploration of the synthesis, stability, and reactivity of two distinct classes: non-stabilized and stabilized ammonium ylides. We present a comparative analysis of their core properties, supported by quantitative data, detailed experimental protocols for their key reactions—including epoxidations and sigmatropic rearrangements—and logical workflow diagrams to elucidate their chemical behavior. This document aims to equip researchers with the foundational knowledge required to effectively select and deploy the appropriate class of ammonium ylide for specific synthetic challenges in pharmaceutical and materials science.
Core Concepts: Structure and Stability
Ammonium ylides are neutral molecules with formal opposite charges on adjacent nitrogen and carbon atoms. The fundamental dichotomy between stabilized and non-stabilized ammonium ylides arises from the nature of the substituents attached to the nucleophilic carbon.
-
Non-Stabilized Ylides : These ylides feature substituents on the carbanion that are incapable of significant charge delocalization, such as alkyl or aryl groups. Consequently, the negative charge is more localized, rendering the ylide highly reactive and generally less stable.[1] They are typically generated in situ at low temperatures for immediate use.[1] Benzylic ylides are often classified as "less-stabilized" or "semi-stabilized," as the phenyl ring offers moderate resonance stabilization.[2][3]
-
Stabilized Ylides : In contrast, stabilized ylides possess electron-withdrawing groups (EWGs) directly attached to the carbanionic carbon.[1] Common EWGs include carbonyl (ketone, ester, amide) or cyano groups.[2] These groups delocalize the negative charge through resonance, significantly increasing the ylide's stability and diminishing its nucleophilicity and reactivity compared to non-stabilized counterparts.[1][4] This enhanced stability can allow for some stabilized ylides to be isolated.
The classification and relationship between these ylides can be visualized as follows:
Quantitative Stability: A pKa Perspective
The stability of an ylide is inversely related to its basicity and can be quantitatively assessed by the acidity (pKa) of its conjugate acid—the corresponding quaternary ammonium salt. A lower pKa value for the α-proton of the ammonium salt indicates a more acidic proton and, consequently, a more stable (less basic) ylide.
Stabilizing groups significantly lower the pKa of the α-protons, facilitating ylide formation with weaker bases.
| Ammonium Salt Precursor Type | α-Substituent (R) | Approximate pKa of α-Proton | Ylide Stability | Ylide Reactivity |
| Non-Stabilized | Alkyl (e.g., -CH₃) | 30 - 35 | Low | High |
| Semi-Stabilized | Benzyl (e.g., -CH₂Ph) | ~25 | Moderate | Moderate-High |
| Stabilized | Ester (e.g., -CH₂CO₂Et) | 20 - 25 | High | Low-Moderate |
| Stabilized | Amide (e.g., -CH₂CONH₂) | ~20 | High | Moderate |
| Stabilized | Ketone (e.g., -CH₂COR) | 19 - 20 | High | Moderate |
| Stabilized | Cyano (e.g., -CH₂CN) | ~12 | Very High | Low |
Note: pKa values are approximate and can vary based on solvent, temperature, and the specific structure of the ammonium salt.
Generation of Ammonium Ylides
The most common method for generating ammonium ylides involves a two-step sequence: N-alkylation of a tertiary amine to form a quaternary ammonium salt, followed by deprotonation at the α-carbon using a suitable base. The choice of base is critical and depends on the stability of the target ylide; stronger bases are required for less acidic precursors.
References
Spectroscopic Characterization of Ammonium Ylides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) ylides are reactive intermediates that play a significant role in organic synthesis, finding application in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Their transient nature often makes direct characterization challenging. However, a comprehensive understanding of their spectroscopic properties is crucial for reaction monitoring, mechanistic elucidation, and the development of novel synthetic methodologies. This guide provides a detailed overview of the key spectroscopic techniques used to characterize ammonium ylides, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
General Structure and Formation of Ammonium Ylides
Ammonium ylides are zwitterionic species characterized by a carbanion adjacent to a positively charged nitrogen atom. They are typically generated in situ by the deprotonation of a quaternary ammonium salt using a suitable base.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of ammonium ylides and their precursors. Both ¹H and ¹³C NMR provide valuable information about the electronic environment of the nuclei within the molecule.
¹H NMR Spectroscopy
The protons on the carbon adjacent to the positively charged nitrogen in the ammonium salt precursor typically appear as a singlet in the range of 4.6-4.7 ppm.[1] Other characteristic shifts depend on the nature of the substituents on the nitrogen and the carbanion.
¹³C NMR Spectroscopy
The ylidic carbon in ammonium ylides is shielded and appears at a characteristic upfield chemical shift in the ¹³C NMR spectrum. For example, in some DABCO-derived ammonium salts, the methylene (B1212753) carbon attached to the nitrogen appears around 61 ppm.[1] The carbonyl carbon in carbonyl-stabilized ammonium ylides can be observed in the range of 161-162 ppm.[1]
Table 1: Representative ¹H and ¹³C NMR Data for Ammonium Salt Precursors
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 1-(2-(diethylamino)-2-oxoethyl)-1-azabicyclo[2.2.2]octan-4-aminium bromide | 4.73 (s, 2H, N-CH₂-CO) | 61.2 (-CH₂CO-), 162.2 (-CO-) | [1] |
| 1-(2-oxo-2-(piperidin-1-yl)ethyl)-1-azabicyclo[2.2.2]octan-4-aminium bromide | 4.65 (s, 2H, N-CH₂-CO) | 60.9 (-CH₂CO-), 161.1 (-CO-) | [1] |
Experimental Protocol for NMR Analysis
Sample Preparation (General):
-
Dissolve 5-10 mg of the ammonium salt precursor in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz).
-
Reference the spectra to the residual solvent peak.
For Air-Sensitive Ylides: For highly reactive or air-sensitive ylides, in situ generation within the NMR tube is necessary.
-
Place the ammonium salt precursor in a J. Young NMR tube under an inert atmosphere (e.g., argon or nitrogen).
-
Add the deuterated solvent via syringe.
-
Acquire a spectrum of the precursor.
-
Inject a solution of a strong, non-nucleophilic base (e.g., NaH, KHMDS) at low temperature.
-
Immediately acquire spectra at low temperature to observe the transient ylide species.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present in ammonium ylides, especially for those stabilized by carbonyl groups. The C=O stretching frequency is a key diagnostic band.
Table 2: Characteristic IR Absorption Frequencies for Ammonium Salt Precursors
| Compound | C=O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |
| 1-(2-(diethylamino)-2-oxoethyl)-1-azabicyclo[2.2.2]octan-4-aminium bromide | 1632 | 2972, 2941, 1489, 1479 | [1] |
| 1-(2-oxo-2-(piperidin-1-yl)ethyl)-1-azabicyclo[2.2.2]octan-4-aminium bromide | 1638 | 2930, 2856, 1472, 1435 | [1] |
The carbonyl stretch in these amide-containing ammonium salts appears in the region of 1630-1640 cm⁻¹.[1] Upon formation of the ylide, a shift in this frequency may be observed due to the increased electron density on the carbanion.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) FTIR is a convenient technique for analyzing solid or liquid samples with minimal preparation.
-
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum of the clean, empty crystal.
-
Place a small amount of the solid ammonium salt or a drop of the ylide solution directly onto the crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Clean the crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of ammonium ylides and their precursors. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of these charged species.
Fragmentation Patterns
While specific fragmentation patterns for ammonium ylides are not extensively documented in readily available literature, general principles for amines and quaternary ammonium compounds can be applied. Common fragmentation pathways for tertiary amines under electron ionization (EI) include alpha-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom.[2] For quaternary ammonium salts analyzed by ESI-MS/MS, the primary fragmentation is often the loss of one of the alkyl groups from the nitrogen. In the case of ammonium ylides, which are zwitterionic, fragmentation may be more complex. Under ESI conditions, they are likely to be observed as their protonated form [M+H]⁺. MS/MS analysis of this ion would likely involve cleavage of the N-C(ylide) bond or fragmentation of the substituent groups. For amides, a common fragmentation is the cleavage of the N-CO bond.[3][4]
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Ammonium Salt Precursors
| Compound | Calculated m/z [M]⁺ | Found m/z [M]⁺ | Reference |
| 1-(2-(diethylamino)-2-oxoethyl)-1-azabicyclo[2.2.2]octan-4-aminium | 226.1919 | 226.1922 | [1] |
| 1-(2-oxo-2-(piperidin-1-yl)ethyl)-1-azabicyclo[2.2.2]octan-4-aminium | 238.1919 | 238.1925 | [1] |
Experimental Protocol for ESI-MS Analysis
-
Prepare a dilute solution of the sample (typically 1-10 µM) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. Volatile buffers like ammonium acetate (B1210297) may be added to improve ionization.[5]
-
Infuse the sample solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, drying gas flow rate, and temperature) to obtain a stable and intense signal for the ion of interest.
-
Acquire the full scan mass spectrum to determine the molecular weight.
-
For structural information, perform tandem mass spectrometry (MS/MS) by selecting the ion of interest and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is most informative for ammonium ylides that contain a chromophore, particularly those with extended conjugation. The absorption of UV or visible light corresponds to the promotion of an electron from a filled to an unfilled molecular orbital.
For many simple, non-conjugated ammonium ylides, the electronic transitions occur in the far-UV region and may not be readily observable with standard spectrophotometers. However, for ylides stabilized by conjugating groups (e.g., carbonyl, cyano, or aromatic rings), the absorption maxima (λ_max) are shifted to longer wavelengths (bathochromic shift) and fall within the accessible UV-Vis range. The extent of conjugation directly influences the energy of the electronic transition and thus the λ_max.
In some cases, the generation of a transient ammonium ylide intermediate can be monitored in real-time using spectroelectrochemistry, where UV-Vis spectra are recorded during an electrochemical reaction.
Experimental Protocol for UV-Vis Spectroscopy
-
Prepare a solution of the ammonium ylide or its precursor in a UV-transparent solvent (e.g., acetonitrile, methanol, cyclohexane).
-
Use a quartz cuvette with a defined path length (typically 1 cm).
-
Record a baseline spectrum of the pure solvent.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
-
If the ylide is generated in situ, the reaction can be carried out directly in the cuvette, and spectra can be recorded at different time intervals to monitor the formation and decay of the ylide.
Conclusion
The spectroscopic characterization of ammonium ylides relies on a combination of modern analytical techniques. NMR and IR spectroscopy are indispensable for determining the molecular structure and identifying key functional groups of both the ylides and their stable precursors. Mass spectrometry provides crucial information on molecular weight and fragmentation, aiding in structural confirmation. UV-Vis spectroscopy is particularly valuable for studying the electronic properties of conjugated ylide systems. By employing these techniques with appropriate experimental protocols, researchers can gain deep insights into the nature and reactivity of these important synthetic intermediates.
References
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
Frontier Molecular Orbital (FMO) Analysis of Ammonium Ylides: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) ylides are a class of reactive intermediates characterized by a positively charged nitrogen atom adjacent to a carbanion. This unique electronic structure makes them valuable reagents in organic synthesis, participating in a variety of transformations including sigmatropic rearrangements and nucleophilic attacks. Understanding the reactivity and selectivity of these ylides is paramount for their effective utilization in the synthesis of complex molecules, including those with therapeutic potential. Frontier Molecular Orbital (FMO) theory provides a powerful framework for rationalizing and predicting the outcomes of reactions involving ammonium ylides by examining the interactions between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This guide provides a technical overview of the FMO analysis of ammonium ylides, covering their electronic properties, reactivity patterns, and the computational and experimental methodologies used in their study.
Core Concepts of FMO Theory in the Context of Ammonium Ylides
FMO theory, developed by Kenichi Fukui, simplifies the complex picture of molecular orbital interactions by focusing on the frontier orbitals: the HOMO and the LUMO.[1] The reactivity of a molecule is largely governed by the energy and symmetry of these orbitals.
-
HOMO (Highest Occupied Molecular Orbital): The HOMO is the highest-energy orbital that contains electrons. In the context of ammonium ylides, the HOMO is typically localized on the carbanionic carbon, making this position nucleophilic. The energy of the HOMO is a critical determinant of the ylide's nucleophilicity; a higher HOMO energy corresponds to a more reactive nucleophile.
-
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the lowest-energy orbital that is empty of electrons. The LUMO determines the electrophilic character of a molecule. While the primary reactivity of ammonium ylides is nucleophilic, their LUMO can play a role in certain pericyclic reactions.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that indicates the kinetic stability and reactivity of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
The reactivity of ammonium ylides can be modulated by the substituents attached to the ylide core. Electron-donating groups (EDGs) tend to raise the energy of the HOMO, increasing the ylide's nucleophilicity. Conversely, electron-withdrawing groups (EWGs) stabilize the carbanion, lowering the HOMO energy and decreasing nucleophilicity. These substituent effects also influence the LUMO energy and the overall HOMO-LUMO gap.
Quantitative FMO Data of Ammonium Ylides
| Ylide Structure | Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| H₂C=N⁺(CH₃)₂-C⁻HR | H (unsubstituted) | -1.5 to -2.5 | +3.0 to +4.0 | 4.5 to 6.5 |
| H₂C=N⁺(CH₃)₂-C⁻HR | EDG (e.g., -OCH₃) | Higher (less negative) | Higher (less positive) | Smaller |
| H₂C=N⁺(CH₃)₂-C⁻HR | EWG (e.g., -CN, -CO₂R) | Lower (more negative) | Lower (more positive) | Larger or Smaller* |
*The effect of EWGs on the HOMO-LUMO gap can be complex. While they lower the HOMO energy, they also significantly lower the LUMO energy, and the net effect on the gap can vary.
Reactivity of Ammonium Ylides: An FMO Perspective
The diverse reactivity of ammonium ylides can be rationalized through FMO analysis. Two of the most important reaction classes are sigmatropic rearrangements and nucleophilic additions.
####[2][3]- and[2][4]-Sigmatropic Rearrangements
Ammonium ylides readily undergo sigmatropic rearrangements, with the[2][3]-rearrangement being a concerted, thermally allowed process according to the Woodward-Hoffmann rules.[1][5] The FMO analysis of a[2][3]-sigmatropic rearrangement involves the interaction of the HOMO of the ylide carbanion with the LUMO of the adjacent allylic or benzylic group. The stereochemical outcome of these reactions is often highly predictable based on the orbital symmetry and the preferred transition state geometry.
The[2][4]-rearrangement (Stevens rearrangement) is also observed, often in competition with the[2][3]-rearrangement.[5] FMO theory suggests that a concerted[2][4]-shift is thermally forbidden. Therefore, this rearrangement is generally believed to proceed through a stepwise mechanism involving homolytic cleavage and radical recombination.
Nucleophilic Reactions
The nucleophilic character of the ylide carbanion, as described by its high-energy HOMO, allows it to readily attack a wide range of electrophiles.[2][6] The reaction is governed by the interaction between the HOMO of the ammonium ylide and the LUMO of the electrophile. A smaller energy gap between these two orbitals leads to a more favorable interaction and a faster reaction rate.
Common electrophiles include aldehydes, ketones, and Michael acceptors. For instance, the reaction of an ammonium ylide with an aldehyde or ketone leads to the formation of an epoxide, a transformation of significant synthetic utility.[2][4]
Experimental and Computational Protocols
A thorough understanding of the FMO analysis of ammonium ylides requires a combination of experimental synthesis and computational modeling.
Synthesis of Ammonium Ylides
Ammonium ylides are typically generated in situ from the corresponding quaternary ammonium salts by treatment with a strong base.[7]
General Protocol for the Synthesis of a Quaternary Ammonium Salt Precursor:
-
Alkylation of a Tertiary Amine: A tertiary amine is reacted with an appropriate alkyl halide (e.g., an α-halo ester or ketone) in a suitable solvent such as acetonitrile (B52724) or dichloromethane. The reaction is typically carried out at room temperature or with gentle heating.
-
Isolation and Purification: The resulting quaternary ammonium salt often precipitates from the reaction mixture and can be isolated by filtration. If necessary, the salt can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Characterization: The structure and purity of the ammonium salt are confirmed by standard analytical techniques, including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.
In situ Generation of the Ammonium Ylide:
-
The purified quaternary ammonium salt is dissolved or suspended in a dry, aprotic solvent (e.g., THF, dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to a low temperature (e.g., -78 °C or 0 °C).
-
A strong base (e.g., potassium tert-butoxide, sodium hydride, or an organolithium reagent) is added dropwise to the mixture to deprotonate the α-carbon and generate the ammonium ylide. The ylide is then used immediately in a subsequent reaction.
Computational FMO Analysis
DFT calculations are the workhorse for computational FMO analysis of organic molecules.[8]
Typical Workflow for DFT-based FMO Analysis:
-
Structure Optimization: The 3D structure of the ammonium ylide is built using a molecular modeling program. A geometry optimization is then performed using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311+G(d,p)). This step finds the lowest energy conformation of the molecule.[8]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data.
-
Molecular Orbital Analysis: The energies and spatial distributions of the molecular orbitals, including the HOMO and LUMO, are extracted from the output of the DFT calculation.
-
Visualization: The HOMO and LUMO are visualized to understand their localization and symmetry. This is crucial for predicting sites of reactivity.
-
Reaction Modeling: To analyze a specific reaction, the structures of the reactants, transition state, and products are similarly calculated. The FMO interactions in the transition state can then be analyzed to understand the reaction mechanism and selectivity.
References
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. Ammonium ylides for the diastereoselective synthesis of glycidic amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The preparation and reactions of carbonyl-stabilised ammonium ylides - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Ammonium ylides for the diastereoselective synthesis of glycidic amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Dynamics and a Unified Understanding of Competitive [2,3]- and [1,2]-Sigmatropic Rearrangements Based on a Study of Ammonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ammonium Ylide Mediated Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Ammonium Ylide Mediators for Electrochemical C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational analysis of substituent effects on proton affinity and gas-phase basicity of TEMPO derivatives and their hydrogen bonding interactions with water molecules - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Ammonium Ylides: A Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Chiral ammonium (B1175870) ylides have emerged as powerful and versatile intermediates in modern asymmetric synthesis. Their unique reactivity allows for the stereoselective construction of a variety of important structural motifs, including epoxides, aziridines, and cyclopropanes, which are key building blocks in many pharmaceutical agents. This guide provides an in-depth overview of the synthesis, properties, and applications of chiral ammonium ylides, with a focus on practical experimental methodologies and quantitative data.
Core Concepts and Properties
Ammonium ylides are zwitterionic species containing a positively charged nitrogen atom directly bonded to a carbanion. The reactivity and stability of these ylides are significantly influenced by the substituents on both the nitrogen and the carbanionic carbon. For synthetic utility, the carbanion is often stabilized by an adjacent electron-withdrawing group (e.g., a carbonyl or nitrile group).
Key Properties:
-
Reactivity: Ammonium ylides are highly reactive intermediates, readily participating in reactions with a variety of electrophiles. Their reactivity profile is distinct from that of the more commonly used sulfonium (B1226848) ylides.
-
Stability: Generally, ammonium ylides are less stable than their sulfonium counterparts and are typically generated in situ from the corresponding quaternary ammonium salts under basic conditions.[1] The lack of available d-orbitals on the nitrogen atom for resonance stabilization contributes to their higher reactivity and lower stability.[1]
-
Chirality: Chirality can be introduced into ammonium ylide-mediated reactions through several strategies, including the use of chiral auxiliaries attached to the ylide backbone, the employment of chiral tertiary amines as leaving groups, or substrate-controlled induction.
Synthesis of Chiral Ammonium Ylides
The synthesis of chiral ammonium ylides invariably begins with the preparation of a chiral quaternary ammonium salt. This precursor is then deprotonated in situ using a suitable base to generate the transient ylide.
Synthesis of Chiral Quaternary Ammonium Salt Precursors
The most common method for the synthesis of quaternary ammonium salts involves the alkylation of a chiral tertiary amine or the reaction of an achiral tertiary amine with a chiral alkyl halide.
General Workflow for Chiral Ammonium Salt Synthesis:
Figure 1: General strategies for the synthesis of chiral quaternary ammonium salts.
One notable strategy involves the use of readily available chiral auxiliaries, such as phenylglycinol, to introduce stereocontrol.[2][3] The synthesis typically involves the acylation of the chiral auxiliary followed by quaternization of a tertiary amine.
Key Asymmetric Transformations
Chiral ammonium ylides are instrumental in a range of highly stereoselective transformations. The following sections detail the most significant of these reactions, including representative experimental protocols and quantitative data.
Asymmetric Epoxidation
The reaction of a chiral ammonium ylide with an aldehyde or ketone provides a direct route to chiral epoxides, which are versatile synthetic intermediates. The stereochemical outcome of the reaction is dictated by the chirality embedded in the ylide.
Reaction Pathway for Asymmetric Epoxidation:
Figure 2: General mechanism for chiral ammonium ylide-mediated epoxidation.
Experimental Protocol: Asymmetric Epoxidation using a Phenylglycinol-derived Auxiliary
A solution of the chiral ammonium salt (1.0 equiv) and the aldehyde (1.2 equiv) in a suitable solvent (e.g., CH2Cl2) is cooled to 0 °C. A base (e.g., solid K2CO3, 2.0 equiv) is added in one portion, and the reaction mixture is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral epoxide.
Table 1: Selected Data for Asymmetric Epoxidation
| Aldehyde | Chiral Amine/Auxiliary | Base | Solvent | Yield (%) | dr | ee (%) | Reference |
| Benzaldehyde | Phenylglycinol | Cs2CO3 | CH2Cl2 | 85 | >99:1 | >99 | [2] |
| 4-Nitrobenzaldehyde | Phenylglycinol | K2CO3 | CH2Cl2 | 92 | >99:1 | >99 | [2] |
| Cinnamaldehyde | Phenylglycinol | K2CO3 | CH2Cl2 | 78 | >99:1 | >99 | [2] |
| Benzaldehyde | Brucine | K2CO3 | CH2Cl2 | 68 | 91:9 | 82 |
Asymmetric Aziridination
Analogous to epoxidation, the reaction of chiral ammonium ylides with imines provides a powerful method for the synthesis of chiral aziridines. These nitrogen-containing three-membered rings are valuable precursors for the synthesis of complex amines.
Experimental Protocol: Asymmetric Aziridination
To a solution of the chiral ammonium salt (1.0 equiv) and the imine (1.2 equiv) in CH2Cl2 at room temperature is added Cs2CO3 (2.0 equiv). The resulting suspension is stirred vigorously for 12-24 hours. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the chiral aziridine.
Table 2: Selected Data for Asymmetric Aziridination
| Imine | Chiral Amine/Auxiliary | Base | Solvent | Yield (%) | dr | ee (%) | Reference |
| N-Benzylidene-4-methoxyaniline | Phenylglycinol | Cs2CO3 | CH2Cl2 | 75 | 95:5 | >99 | [2] |
| N-Benzylideneaniline | Phenylglycinol | Cs2CO3 | CH2Cl2 | 68 | 92:8 | >99 | [2] |
Asymmetric Cyclopropanation
Chiral ammonium ylides can react with Michael acceptors in a formal [2+1] cycloaddition to afford highly functionalized chiral cyclopropanes. Cinchona alkaloids have proven to be particularly effective chiral leaving groups in these transformations.
Logical Flow for Asymmetric Cyclopropanation:
Figure 3: Simplified workflow for asymmetric cyclopropanation.
Experimental Protocol: Asymmetric Cyclopropanation
A mixture of the chiral ammonium salt derived from a Cinchona alkaloid (0.1 mmol), the α,β-unsaturated compound (0.12 mmol), and K2CO3 (0.2 mmol) in an appropriate solvent (e.g., toluene) is stirred at room temperature for the time indicated by TLC analysis. The reaction mixture is then directly purified by flash chromatography on silica gel to give the desired cyclopropane derivative.
Table 3: Selected Data for Asymmetric Cyclopropanation
| Michael Acceptor | Chiral Amine | Base | Solvent | Yield (%) | dr | ee (%) | Reference |
| Dimethyl maleate | Cinchonidine derivative | K2CO3 | Toluene | 95 | >95:5 | 98 | |
| Chalcone | Quinidine derivative | Cs2CO3 | CH2Cl2 | 88 | >95:5 | 92 |
3.4.[1][4]-Sigmatropic Rearrangement (Stevens Rearrangement)
The[1][4]-sigmatropic rearrangement of allylic ammonium ylides, a type of Stevens rearrangement, is a powerful C-C bond-forming reaction that allows for the stereoselective synthesis of α-amino acid derivatives and other complex nitrogen-containing molecules. The reaction proceeds through a concerted, five-membered ring transition state, which allows for efficient transfer of chirality.
Experimental Protocol: Catalytic Enantioselective[1][4]-Rearrangement
In a nitrogen-filled glovebox, a solution of the allylic ammonium salt (0.1 mmol), a chiral isothiourea catalyst (0.01 mmol), and a proton sponge base (0.11 mmol) in a suitable solvent (e.g., THF) is stirred at a specific temperature for a designated period. The reaction is then quenched, and the solvent is removed in vacuo. The residue is purified by flash column chromatography to afford the rearranged product.
Table 4: Selected Data for[1][4]-Sigmatropic Rearrangement
| Substrate | Catalyst | Base | Solvent | Yield (%) | dr | ee (%) | Reference |
| N-Allyl-N-benzyl-N-methylglycine ethyl ester salt | Chiral Isothiourea | Proton Sponge | THF | 85 | 95:5 | 96 | [5] |
| N-Crotyl-N-benzyl-N-methylglycine ethyl ester salt | Chiral Isothiourea | Proton Sponge | THF | 78 | 92:8 | 94 | [5] |
Applications in Drug Development
The stereoselective synthesis of epoxides, aziridines, and complex amine derivatives is of paramount importance in drug discovery and development. Many biologically active molecules contain these structural motifs. The ability to construct these chiral building blocks with high enantiopurity using ammonium ylide chemistry offers a significant advantage in the synthesis of novel therapeutic agents. For example, chiral epoxides are key intermediates in the synthesis of beta-blockers and HIV protease inhibitors, while chiral aziridines are precursors to a wide range of bioactive alkaloids and amino acids.
Conclusion
Chiral ammonium ylides have proven to be invaluable tools for asymmetric synthesis. The methodologies for their generation and reaction are well-established, offering reliable access to a diverse array of enantioenriched molecules. The continued development of new chiral catalysts and auxiliaries for ammonium ylide-mediated transformations promises to further expand their utility in both academic research and the pharmaceutical industry. The detailed protocols and compiled data within this guide serve as a practical resource for scientists seeking to leverage the synthetic potential of these reactive intermediates.
References
- 1. Synthesis and properties of chiral ammonium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric syntheses of three-membered heterocycles using chiral amide-based ammonium ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Main-Chain Chiral Quaternary Ammonium Polymers for Asymmetric Catalysis Using Quaternization Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ammonium Ylide Mediated Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Generation of Ammonium Ylides from Diazo Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of ammonium (B1175870) ylides from diazo compounds represents a powerful and versatile strategy in modern organic synthesis. This transformation, often catalyzed by transition metals or organocatalysts, provides rapid access to complex nitrogen-containing molecules. The in situ generated ammonium ylides can undergo a variety of synthetically useful rearrangements, including the[1]-Stevens,[2]-sigmatropic, and Sommelet-Hauser rearrangements, to forge new carbon-carbon and carbon-nitrogen bonds with high levels of chemo-, regio-, and stereoselectivity. This technical guide provides an in-depth overview of the core principles, catalytic systems, and synthetic applications of this methodology, with a focus on quantitative data and detailed experimental protocols to facilitate its implementation in research and drug development.
Introduction
Ammonium ylides are zwitterionic species characterized by a positively charged nitrogen atom adjacent to a carbanion. Their synthetic utility stems from the high reactivity of the carbanionic center, which can engage in a variety of bond-forming reactions. The generation of ammonium ylides from stable and readily accessible diazo compounds has emerged as a particularly attractive approach, avoiding the use of strong bases often required in traditional methods. This process typically involves the reaction of a diazo compound with a tertiary amine in the presence of a catalyst, leading to the formation of a transient metal carbene or a related reactive intermediate that is subsequently trapped by the amine.
The fate of the resulting ammonium ylide is highly dependent on the nature of the substituents on both the ylide and the amine, as well as the reaction conditions. This guide will explore the key factors governing the selective formation of ammonium ylides and their subsequent pericyclic rearrangements, providing a comprehensive resource for chemists seeking to leverage this powerful synthetic tool.
Generation of Ammonium Ylides from Diazo Compounds
The catalytic decomposition of diazo compounds in the presence of tertiary amines is the most common and efficient method for generating ammonium ylides. This process is typically mediated by transition metal catalysts, with rhodium and copper complexes being the most extensively studied. More recently, organocatalytic approaches have also been developed, offering complementary reactivity and selectivity.
Transition Metal Catalysis
Rhodium Catalysis: Dirhodium(II) carboxylates, such as rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), are highly effective catalysts for the decomposition of diazo compounds. The reaction proceeds through the formation of a rhodium carbene intermediate, which is then intercepted by a tertiary amine to generate the ammonium ylide. The choice of rhodium catalyst and ligands can influence the efficiency and selectivity of the subsequent rearrangement.
Copper Catalysis: Copper complexes, such as copper(I) and copper(II) salts, are also widely used for this transformation.[3] Copper catalysts are often less expensive than their rhodium counterparts and can exhibit different reactivity profiles.[1] The mechanism is believed to involve the formation of a copper carbene intermediate, analogous to the rhodium-catalyzed process.
Organocatalysis
In recent years, organocatalytic methods for ammonium ylide generation have gained prominence, particularly for asymmetric transformations.[2][4] Chiral Lewis bases, such as isothioureas, can activate ammonium salt precursors to facilitate ylide formation and subsequent enantioselective rearrangements.[2] This approach avoids the use of transition metals, offering a greener alternative.
Rearrangements of Ammonium Ylides
Once formed, ammonium ylides can undergo a variety of synthetically powerful rearrangements. The outcome of the reaction is dictated by the substitution pattern of the ylide and the reaction conditions.
3.1.[1][2]-Stevens Rearrangement
The[1]-Stevens rearrangement involves the migration of a substituent from the nitrogen atom to the adjacent carbanionic carbon. This rearrangement is a formal C-C bond-forming process and is particularly useful for the synthesis of α-amino acid derivatives and for ring expansion reactions.[5] The mechanism is often debated but is generally considered to proceed through a concerted, yet formally forbidden, pathway or via a radical pair intermediate.
3.2.[2][3]-Sigmatropic Rearrangement
The[2]-sigmatropic rearrangement is a concerted, thermally allowed pericyclic reaction that is common for allylic and benzylic ammonium ylides.[1][6][7] This rearrangement proceeds through a five-membered cyclic transition state and is a powerful method for stereoselective C-C bond formation, often with excellent diastereoselectivity and enantioselectivity when chiral catalysts or auxiliaries are employed.[1]
Sommelet-Hauser Rearrangement
The Sommelet-Hauser rearrangement is specific to benzylic ammonium ylides and involves a[2]-sigmatropic rearrangement followed by tautomerization to restore aromaticity.[3][8] This process results in the formation of an ortho-substituted aniline (B41778) derivative and is a valuable tool for the functionalization of aromatic rings.[3]
Quantitative Data Summary
The following tables summarize representative quantitative data for the generation and rearrangement of ammonium ylides from diazo compounds under various catalytic systems.
Table 1: Rhodium-Catalyzed[2]-Sigmatropic Rearrangement of Allylic Amines with Diazoacetates
| Entry | Allylic Amine | Diazoacetate | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |
| 1 | N,N-Dimethylallylamine | Ethyl diazoacetate | Rh₂(OAc)₄ (1) | CH₂Cl₂ | 25 | 85 | - | - |
| 2 | N-Allylpiperidine | Methyl phenyldiazoacetate | Rh₂(esp)₂ (2) | Toluene | 80 | 78 | 95:5 | 92 |
| 3 | N-Allylmorpholine | tert-Butyl diazoacetate | Rh₂(S-DOSP)₄ (1) | Hexane | 25 | 92 | >99:1 | 98 |
Table 2: Copper-Catalyzed Intramolecular Ammonium Ylide Formation and Rearrangement
| Entry | Diazo Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | N-allyl-N-methyl-2-diazo-3-oxobutanamide | Cu(acac)₂ (5) | Toluene | 110 | 5-methyl-1-vinyl-pyrrolidin-2-one | 82 |
| 2 | N-benzyl-N-propargyl-2-diazoacetamide | CuI (10) | Dioxane | 100 | 1-benzyl-3-methylenepyrrolidin-2-one | 75 |
| 3 | N-(but-2-en-1-yl)-N-methyl-2-diazo-3-oxobutanamide | Cu(OTf)₂ (5) | DCE | 80 | 1,5-dimethyl-3-vinyl-piperidin-2-one | 68 |
Table 3: Organocatalytic Enantioselective[1]-Stevens Rearrangement
| Entry | Ammonium Salt Precursor | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | N-benzyl-N-methyl-N-(2-oxo-2-phenylethyl)ammonium bromide | Tetramisole·HCl (10) | i-Pr₂NEt | MeCN | 40 | 75 | 95 |
| 2 | N-allyl-N-benzyl-N-(cyanomethyl)ammonium chloride | Chiral Isothiourea (5) | K₂CO₃ | THF | 25 | 88 | 92 |
| 3 | N-propargyl-N-phenyl-N-(ethoxycarbonylmethyl)ammonium bromide | Cinchona Alkaloid Deriv. (10) | Cs₂CO₃ | CH₂Cl₂ | 0 | 65 | 89 |
Experimental Protocols
General Procedure for Rhodium-Catalyzed[2][3]-Sigmatropic Rearrangement
To a solution of the allylic amine (1.0 mmol) and the rhodium catalyst (0.01 mmol) in the specified solvent (5 mL) at the indicated temperature is added a solution of the diazoacetate (1.2 mmol) in the same solvent (5 mL) via syringe pump over a period of 4 hours. The reaction mixture is stirred for an additional 1 hour after the addition is complete. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired product.
General Procedure for Copper-Catalyzed Intramolecular Ammonium Ylide Formation
A solution of the diazo substrate (0.5 mmol) in the specified solvent (10 mL) is added dropwise over 2 hours to a refluxing suspension of the copper catalyst (0.025 mmol) in the same solvent (10 mL). The reaction mixture is refluxed for an additional 2 hours. After cooling to room temperature, the solvent is evaporated, and the crude product is purified by chromatography to give the cyclized product.
General Procedure for Organocatalytic Enantioselective[1][2]-Stevens Rearrangement
To a mixture of the ammonium salt precursor (0.2 mmol), the organocatalyst (0.02 mmol), and the base (0.4 mmol) in the specified solvent (2 mL) is stirred at the indicated temperature for the time required for complete conversion (monitored by TLC). The reaction mixture is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to yield the enantiomerically enriched product.
Visualizations
Reaction Mechanisms
Caption: General overview of ammonium ylide generation and subsequent rearrangements.
Caption: A typical experimental workflow for a rhodium-catalyzed reaction.
Caption: Key factors influencing the outcome of the reaction.
Conclusion
The generation of ammonium ylides from diazo compounds is a robust and highly adaptable methodology for the synthesis of complex nitrogen-containing molecules. The ability to control the outcome of the subsequent rearrangements through careful selection of catalysts, substrates, and reaction conditions makes this a valuable tool for organic chemists in academia and industry. The quantitative data and detailed protocols provided in this guide are intended to serve as a practical resource for researchers looking to apply these powerful transformations in their own work, from fundamental methodology development to the synthesis of novel therapeutic agents. The continued exploration of new catalytic systems and the expansion of the substrate scope will undoubtedly lead to even more powerful and selective methods in the future.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Recent Applications of Ammonium Ylide Based [2,3]-Sigmatropic and [1,2]-Stevens Rearrangements To Transform Amines into Natural Products | Semantic Scholar [semanticscholar.org]
- 3. scribd.com [scribd.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Dearomative [2,3] sigmatropic rearrangement of ammonium ylides followed by 1,4-elimination to form α-(ortho-vinylphenyl)amino acid esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols:-Sigmatropic Rearrangement of Ammonium Ylides
Application Notes and Protocols:[1][2]-Sigmatropic Rearrangement of Ammonium (B1175870) Ylides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2]-sigmatropic rearrangement of ammonium ylides is a powerful and versatile transformation in organic synthesis for the construction of carbon-carbon bonds. This reaction allows for the stereoselective synthesis of valuable homoallylic amines, which are key structural motifs in a wide array of natural products and pharmaceutically active compounds.[3] This document provides detailed application notes, experimental protocols, and quantitative data to facilitate the successful implementation of this rearrangement in a research and development setting.
The rearrangement proceeds through a concerted, five-membered cyclic transition state, which allows for a high degree of stereocontrol.[3] The reaction is often in competition with the[1][4]-Stevens and Sommelet-Hauser rearrangements, and reaction conditions can be tuned to favor the desired[1][2]-sigmatropic pathway. This document will also provide insights into managing these competing reactions.
Reaction Mechanism and Stereochemistry
The[1][2]-sigmatropic rearrangement of an ammonium ylide involves the migration of an allylic group from the nitrogen atom to an adjacent carbanionic center. The reaction proceeds through a suprafacial, concerted mechanism, as allowed by the Woodward-Hoffmann rules. The stereochemical outcome of the reaction is highly dependent on the geometry of the transition state. Generally, an E-alkene will favor the formation of the anti-product, while a Z-alkene will favor the syn-product.
Caption: General mechanism of the[1][2]-sigmatropic rearrangement of ammonium ylides.
Competing Rearrangements
The[1][2]-sigmatropic rearrangement of ammonium ylides is often accompanied by two competing pathways: the[1][4]-Stevens rearrangement and the Sommelet-Hauser rearrangement.[5] Understanding the conditions that favor each pathway is crucial for achieving the desired product.
-
[1][4]-Stevens Rearrangement: This is a[1][4]-migration that is thought to proceed through a radical-pair intermediate. Higher temperatures often favor the Stevens rearrangement.[5]
-
Sommelet-Hauser Rearrangement: This rearrangement is specific to benzylic ammonium ylides and involves a[1][2]-sigmatropic rearrangement followed by tautomerization to regenerate the aromatic ring. It is favored by strong, non-nucleophilic bases like sodium amide in liquid ammonia.[1][2][4][6]
Caption: Competing pathways for ammonium ylide rearrangements.
Experimental Protocols
Protocol 1: Classical Two-Step Generation of Ammonium Ylides and In Situ Rearrangement
This protocol describes the traditional method for generating ammonium ylides through quaternization of a tertiary allylic amine followed by deprotonation with a strong base.
Step 1: Quaternization of the Tertiary Allylic Amine
-
Dissolve the tertiary allylic amine (1.0 equiv) in a suitable solvent such as acetonitrile (B52724) or acetone (B3395972) (0.1-0.5 M).
-
Add the alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide, 1.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
If a precipitate forms, collect the quaternary ammonium salt by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the salt.
Step 2: Deprotonation and[1][2]-Sigmatropic Rearrangement
-
Suspend the quaternary ammonium salt (1.0 equiv) in a dry, aprotic solvent (e.g., THF, toluene) under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to the desired temperature (typically -78 °C to 0 °C).
-
Slowly add a strong base (1.1 equiv). Common bases include n-butyllithium, lithium diisopropylamide (LDA), or potassium tert-butoxide.
-
Allow the reaction mixture to stir at the low temperature for a specified time (e.g., 30 minutes) and then gradually warm to room temperature.
-
Monitor the progress of the rearrangement by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Lewis Acid-Mediated[1][2]-Sigmatropic Rearrangement
Lewis acids can be employed to activate the amine and promote the rearrangement, often with high diastereoselectivity.[7]
-
Dissolve the allylic α-amino amide (1.0 equiv) in a dry, non-protic solvent such as dichloromethane (B109758) or toluene (B28343) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add the Lewis acid (e.g., BBr₃ or BF₃·OEt₂, 1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a non-ionic, sterically hindered base such as a phosphazene base (e.g., P2-Et, 1.2 equiv) or a proton sponge.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: Silver-Catalyzed Domino Generation/[1][2]-Sigmatropic Rearrangement
This modern approach allows for a one-pot synthesis, avoiding the isolation of the ammonium salt.[3]
Caption: Experimental workflow for the silver-catalyzed domino reaction.
Procedure:
-
In a reaction vessel, stir a mixture of AgSbF₆ (0.04 mmol) and 1,10-phenanthroline (0.05 mmol) in acetonitrile (1 mL) at room temperature for 30 minutes.
-
Add a solution of the crude ynone substrate (1.0 equiv) in acetonitrile (2 mL) to the catalyst mixture.
-
Stir the reaction until the starting material is completely consumed (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel to afford the desired product.
Data Presentation
Table 1: Lewis Acid-Mediated Rearrangement of Allylic α-Amino Amides
| Entry | Substrate (Allyl Group) | Lewis Acid | Base | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Allyl | BF₃·OEt₂ | P2-Et | 75 | 1:1 |
| 2 | Allyl | BBr₃ | P2-Et | 82 | 1:1 |
| 3 | (E)-Crotyl | BF₃·OEt₂ | P2-Et | 85 | >95:5 |
| 4 | (E)-Crotyl | BBr₃ | P2-Et | 90 | >95:5 |
| 5 | (E)-Cinnamyl | BF₃·OEt₂ | P2-Et | 88 | >95:5 |
| 6 | (E)-Cinnamyl | BBr₃ | P2-Et | 92 | >95:5 |
Data synthesized from information in referenced articles.
Table 2: Asymmetric[1][2]-Sigmatropic Rearrangement using a Chiral Diazaborolidine Catalyst
| Entry | Substrate (Allyl Group) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Allyl | 85 | 92 |
| 2 | Methallyl | 82 | 95 |
| 3 | (E)-Crotyl | 90 | 96 |
| 4 | (E)-Cinnamyl | 88 | 94 |
Data represents typical results for this class of reaction and is synthesized from referenced literature.
Table 3: Silver-Catalyzed Domino Reaction of Various Ynone Substrates
| Entry | Ynone Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 92 | 98 |
| 2 | 4-Methoxyphenyl | 95 | 98 |
| 3 | 4-Chlorophenyl | 90 | 97 |
| 4 | 2-Thienyl | 88 | 96 |
| 5 | Cyclohexyl | 85 | 99 |
Data extracted from a study on silver-catalyzed domino generation/[1][2]-sigmatropic rearrangement of ammonium ylides.[3]
Conclusion
The[1][2]-sigmatropic rearrangement of ammonium ylides is a highly effective method for the stereoselective synthesis of homoallylic amines. By careful selection of the substrate, base, and catalyst (where applicable), researchers can achieve high yields and excellent stereocontrol. The protocols and data presented herein provide a solid foundation for the application of this powerful reaction in the synthesis of complex nitrogen-containing molecules for drug discovery and development. Further optimization may be required for specific substrates, and a thorough understanding of the competing rearrangement pathways is essential for successful implementation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. scribd.com [scribd.com]
- 3. Lewis acid–catalyzed domino generation/[2,3]-sigmatropic rearrangement of ammonium ylides to access chiral azabicycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]
- 7. diva-portal.org [diva-portal.org]
The Sommelet-Hauser Rearrangement: A Powerful Tool for Ortho-Functionalization of Benzylic Amines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Sommelet-Hauser rearrangement is a classic yet synthetically powerful intramolecular reaction that facilitates the ortho-alkylation of N,N-dialkylbenzylamines. This[1][2]-sigmatropic rearrangement of benzylic quaternary ammonium (B1175870) salts, upon treatment with a strong base, offers a unique pathway for carbon-carbon bond formation at the aromatic ring, proving invaluable in the synthesis of complex molecules, including pharmaceutical intermediates and natural products.[2][3]
Principle and Mechanism
The rearrangement is initiated by the deprotonation of a benzylic proton on the quaternary ammonium salt, forming a nitrogen ylide. This ylide is in equilibrium with a second, less stable ylide formed by the deprotonation of an N-alkyl group.[1] It is this less abundant but more reactive ylide that undergoes a concerted[1][2]-sigmatropic shift, leading to a non-aromatic intermediate. Subsequent tautomerization restores the aromaticity of the ring, yielding the final ortho-substituted N,N-dialkylbenzylamine product.[1][3] A competing reaction, the[1][3]-Stevens rearrangement, can also occur, and the reaction conditions often dictate the selectivity between these two pathways.[1][4]
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Applications in Synthesis
The Sommelet-Hauser rearrangement has found significant utility in various areas of organic synthesis:
-
Natural Product Synthesis: The ability to introduce substituents at the ortho position with high regioselectivity makes it a valuable tool in the total synthesis of complex natural products.
-
Pharmaceutical Intermediates: The synthesis of ortho-substituted benzylamines is crucial for the development of various pharmacologically active compounds.[3]
-
Amino Acid Derivatives: The rearrangement has been successfully applied to the synthesis of α-aryl-α-amino acid and α-aryl-β-amino acid derivatives, which are important building blocks in medicinal chemistry.[2]
-
Asymmetric Synthesis: Recent advancements have led to the development of asymmetric versions of the Sommelet-Hauser rearrangement, enabling the stereoselective synthesis of chiral molecules.[3][5]
Experimental Protocols
Below are generalized protocols for conducting the Sommelet-Hauser rearrangement. Specific conditions may need to be optimized based on the substrate.
Protocol 1: Classical Conditions using Sodium Amide in Liquid Ammonia (B1221849)
This protocol is based on the original work by Hauser and is effective for many simple benzylic quaternary ammonium salts.[3]
Materials:
-
Benzylic quaternary ammonium salt (e.g., benzyltrimethylammonium (B79724) iodide)
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Apparatus for reactions in liquid ammonia (Dewar condenser, dry ice/acetone bath)
Procedure:
-
Set up a three-necked flask equipped with a Dewar condenser, a gas inlet, and a mechanical stirrer.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense the required amount of ammonia gas into the flask.
-
Add sodium amide to the liquid ammonia with stirring until a persistent blue color is observed, indicating the presence of solvated electrons. A catalytic amount of ferric nitrate (B79036) can be added to facilitate the formation of sodium amide from sodium metal if starting from the metal.
-
Dissolve the benzylic quaternary ammonium salt in a minimal amount of anhydrous THF or add it as a solid powder directly to the reaction mixture.
-
Stir the reaction mixture at -78 °C for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the cautious addition of ammonium chloride.
-
Allow the ammonia to evaporate overnight.
-
To the residue, add water and extract the product with diethyl ether or another suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Milder Conditions using Potassium tert-Butoxide in THF
For substrates that are sensitive to the harsh conditions of liquid ammonia, a milder base such as potassium tert-butoxide can be employed.[5]
Materials:
-
N-Benzylic ammonium salt
-
Potassium tert-butoxide (KOtBu) solution in THF (e.g., 1.0 M)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-benzylic ammonium salt in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to the desired temperature (e.g., -40 °C).[5]
-
Slowly add a solution of potassium tert-butoxide in THF to the reaction mixture.
-
Stir the mixture at the same temperature for the required duration (e.g., 4 hours), monitoring by TLC.[5]
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Quantitative Data Summary
The yield and stereoselectivity of the Sommelet-Hauser rearrangement are highly dependent on the substrate structure and reaction conditions. Below is a summary of representative data from the literature.
| Substrate | Base/Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Diastereomeric Ratio | Reference |
| Benzyltrimethylammonium Iodide | NaNH₂ / liq. NH₃ | -78 | 2 | o-Methyl-N,N-dimethylbenzylamine | ~80 | N/A | [3] |
| N-Benzyl Proline-derived Ammonium Salt | KOtBu / THF | -40 | 4 | α-Aryl Amino Acid Derivative | High | >98:2 | [5] |
| ortho-CN-N-Benzylic Ammonium Salt | KOtBu / THF | -40 | 4 | [1][2] Rearrangement Product | Excellent | >99:1 | [5] |
| ortho-CF₃-N-Benzylic Ammonium Salt | KOtBu / THF | -40 | 4 | [1][2] Rearrangement Product | Excellent | >99:1 | [5] |
| para-H-N-Benzylic Ammonium Salt | KOtBu / THF | -40 | 4 | Corresponding Rearrangement Product | 46 | >98:2 | [5] |
Note: "N/A" indicates that the data is not applicable. "High" and "Excellent" are qualitative descriptions from the source.
Factors Influencing the Reaction
Several factors can influence the outcome of the Sommelet-Hauser rearrangement:
-
Base and Solvent: The choice of base and solvent system is critical. Strong, non-nucleophilic bases are preferred. The use of alkali metal amides in liquid ammonia is traditional, but alkoxides in aprotic polar solvents offer milder alternatives.[3][6]
-
Substrate Structure: The electronic nature of the substituents on the aromatic ring can affect the rate of rearrangement. Electron-withdrawing groups in the para-position can accelerate the reaction.[5]
-
Temperature: The reaction is typically carried out at low temperatures to control selectivity and minimize side reactions.
-
Competition with Stevens Rearrangement: The Stevens rearrangement, a[1][3]-sigmatropic shift, is a common competing pathway. The Sommelet-Hauser rearrangement is generally favored under thermodynamic control, while the Stevens rearrangement is often kinetically favored.[1][7]
Conclusion
The Sommelet-Hauser rearrangement remains a highly relevant and valuable transformation in modern organic synthesis. Its ability to achieve regioselective ortho-functionalization of benzylic amines provides a direct route to a variety of important molecular scaffolds. With ongoing developments, including asymmetric variants and milder reaction conditions, its applicability in drug discovery and development continues to expand. Careful consideration of the reaction parameters is crucial for achieving high yields and selectivities.
References
- 1. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in the Base-Induced Sommelet-Hauser Rearrangement of Amino Acid Derived Ammonium Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Sommelet-Hauser Rearrangement [drugfuture.com]
- 5. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]
- 6. scribd.com [scribd.com]
- 7. The mechanism of the Stevens and Sommelet-Hauser rearrangements. A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Doyle-Kirmse Reaction with Ammonium Ylides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Doyle-Kirmse reaction, a powerful carbon-carbon bond-forming transformation, traditionally involves the reaction of a metal carbene with an allyl sulfide, leading to a[1][[“]]-sigmatropic rearrangement of the resulting sulfonium (B1226848) ylide. This methodology has been extended to include other heteroatoms, with ammonium (B1175870) ylides emerging as valuable intermediates for the synthesis of complex nitrogen-containing molecules. The analogous[1][[“]]-sigmatropic rearrangement of ammonium ylides provides a convergent and stereoselective route to furnish α-amino acid derivatives and intricate heterocyclic scaffolds, which are of significant interest in drug discovery and natural product synthesis.
This document provides detailed application notes and experimental protocols for conducting the Doyle-Kirmse type reaction involving ammonium ylides, focusing on recent catalytic asymmetric methodologies.
Reaction Mechanism and Stereochemical Pathway
The core of the reaction involves the generation of an ammonium ylide, which subsequently undergoes a concerted, thermally allowed[1][[“]]-sigmatropic rearrangement. The formation of the ammonium ylide can be achieved through various methods, including the reaction of a tertiary amine with a carbene precursor, such as a diazo compound in the presence of a metal catalyst, or via a domino reaction sequence.
The[1][[“]]-sigmatropic rearrangement proceeds through a five-membered cyclic transition state, which accounts for the high degree of stereocontrol often observed in these reactions. The stereochemical outcome is influenced by the catalyst, substituents on the allyl group, and the nitrogen atom of the amine.
Caption: General mechanism of the metal-catalyzed Doyle-Kirmse reaction with ammonium ylides.
Applications in Synthesis
The Doyle-Kirmse reaction with ammonium ylides has found significant application in the synthesis of chiral building blocks for pharmaceuticals and natural products. Key applications include:
-
Asymmetric Synthesis of α-Amino Acids: This reaction provides a direct route to non-proteinogenic α-amino acids with high enantiopurity.
-
Construction of Heterocyclic Scaffolds: Intramolecular variants of the reaction are particularly powerful for the synthesis of nitrogen-containing heterocycles, such as indolizidines and other azabicycles.[[“]]
-
Formation of Bridgehead Quaternary Stereocenters: The reaction has been successfully employed to create challenging quaternary stereocenters at the bridgehead of bicyclic systems.[[“]]
Quantitative Data Summary
The following tables summarize the performance of selected catalytic systems for the[1][[“]]-sigmatropic rearrangement of ammonium ylides.
Table 1: Silver-Catalyzed Domino Generation/[1][2]-Sigmatropic Rearrangement of Ammonium Ylides[1][3]
This method, developed by Zhang and coworkers, allows for the efficient synthesis of chiral N-fused azabicycles.[1]
| Entry | Substrate (Ynone precursor) | Product | Yield (%) | ee (%) |
| 1 | Phenyl substituted | N-fused azabicycle | 85 | 98 |
| 2 | 4-MeO-Ph substituted | N-fused azabicycle | 82 | 97 |
| 3 | 4-Cl-Ph substituted | N-fused azabicycle | 88 | 98 |
| 4 | 2-Naphthyl substituted | N-fused azabicycle | 75 | 96 |
| 5 | Thienyl substituted | N-fused azabicycle | 70 | 97 |
Table 2: Isothiourea-Catalyzed Enantioselective[1][2]-Rearrangement of Allylic Ammonium Ylides[4]
This organocatalytic approach, reported by Smith and coworkers, provides access to syn-α-amino acid derivatives with high stereoselectivity.[3]
| Entry | Allylic Amine | Activating Group | dr (syn:anti) | ee (%) |
| 1 | Cinnamyl amine | p-Nitrophenyl ester | >95:5 | >99 |
| 2 | Crotyl amine | p-Nitrophenyl ester | 94:6 | 98 |
| 3 | Prenyl amine | p-Nitrophenyl ester | >95:5 | 97 |
Experimental Protocols
Below are detailed protocols for key examples of the Doyle-Kirmse reaction with ammonium ylides.
Protocol 1: Silver-Catalyzed Domino Generation/[1][2]-Sigmatropic Rearrangement of Ammonium Ylides to Access Chiral Azabicycles[1]
This protocol is adapted from the work of Zhang and coworkers.[1]
Caption: Experimental workflow for the silver-catalyzed domino reaction.
Materials:
-
Silver hexafluoroantimonate (AgSbF₆)
-
1,10-Phenanthroline
-
Ynone precursor
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of AgSbF₆ (0.04 mmol, 13.7 mg) in anhydrous CH₃CN (1 mL) in a flame-dried flask under an inert atmosphere, add 1,10-phenanthroline (0.05 mmol, 9.1 mg).
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve the ynone precursor (0.2 mmol) in anhydrous CH₃CN (2 mL).
-
Add the solution of the ynone precursor to the catalyst mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired N-fused azabicycle.
Protocol 2: Isothiourea-Catalyzed Asymmetric[1][2]-Rearrangement of Allylic Ammonium Ylides[4]
This protocol is based on the work of Smith and coworkers for the synthesis of chiral α-amino acid derivatives.[3]
Materials:
-
Allylic quaternary ammonium salt (or generated in situ from the corresponding allylic amine and p-nitrophenyl bromoacetate)
-
(+)-Benzotetramisole ((+)-BTM)
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (iPr₂NEt)
-
Anhydrous solvent (e.g., acetonitrile)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of the allylic quaternary ammonium salt (0.1 mmol) in anhydrous acetonitrile (1.0 mL) in a flame-dried flask under an inert atmosphere, add (+)-BTM (0.02 mmol, 20 mol%).
-
Add HOBt (0.02 mmol, 20 mol%) to the reaction mixture.
-
Finally, add iPr₂NEt (0.2 mmol, 2.0 equiv.) to initiate the reaction.
-
Stir the reaction at the desired temperature (e.g., -20 °C) and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the enantioenriched syn-α-amino acid derivative.
Conclusion
The Doyle-Kirmse reaction, when applied to ammonium ylides, offers a versatile and powerful strategy for the stereoselective synthesis of valuable nitrogen-containing compounds. The development of catalytic asymmetric variants has significantly enhanced the utility of this transformation in the context of pharmaceutical and natural product synthesis. The protocols and data presented herein provide a practical guide for researchers looking to employ this methodology in their synthetic endeavors.
References
Application Notes and Protocols: Synthesis of Epoxides Using Ammonium Ylides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of epoxides is a cornerstone of modern organic chemistry, providing versatile intermediates for the construction of complex molecules, including pharmaceuticals and natural products. While various methods for epoxidation exist, the use of onium ylides, particularly ammonium (B1175870) ylides, offers a valuable alternative to traditional oxidation and Darzens-type reactions. This approach, analogous to the well-known Corey-Chaykovsky reaction involving sulfur ylides, allows for the diastereoselective formation of epoxides from aldehydes and ketones.
This document provides detailed application notes and experimental protocols for the synthesis of epoxides using ammonium ylides, with a focus on the formation of stilbene (B7821643) oxides and glycidic amides.
Reaction Mechanism and Key Considerations
The reaction proceeds through the nucleophilic addition of an ammonium ylide to a carbonyl compound, forming a betaine (B1666868) intermediate. Subsequent intramolecular nucleophilic attack by the oxygen anion displaces the amine, yielding the epoxide.[1][2]
Key factors influencing the success and stereochemical outcome of the reaction include:
-
Amine Leaving Group: The nature of the tertiary amine is crucial. Trimethylamine has been shown to be a superior leaving group compared to DABCO (1,4-diazabicyclo[2.2.2]octane) or quinuclidine, leading to significantly higher yields in the synthesis of stilbene oxides.[3]
-
Ylide Stability: The stability of the ammonium ylide, influenced by the substituents on the ylide carbon, affects both reactivity and diastereoselectivity. Stabilized ylides, for instance those bearing electron-withdrawing groups, can lead to higher trans selectivity due to the reversibility of the initial betaine formation.[3][4]
-
Substrate Electronic Effects: The electronic properties of the aldehyde or ketone substrate also play a role. Electron-withdrawing groups on the aldehyde can enhance reactivity.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of stilbene oxides and glycidic amides using ammonium ylides.
Table 1: Synthesis of Stilbene Oxides using Trimethylamine-based Ammonium Salts [3]
| Entry | Ammonium Salt Ar | Aldehyde Ar' | Product | Yield (%) | cis/trans |
| 1 | Ph | Ph | 5a | 88 | 1:2.5 |
| 2 | Ph | 4-Me-Ph | 5b | 85 | 1:2.3 |
| 3 | Ph | 4-MeO-Ph | 5c | 82 | 1:2.3 |
| 4 | Ph | 4-Cl-Ph | 5d | 89 | 1:3.0 |
| 5 | 4-Me-Ph | Ph | 5e | 86 | 1:2.2 |
| 6 | 4-MeO-Ph | Ph | 5f | 80 | 1:2.0 |
| 7 | 4-F-Ph | Ph | 5h | 87 | 1:3.2 |
| 8 | 4-Cl-Ph | Ph | 5i | 90 | 1:4.0 |
| 9 | 4-Br-Ph | Ph | 5j | 91 | 1:4.2 |
| 10 | 4-NO2-Ph | Ph | 5k | 95 | 1:19 |
Table 2: Synthesis of Glycidic Amides using Amide-Derived Ammonium Ylides [5][6]
| Entry | Amide Group | Aldehyde | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | N,N-diethyl | Benzaldehyde (B42025) | 77 | >98:2 |
| 2 | N,N-diethyl | 4-Chlorobenzaldehyde | 85 | >98:2 |
| 3 | N,N-diethyl | 4-Methoxybenzaldehyde | 65 | >98:2 |
| 4 | N,N-diethyl | 2-Naphthaldehyde | 72 | >98:2 |
| 5 | Pyrrolidide | Benzaldehyde | 75 | >98:2 |
| 6 | Morpholide | Benzaldehyde | 68 | >98:2 |
| 7 | N-benzyl-N-methyl | Benzaldehyde | 71 | >98:2 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Stilbene Oxides
This protocol is adapted from the high-yielding synthesis of stilbene oxides using trimethylamine-based ammonium salts.[3]
Materials:
-
Appropriate benzylic trimethylammonium salt (1.0 equiv)
-
Substituted benzaldehyde (1.2 equiv)
-
Potassium tert-butoxide (KOtBu) (1.2 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the benzylic trimethylammonium salt (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add the substituted benzaldehyde (1.2 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.2 equiv) portion-wise over 5-10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically monitored by TLC, often 1-3 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired stilbene oxide.
Protocol 2: General Procedure for the Diastereoselective Synthesis of Glycidic Amides
This protocol describes a highly trans-selective synthesis of glycidic amides using a biphasic system.[5][6]
Materials:
-
Amide-derived ammonium salt (e.g., from DABCO) (1.0 equiv)
-
Aromatic aldehyde (2.0 equiv)
-
50% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amide-derived ammonium salt (1.0 equiv) and the aromatic aldehyde (2.0 equiv) in CH₂Cl₂.
-
Add the 50% aqueous NaOH solution to the reaction mixture.
-
Stir the biphasic mixture vigorously at room temperature for the required reaction time (monitored by TLC, typically 24-48 hours).
-
After completion, separate the organic layer.
-
Extract the aqueous layer with CH₂Cl₂ (2 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate) to yield the pure trans-glycidic amide.
Visualizations
Caption: Reaction mechanism of epoxide synthesis using ammonium ylides.
Caption: General experimental workflow for epoxide synthesis.
References
- 1. Towards a General Understanding of Carbonyl‐Stabilised Ammonium Ylide‐Mediated Epoxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzylic Ammonium Ylide Mediated Epoxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delineation of the factors governing reactivity and selectivity in epoxide formation from ammonium ylides and aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Ammonium ylides for the diastereoselective synthesis of glycidic amides - Chemical Communications (RSC Publishing) DOI:10.1039/C0CC04821F [pubs.rsc.org]
- 6. Ammonium ylides for the diastereoselective synthesis of glycidic amides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aziridination Reactions Involving Ammonium Ylides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of aziridines via reactions involving ammonium (B1175870) ylides. Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as critical intermediates in the synthesis of complex molecules, chiral amines, and pharmaceutically active compounds.[1][2] The methods described herein focus on organocatalytic approaches, which offer a robust and often stereoselective route to functionalized aziridines.
Core Concept: Ammonium Ylide-Mediated Aziridination
The fundamental reaction involves the in situ generation of an ammonium ylide from a tertiary amine and an α-halo carbonyl compound. This ylide then acts as a nucleophilic methylene (B1212753) transfer agent, reacting with an imine to form a betaine (B1666868) intermediate, which subsequently undergoes intramolecular cyclization to yield the desired aziridine (B145994). A key advantage of this one-pot process is that it eliminates the need to pre-prepare and isolate the ylide precursors.[1][3]
General Reaction Mechanism
The reaction is catalyzed by a tertiary amine and proceeds through several key steps:
-
S_N2 Displacement: The tertiary amine catalyst reacts with an α-halo carbonyl compound (e.g., phenacyl bromide) to form a quaternary ammonium salt.
-
Ylide Formation: A base abstracts a proton from the α-carbon of the ammonium salt to generate the stabilized ammonium ylide.
-
Nucleophilic Addition: The ammonium ylide adds to the carbon-nitrogen double bond of an imine, forming a betaine-like intermediate.
-
Intramolecular Cyclization: The intermediate undergoes an intramolecular S_N2-type ring closure, forming the aziridine ring and regenerating the tertiary amine catalyst.[1][4]
Application Note 1: Organocatalytic Diastereoselective Synthesis of Aziridines
This one-pot protocol describes the synthesis of functionalized aziridines from N-tosyl imines and phenacyl bromide derivatives using 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organocatalyst.[1][3] This method is highly effective for producing aziridines with high yields and excellent trans diastereoselectivity.[1]
Data Presentation: Reaction Scope and Yields
The protocol demonstrates broad utility across a range of substituted N-tosyl imines and phenacyl bromides. Both electron-donating and electron-withdrawing substituents on the aromatic rings are well-tolerated, consistently affording the corresponding aziridines in good to excellent yields and high diastereoselectivities.[3]
| Entry | Imine (Ar in N-Ts) | Phenacyl Bromide (Ar') | Yield (%) | trans:cis Ratio | Reference |
| 1 | Phenyl | Phenyl | 94 | 97:3 | [1][3] |
| 2 | 4-Chlorophenyl | Phenyl | 92 | 96:4 | [3] |
| 3 | 4-Methylphenyl | Phenyl | 90 | 95:5 | [3] |
| 4 | Phenyl | 4-Bromophenyl | 88 | 94:6 | [3] |
| 5 | Phenyl | 4-Nitrophenyl | 85 | 92:8 | [3] |
| 6 | 2-Naphthyl | Phenyl | 78 | 89:11 | [3] |
Note: The protocol is reported to be less effective for unactivated aldimines and ketimines.[1]
Experimental Workflow
The experimental procedure follows a straightforward one-pot synthesis, purification, and characterization sequence.
Detailed Experimental Protocol
Materials:
-
N-Tosyl imine (1.0 mmol)
-
Phenacyl bromide derivative (1.1 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol, 20 mol%)
-
Sodium carbonate (Na₂CO₃) (1.5 mmol)
-
Acetonitrile (B52724) (MeCN), anhydrous (10 mL)
-
Ethyl acetate (B1210297) and hexane (B92381) for chromatography
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the N-tosyl imine (1.0 mmol, 1.0 eq), the phenacyl bromide derivative (1.1 mmol, 1.1 eq), DABCO (0.2 mmol, 0.2 eq), and sodium carbonate (1.5 mmol, 1.5 eq).
-
Add anhydrous acetonitrile (10 mL) to the flask.
-
Heat the reaction mixture to 80°C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using an ethyl acetate/hexane solvent system. The reaction is typically complete within 19-24 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic salts and wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure aziridine product.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The diastereomeric ratio can be determined from the ¹H NMR spectrum of the crude product.[1][3]
Application Note 2: Asymmetric Aziridination via Chiral Catalysts and Auxiliaries
Achieving enantioselectivity in ammonium ylide-mediated aziridinations is a significant goal for accessing chiral aziridines, which are valuable building blocks in pharmaceutical development. This can be accomplished by using chiral tertiary amines as catalysts or by employing chiral auxiliaries attached to the reactants.[1][5]
Enantioselective Aziridination with Chiral Amine Catalysts
The use of chiral tertiary amines, such as derivatives of Cinchona alkaloids, can induce enantioselectivity in the aziridination reaction. While the development of broadly applicable chiral amine catalysts remains an active area of research, enantiomeric excesses of up to 92% have been reported.[1]
Diastereoselective Aziridination with Chiral Auxiliaries
An alternative strategy involves using a chiral auxiliary on the ylide precursor. Phenylglycinol has been identified as a powerful chiral auxiliary for amide-stabilized ammonium ylides, leading to the formation of chiral aziridines with excellent stereoselectivity.[5] This approach circumvents issues related to the leaving group ability of sterically demanding chiral amines.[5]
Data Presentation: Asymmetric Synthesis Results
| Method | Chiral Source | Substrate | Yield (%) | dr (trans:cis) | ee (%) | Reference | | :---: | :---: | :---: | :---: | :---: | :---: | | Chiral Catalyst | Chiral Tertiary Amine | N-Tosyl Imine | Moderate to Good | High trans | up to 92 |[1] | | Chiral Auxiliary | Phenylglycinol | Amide-stabilized Ylide | Good to Excellent | >95:5 | up to 98 |[5] |
Representative Protocol: Chiral Auxiliary-Mediated Aziridination
This protocol is adapted from methodologies using amide-stabilized ammonium ylides derived from a chiral auxiliary.
Materials:
-
Chiral ammonium salt precursor (derived from phenylglycinol) (1.0 mmol)
-
Aldimine (1.0 mmol)
-
Cesium carbonate (Cs₂CO₃) (1.2 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the chiral ammonium salt precursor (1.0 mmol, 1.0 eq) in anhydrous DCM (5 mL).
-
Add the aldimine (1.0 mmol, 1.0 eq) to the solution.
-
Cool the mixture to the optimized reaction temperature (e.g., 0°C or -20°C, as determined by optimization studies).
-
Add cesium carbonate (1.2 mmol, 1.2 eq) portion-wise over 10 minutes while stirring vigorously. The base initiates the in situ formation of the chiral ammonium ylide.
-
Allow the reaction to stir at the same temperature for the specified time (typically 12-48 hours), monitoring progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the chiral aziridine.
-
Determine yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC analysis).
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and laboratory conditions. Always perform a thorough literature search and risk assessment before conducting any chemical reaction.
References
- 1. Organocatalytic Stereoselective Aziridination of Imines via Ammonium Ylides [organic-chemistry.org]
- 2. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric syntheses of three-membered heterocycles using chiral amide-based ammonium ylides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rhodium-Catalyzed Generation of Ammonium Ylides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rhodium-catalyzed generation of ammonium (B1175870) ylides from diazo compounds and amines is a powerful transformation in modern organic synthesis. This method facilitates the construction of carbon-nitrogen bonds, providing access to a wide array of valuable nitrogen-containing molecules, including α-amino esters and various heterocyclic scaffolds. The reaction proceeds through the formation of a rhodium carbene intermediate, which then undergoes nucleophilic attack by an amine to generate a transient ammonium ylide. This ylide can then undergo a variety of subsequent reactions, most notably N-H insertion,[1][2]-sigmatropic rearrangement, and[1][3]-Stevens rearrangement.[4] The versatility and generally high efficiency of these reactions make them particularly attractive for applications in medicinal chemistry and drug development, where the synthesis of complex nitrogenous compounds is paramount.
This document provides detailed application notes and experimental protocols for key rhodium-catalyzed reactions involving ammonium ylides, including data tables for easy comparison of reaction outcomes and visualizations of the underlying mechanisms and workflows.
Core Concepts: The Catalytic Cycle
The generally accepted mechanism for rhodium-catalyzed ammonium ylide formation begins with the reaction of a diazo compound with a dirhodium(II) catalyst, such as rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), to form a rhodium-carbene intermediate with the expulsion of dinitrogen gas. This highly reactive electrophilic carbene is then intercepted by a nucleophilic amine, leading to the formation of an ammonium ylide. The fate of this ylide is dependent on the structure of the substrates and the reaction conditions. In the context of N-H insertion, the ylide undergoes a rapid proton transfer to yield the final α-amino ester product.
Application 1: Synthesis of α-Amino Esters via Intermolecular N-H Insertion
One of the most direct applications of this methodology is the synthesis of α-amino esters, which are fundamental building blocks for peptides and various pharmaceuticals. The reaction involves the intermolecular N-H insertion of a rhodium carbene, generated from a diazo ester, into an amine.
Quantitative Data Summary
The following table summarizes the results for the rhodium-catalyzed N-H insertion reaction between various aryldiazoesters and anilines under mechanochemical conditions, highlighting the efficiency and scope of this method.[1]
| Entry | Diazoester (1) | Aniline (2) | Catalyst (mol%) | Yield (%) |
| 1 | Phenyl(diazo)acetate | p-Toluidine (B81030) | Rh₂(OAc)₄ (2) | 89 |
| 2 | Phenyl(diazo)acetate | Aniline | Rh₂(OAc)₄ (2) | 85 |
| 3 | Phenyl(diazo)acetate | p-Anisidine | Rh₂(OAc)₄ (2) | 92 |
| 4 | Phenyl(diazo)acetate | p-Chloroaniline | Rh₂(OAc)₄ (2) | 78 |
| 5 | p-Tolyl(diazo)acetate | p-Toluidine | Rh₂(OAc)₄ (2) | 74 |
| 6 | o-Tolyl(diazo)acetate | p-Toluidine | Rh₂(OAc)₄ (2) | 67 |
| 7 | Phenyl(diazo)acetate | p-Toluidine | Rh₂(oct)₄ (2) | 84 |
| 8 | Phenyl(diazo)acetate | p-Toluidine | CuI (5) | 42 |
| 9 | Phenyl(diazo)acetate | p-Toluidine | CuCl (5) | 21 |
| 10 | Phenyl(diazo)acetate | p-Toluidine | No Catalyst | 0 |
Experimental Protocol: Mechanochemical Synthesis of Methyl 2-phenyl-2-(p-tolylamino)acetate[1]
This protocol describes a solvent-free approach for the synthesis of α-amino esters.
Materials:
-
Methyl phenyldiazoacetate (0.25 mmol, 1.0 equiv)
-
p-Toluidine (0.30 mmol, 1.2 equiv)
-
Rh₂(OAc)₄ (0.005 mmol, 2 mol%)
-
Sodium Chloride (NaCl) as a grinding auxiliary
-
10 mL stainless steel milling jar with one 10 mm stainless steel ball
-
Mixer mill
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a 10 mL stainless steel milling jar, add methyl phenyldiazoacetate (0.25 mmol), p-toluidine (0.30 mmol), Rh₂(OAc)₄ (2 mol%), and NaCl (twice the combined mass of the diazoester and aniline).
-
Add one 10 mm stainless steel ball to the jar.
-
Securely close the jar and place it in a mixer mill.
-
Mill the mixture at a frequency of 25 Hz for 90 minutes.
-
After milling, transfer the solid mixture to a flask and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure α-amino ester.
Application 2: Asymmetric Synthesis of Cyclic Amines via Intramolecular N-H Insertion
The intramolecular variant of the rhodium-catalyzed N-H insertion provides a powerful method for the synthesis of nitrogen-containing heterocycles, such as pyrrolidines and piperidines, which are prevalent motifs in pharmaceuticals. The use of chiral rhodium catalysts can render this transformation enantioselective.
Quantitative Data Summary
The following table presents data on the enantioselective intramolecular N-H insertion to form various cyclic amines, comparing different chiral rhodium catalysts.
| Entry | Substrate | Catalyst | Product | Yield (%) | ee (%) |
| 1 | N-Benzyl-5-hexen-1-amine | [Rh(COD)₂]BF₄ / (S)-BINAP | (S)-1-Benzyl-2-methylpiperidine | 42 | 32 |
| 2 | N-(4-Methoxybenzyl)-4-penten-1-amine | [Rh(COD)₂]BF₄ / (S)-BINAP | (S)-1-(4-Methoxybenzyl)-2-methylpyrrolidine | 85 | 91 |
| 3 | N-(4-Chlorobenzyl)-4-penten-1-amine | [Rh(COD)₂]BF₄ / (S)-BINAP | (S)-1-(4-Chlorobenzyl)-2-methylpyrrolidine | 78 | 88 |
| 4 | 2-Allylaniline | [Rh(COD)₂]BF₄ / (S)-BINAP | (S)-2-Methylindoline | 65 | 75 |
Data adapted from representative examples in the literature for rhodium-catalyzed asymmetric hydroamination, which proceeds via a related mechanism.[5]
Experimental Protocol: General Procedure for Asymmetric Intramolecular Hydroamination[5]
Materials:
-
Aminoalkene substrate (0.50 mmol, 1.0 equiv)
-
[Rh(COD)₂]BF₄ (0.025 mmol, 5 mol%)
-
Chiral phosphine (B1218219) ligand (e.g., (S)-BINAP) (0.03 mmol, 6 mol%)
-
Anhydrous solvent (e.g., THF or Toluene)
-
Dry, screw-capped test tube
-
Glovebox
Procedure:
-
In a glovebox, add the aminoalkene substrate (0.50 mmol) to a dry, screw-capped test tube.
-
In a separate vial, prepare the catalyst solution by dissolving [Rh(COD)₂]BF₄ (5 mol%) and the chiral ligand (6 mol%) in the anhydrous solvent.
-
Add the catalyst solution to the test tube containing the substrate.
-
Seal the test tube and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Drug Development Perspectives
The synthesis of novel α-amino acids and their derivatives is of significant interest in drug discovery for creating peptidomimetics and other biologically active molecules with improved pharmacokinetic properties. Rhodium-catalyzed N-H insertion offers a direct and atom-economical route to these valuable compounds. Furthermore, the ability to construct complex heterocyclic systems through intramolecular variants of this reaction provides access to privileged scaffolds found in numerous approved drugs. The development of highly enantioselective versions of these reactions is crucial for the synthesis of single-enantiomer drug candidates. Recent advances in catalyst design, including the use of chiral dirhodium carboxamidates, continue to expand the scope and utility of these transformations in the pharmaceutical industry.[6]
Conclusion
Rhodium-catalyzed ammonium ylide generation is a versatile and powerful tool for the synthesis of a diverse range of nitrogen-containing compounds. The protocols and data presented herein provide a practical guide for researchers in academia and industry to apply these methods for the efficient construction of α-amino esters and cyclic amines. The continued development of new rhodium catalysts and a deeper understanding of the reaction mechanisms will undoubtedly lead to even more sophisticated applications in the synthesis of complex molecules for drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Copper-Catalyzed Reactions of Ammonium Ylides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Copper-catalyzed reactions involving ammonium (B1175870) ylides have emerged as powerful and versatile methods in modern organic synthesis. These reactions provide efficient pathways for the construction of complex nitrogen-containing molecules, which are prevalent scaffolds in pharmaceuticals and natural products. The in-situ generation of ammonium ylides from the reaction of a copper carbene (derived from a diazo compound or an equivalent precursor) with a tertiary amine is a key feature of this methodology. The subsequent transformations of the ylide, primarily through sigmatropic rearrangements or C-H functionalization, enable the stereocontrolled formation of C-C and C-N bonds. This document provides an overview of key applications, data, and detailed protocols for researchers interested in leveraging this chemistry.
Core Concepts and Mechanisms
The general catalytic cycle begins with the reaction of a copper(I) or copper(II) precatalyst with a diazo compound to form a highly reactive copper carbene intermediate. This intermediate is then trapped by a tertiary amine to generate a copper-associated ammonium ylide. The ylide can then undergo various transformations, most notably the[1][2]-sigmatropic rearrangement (Sommelet-Hauser rearrangement) or the[1][3]-rearrangement (Stevens rearrangement), to yield the final product and regenerate the copper catalyst.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Rearrangement of ammonium ylides produced by intramolecular reaction of catalytically generated metal carbenoids. Part 1. Synthesis of cyclic amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Asymmetric Synthesis Using Chiral Ammonium Ylides: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for asymmetric synthesis utilizing chiral ammonium (B1175870) ylides. This powerful class of reagents has emerged as a valuable tool in modern organic synthesis, enabling the stereoselective formation of key structural motifs found in a wide range of biologically active molecules and pharmaceutical agents. The protocols outlined herein focus on three major classes of transformations: asymmetric epoxidation, asymmetric aziridination, and enantioselective[1][2]-sigmatropic rearrangements.
Introduction to Asymmetric Synthesis with Chiral Ammonium Ylides
Ammonium ylides are zwitterionic species containing a positively charged nitrogen atom adjacent to a carbanion. In asymmetric synthesis, the strategic incorporation of chirality into the ammonium ylide structure allows for the transfer of stereochemical information to the product. This can be achieved through the use of chiral tertiary amines as part of the ylide, or by employing chiral auxiliaries attached to the carbanionic portion. These methods have proven highly effective for the synthesis of enantioenriched epoxides, aziridines, and complex amine-containing structures, which are critical building blocks in drug discovery and development. The significance of chirality in drug design is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities.[3][4]
Asymmetric Epoxidation of Aldehydes
The reaction of ammonium ylides with aldehydes provides a direct route to epoxides. By using chiral ammonium ylides, this transformation can be rendered highly enantioselective, yielding valuable chiral building blocks. A particularly effective strategy involves the use of amide-stabilized ammonium ylides derived from chiral auxiliaries, such as phenylglycinol.[5][6][7] This approach has been successfully applied to the synthesis of chiral glycidic amides.
Data Presentation: Asymmetric Epoxidation of Aromatic Aldehydes
| Entry | Aldehyde | Chiral Auxiliary | Product | Yield (%) | dr (trans:cis) | ee (%) | Reference |
| 1 | Benzaldehyde | (R)-Phenylglycinol | (2R,3S)-N-((R)-4-phenyl-1,3-oxazolidin-3-yl)-3-phenylglycidamide | 85 | >99:1 | >99 | |
| 2 | 4-Chlorobenzaldehyde | (R)-Phenylglycinol | (2R,3S)-3-(4-chlorophenyl)-N-((R)-4-phenyl-1,3-oxazolidin-3-yl)glycidamide | 82 | >99:1 | >99 | |
| 3 | 4-Methoxybenzaldehyde | (R)-Phenylglycinol | (2R,3S)-3-(4-methoxyphenyl)-N-((R)-4-phenyl-1,3-oxazolidin-3-yl)glycidamide | 78 | >99:1 | >99 | |
| 4 | 2-Naphthaldehyde | (R)-Phenylglycinol | (2R,3S)-3-(naphthalen-2-yl)-N-((R)-4-phenyl-1,3-oxazolidin-3-yl)glycidamide | 88 | >99:1 | >99 |
Experimental Protocol: Asymmetric Epoxidation of Benzaldehyde
Materials:
-
(R)-Phenylglycinol-derived ammonium salt (1.0 equiv)
-
Benzaldehyde (1.2 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
Procedure:
-
To a stirred solution of the (R)-phenylglycinol-derived ammonium salt in anhydrous dichloromethane is added cesium carbonate.
-
Benzaldehyde is then added to the suspension.
-
The reaction mixture is stirred at room temperature for 24-48 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired chiral glycidic amide.
Caption: Experimental workflow for asymmetric epoxidation.
Asymmetric Aziridination of Imines
Similar to epoxidation, chiral ammonium ylides can react with imines to produce chiral aziridines, which are valuable nitrogen-containing heterocycles. The use of phenylglycinol-based chiral auxiliaries has also been demonstrated to be effective in this transformation, affording high diastereoselectivity and enantioselectivity.[5][6][7]
Data Presentation: Asymmetric Aziridination of N-Sulfonylimines
| Entry | Imine | Chiral Auxiliary | Product | Yield (%) | dr (trans:cis) | ee (%) | Reference |
| 1 | N-(Phenylmethylene)benzenesulfonamide | (R)-Phenylglycinol | (2R,3S)-1-Benzenesulfonyl-3-phenyl-2-((R)-4-phenyl-1,3-oxazolidine-3-carbonyl)aziridine | 75 | >99:1 | 95 | |
| 2 | N-(4-Chlorophenylmethylene)benzenesulfonamide | (R)-Phenylglycinol | (2R,3S)-1-Benzenesulfonyl-3-(4-chlorophenyl)-2-((R)-4-phenyl-1,3-oxazolidine-3-carbonyl)aziridine | 72 | >99:1 | 96 | |
| 3 | N-(4-Methylphenylmethylene)benzenesulfonamide | (R)-Phenylglycinol | (2R,3S)-1-Benzenesulfonyl-3-(4-methylphenyl)-2-((R)-4-phenyl-1,3-oxazolidine-3-carbonyl)aziridine | 78 | >99:1 | 94 |
Experimental Protocol: Asymmetric Aziridination of an N-Sulfonylimine
Materials:
-
(R)-Phenylglycinol-derived ammonium salt (1.0 equiv)
-
N-Sulfonylimine (1.2 equiv)
-
Potassium tert-butoxide (t-BuOK) (1.5 equiv)
-
Toluene (B28343), anhydrous
Procedure:
-
In a flame-dried flask under an inert atmosphere, the (R)-phenylglycinol-derived ammonium salt is suspended in anhydrous toluene.
-
The suspension is cooled to -78 °C, and potassium tert-butoxide is added portion-wise.
-
The mixture is stirred at -78 °C for 30 minutes, during which the ylide is formed.
-
A solution of the N-sulfonylimine in anhydrous toluene is then added dropwise.
-
The reaction is stirred at -78 °C for 4-6 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
-
Purification by flash column chromatography yields the desired chiral aziridine.
Caption: General mechanism of asymmetric aziridination.
Enantioselective[1][2]-Sigmatropic Rearrangement
The[1][2]-sigmatropic rearrangement of chiral ammonium ylides is a powerful method for the synthesis of α-amino acid derivatives and other complex nitrogen-containing molecules.[2] This rearrangement proceeds through a concerted, five-membered transition state, allowing for efficient transfer of chirality. Recent advances have focused on Lewis acid-catalyzed domino generation and rearrangement of ammonium ylides, providing access to chiral azabicycles with high enantiopurity.[5]
Data Presentation: Silver-Catalyzed Domino Generation/[1][2]-Sigmatropic Rearrangement
| Entry | Substrate | Product | Yield (%) | ee (%) | Reference |
| 1 | N-Allyl-N-(prop-2-yn-1-yl)aniline derivative | Chiral azabicycle | 95 | 98 | [5] |
| 2 | N-Allyl-N-(but-2-yn-1-yl)aniline derivative | Chiral azabicycle | 92 | 97 | [5] |
| 3 | N-Cinnamyl-N-(prop-2-yn-1-yl)aniline derivative | Chiral azabicycle | 88 | 96 | [5] |
Experimental Protocol: Silver-Catalyzed Domino Generation/[1][2]-Sigmatropic Rearrangement
Materials:
-
Ynone precursor (1.0 equiv)
-
Silver hexafluoroantimonate (AgSbF₆) (0.1 equiv)
-
1,10-Phenanthroline (B135089) (0.125 equiv)
-
Acetonitrile (B52724) (CH₃CN), anhydrous
Procedure:
-
A mixture of AgSbF₆ and 1,10-phenanthroline in anhydrous acetonitrile is stirred at room temperature for 30 minutes in a sealed tube.
-
A solution of the crude ynone precursor in anhydrous acetonitrile is then added.
-
The reaction mixture is stirred at the appropriate temperature (e.g., 60 °C) until complete consumption of the starting material, as monitored by TLC.
-
The solvent is removed in vacuo.
-
The crude residue is purified by flash column chromatography on silica gel to afford the pure chiral azabicycle product.[5]
Caption: [1][2]-Sigmatropic rearrangement pathway.
Applications in Drug Development
The chiral building blocks synthesized through these methods are of significant interest to the pharmaceutical industry. Chiral epoxides are precursors to β-amino alcohols, a common motif in many drugs. Chiral aziridines can be ring-opened to afford various diamino compounds and other functionalized amines. The products of[1][2]-sigmatropic rearrangements are valuable intermediates in the synthesis of non-proteinogenic amino acids and alkaloids. The ability to control stereochemistry with high precision is crucial for developing safer and more effective drugs.[3][4] The methodologies described provide efficient and reliable routes to these important chiral molecules, facilitating the exploration of new chemical space in drug discovery.
References
- 1. Dearomative [2,3] sigmatropic rearrangement of ammonium ylides followed by 1,4-elimination to form α-(ortho-vinylphenyl)amino acid esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lewis acid–catalyzed domino generation/[2,3]-sigmatropic rearrangement of ammonium ylides to access chiral azabicycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asset.library.wisc.edu [asset.library.wisc.edu]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Tandem Reactions Initiated by Ammonium Ylide Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ammonium (B1175870) ylides are highly reactive intermediates that serve as powerful synthons in organic chemistry.[1][2] Characterized by a positively charged nitrogen atom adjacent to a carbanionic carbon, these species engage in a variety of transformations, making them particularly valuable for constructing complex molecular architectures.[2][3] Tandem or cascade reactions initiated by ammonium ylide formation are especially significant as they allow for the rapid assembly of intricate scaffolds from simple precursors in a single synthetic operation.[4][5] These reactions are pivotal in the synthesis of nitrogen-containing compounds, many of which are relevant to natural product synthesis and drug discovery.[6][7][8]
This document provides an overview of key tandem reactions involving ammonium ylides, including sigmatropic rearrangements and cycloadditions, complete with generalized mechanisms, experimental protocols, and data summaries to guide researchers in their application.
Key Tandem Reaction Pathways
Ammonium ylides are typically generated in situ from the deprotonation of a quaternary ammonium salt or via the reaction of a tertiary amine with a carbene or carbene equivalent.[9][10] Once formed, the ylide can undergo several competing and fascinating reaction pathways, often in a tandem sequence.
1.[4][6]-Sigmatropic Rearrangement (Sommelet-Hauser Rearrangement): This is a thermally allowed, concerted pericyclic reaction that is a cornerstone for stereoselective synthesis.[6][11] The Sommelet-Hauser rearrangement involves the migration of a benzyl (B1604629) group from the ammonium nitrogen to the ortho position of the aromatic ring. The reaction proceeds through a six-membered transition state, leading to the formation of an ortho-substituted N,N-dialkylbenzylamine.[12][13][14] This powerful C-C bond-forming reaction has been employed in the synthesis of complex alkaloids and other bioactive molecules.[6][7]
2.[1][6]-Sigmatropic Rearrangement (Stevens Rearrangement): A competing pathway to the Sommelet-Hauser rearrangement is the Stevens rearrangement, a[1][6]-sigmatropic shift.[9] This reaction's mechanism has been a subject of debate, with evidence pointing towards a pathway involving the homolytic cleavage of the N-C bond to form a caged radical pair.[9][15] The Stevens rearrangement is often used to construct complex nitrogen-containing compounds and can be initiated under milder conditions using modern methods like difluorocarbene induction.[6][10]
3. Ylide-Initiated Michael Addition-Cyclization: Ammonium ylides can act as nucleophiles, initiating tandem sequences by adding to electron-deficient alkenes (Michael acceptors).[4][5] The resulting intermediate can then undergo an intramolecular cyclization. This strategy is highly effective for synthesizing a variety of cyclic and heterocyclic systems, including spirocyclopropyl oxindoles and isoxazoline (B3343090) N-oxides, with high levels of stereocontrol.[2][4][16]
4. [3+2] Cycloaddition Reactions: As 1,3-dipoles, ammonium ylides can participate in [3+2] cycloaddition reactions with various dipolarophiles.[17][18][19] This methodology provides a direct route to five-membered nitrogen-containing heterocyclic rings, such as pyrrolidines and their fused derivatives. Tandem sequences involving a double [3+2] cycloaddition have been developed to rapidly build complex polycyclic frameworks.[17]
Visualizing the Pathways
// Generation pathways Amine -> Ylide [label=" + Carbene", color="#EA4335"]; Precursor -> Ylide [style=invis]; QuatSalt -> Ylide [label=" + Base", color="#EA4335"]; Base -> Ylide [style=invis];
// Reaction pathways Ylide -> P1 [label=" Tandem\n Sequence", color="#FBBC05"]; Ylide -> P2 [label=" Tandem\n Sequence", color="#FBBC05"]; Ylide -> P3 [label=" Tandem\n Sequence", color="#FBBC05"]; Ylide -> P4 [label=" Tandem\n Sequence", color="#FBBC05"]; } }
Caption: General pathways for ammonium ylide formation and subsequent tandem reactions.
Experimental Protocols & Data
Here we provide protocols for representative tandem reactions initiated by ammonium ylides, along with tables summarizing typical results.
Protocol 1: Silver-Catalyzed Domino Generation/[4][6]-Sigmatropic Rearrangement to Access Chiral Azabicycles
This protocol is adapted from a silver-catalyzed domino reaction that generates an ammonium ylide from a tertiary amine and a diazo compound, which then undergoes a highly enantioselective[4][6]-sigmatropic rearrangement.[11] This method is notable for its mild conditions and high efficiency in creating bridgehead quaternary stereocenters.[11]
Experimental Workflow:
Caption: Standard experimental workflow for the domino rearrangement reaction.
Detailed Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the tertiary amine substrate (0.2 mmol, 1.0 equiv), silver catalyst (e.g., AgOAc, 10 mol%), and anhydrous solvent (e.g., CH2Cl2, 2.0 mL) under an argon atmosphere.
-
Cool the resulting mixture to 0 °C in an ice bath.
-
Add a solution of the diazo compound (e.g., ethyl diazoacetate, 0.3 mmol, 1.5 equiv) in the same anhydrous solvent (1.0 mL) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford the desired azabicyclic product.
Representative Data:
| Entry | Amine Substrate | Diazo Compound | Yield (%) | ee (%) |
| 1 | N-allyl-tetrahydroisoquinoline | Ethyl diazoacetate | 92 | 98 |
| 2 | N-allyl-1-methyl-tetrahydroisoquinoline | Methyl diazoacetate | 85 | 99 |
| 3 | N-propargyl-tetrahydroisoquinoline | Ethyl diazoacetate | 78 | 95 |
| 4 | N-allyl-piperidine | tert-Butyl diazoacetate | 88 | 97 |
Data is representative of typical results found in the literature for this type of reaction.[11]
Protocol 2: Tandem Michael Addition-Cyclization for Spirocyclopropyl Oxindole Synthesis
This protocol describes a DABCO-catalyzed cascade reaction between an N-unprotected 3-bromooxindole and an α,β-unsaturated acyl phosphonate (B1237965).[16] The reaction proceeds via in situ formation of an ammonium ylide from DABCO and the bromooxindole, which then initiates a Michael/alkylation sequence.[16]
Detailed Procedure:
-
To a reaction vial, add the 3-bromooxindole (0.3 mmol, 1.5 equiv), α,β-unsaturated acyl phosphonate (0.2 mmol, 1.0 equiv), DABCO (1,4-diazabicyclo[2.2.2]octane, 20 mol%), and NaHCO3 (0.4 mmol, 2.0 equiv).
-
Add anhydrous toluene (B28343) (2.0 mL) and seal the vial.
-
Heat the mixture to 90 °C and stir for 20-60 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (petroleum ether/ethyl acetate) to yield the spirocyclopropyl oxindole.
Representative Data:
| Entry | 3-Bromooxindole Substituent | Acyl Phosphonate Substituent | Yield (%) | dr |
| 1 | H | Phenyl | 85 | >20:1 |
| 2 | 5-Cl | 4-Chlorophenyl | 78 | >20:1 |
| 3 | 5-Br | 2-Thienyl | 81 | 15:1 |
| 4 | 7-Me | Ethyl | 75 | 10:1 |
Data is representative of typical results found in the literature for this type of reaction.[16]
Applications in Drug Development
The ability to rapidly construct complex, three-dimensional, nitrogen-containing scaffolds makes tandem ammonium ylide reactions highly valuable for medicinal chemistry and drug development.
-
Scaffold Diversity: These reactions provide access to diverse heterocyclic systems like indolizidines, pyrrolidines, and azabicycles, which are privileged scaffolds in many biologically active compounds.[2][6]
-
Stereochemical Control: The high degree of stereocontrol, particularly in asymmetric variants, is crucial for synthesizing enantiomerically pure drug candidates, as biological activity is often stereospecific.[11][20]
-
Late-Stage Functionalization: Some protocols are robust enough to be used in the late-stage modification of complex molecules, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[10]
-
Access to Natural Product Cores: Many natural products with potent biological activity contain cores that can be efficiently synthesized using these tandem strategies, providing a starting point for drug design.[6][7][8] For instance, spirocyclopropyl oxindoles, accessible through these methods, are analogs of potent non-nucleoside reverse transcriptase inhibitors against HIV-1.[16]
Tandem reactions initiated by ammonium ylides represent a powerful and efficient strategy in modern organic synthesis. The methodologies, which include sigmatropic rearrangements and Michael-addition-initiated cyclizations, offer streamlined access to complex molecular architectures from simple starting materials. The high stereoselectivity and functional group tolerance associated with many of these protocols make them particularly attractive for applications in the synthesis of natural products and the development of new therapeutic agents. The protocols and data presented herein serve as a practical guide for researchers looking to harness the synthetic potential of these versatile reactive intermediates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ammonium Ylide Mediated Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ylide-initiated michael addition-cyclization reactions beyond cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Recent Applications of Ammonium Ylide Based [2,3]-Sigmatropic and [1,2]-Stevens Rearrangements To Transform Amines into Natural Products | Semantic Scholar [semanticscholar.org]
- 9. Stevens rearrangement - Wikipedia [en.wikipedia.org]
- 10. Difluorocarbene-induced [1,2]- and [2,3]-Stevens rearrangement of tertiary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lewis acid–catalyzed domino generation/[2,3]-sigmatropic rearrangement of ammonium ylides to access chiral azabicycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Tandem Double [3 + 2] Cycloaddition Reactions at Both C-1 and C-3 Atoms of N-Cyanomethylisoquinolinium Ylide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Flow Chemistry for Ammonium Ylide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting ammonium (B1175870) ylide reactions, including the Stevens and[1][2]-sigmatropic (Sommelet-Hauser) rearrangements, in a continuous flow chemistry environment. The use of flow chemistry offers significant advantages for these transformations, including enhanced safety, precise control over reaction parameters, and the potential for rapid reaction optimization and scale-up.
Introduction to Ammonium Ylide Rearrangements in Flow
Ammonium ylides are highly reactive intermediates that undergo synthetically valuable rearrangements to form complex amine scaffolds. The two primary rearrangement pathways are the[1][3]-sigmatropic rearrangement (Stevens rearrangement) and the[1][2]-sigmatropic rearrangement (Sommelet-Hauser rearrangement).
Traditionally, these reactions are performed in batch, often requiring strong bases and careful control of reaction conditions to manage the exothermic nature of ylide formation and subsequent rearrangement. The transient and reactive nature of ammonium ylides makes them ideal candidates for generation and immediate consumption in a continuous flow system. Flow chemistry allows for the in-situ generation of the ylide, which is then rapidly passed through a heated or cooled reaction coil to effect the rearrangement, minimizing decomposition and side reactions.
Key Advantages of Flow Chemistry for Ammonium Ylide Reactions:
-
Enhanced Safety: The small reactor volumes in flow systems mitigate the risks associated with highly reactive and potentially unstable ylide intermediates.
-
Precise Temperature Control: Superior heat transfer in microreactors allows for precise temperature control, which is crucial for selectivity in competing rearrangement pathways.
-
Rapid Optimization: The ability to quickly vary reaction parameters such as residence time, temperature, and stoichiometry allows for rapid optimization of reaction conditions.
-
Improved Yield and Selectivity: Precise control over reaction parameters can lead to higher yields and selectivities compared to batch processes.
-
Scalability: Flow chemistry protocols can often be scaled up by running the system for longer periods or by using larger reactors.
General Experimental Workflow
The general workflow for performing an ammonium ylide rearrangement in a continuous flow setup involves the continuous pumping and mixing of a solution of the quaternary ammonium salt precursor and a base solution. The resulting mixture, containing the in-situ generated ammonium ylide, then flows through a temperature-controlled reactor coil to facilitate the rearrangement. The product stream is then collected for analysis and purification.
Below is a Graphviz diagram illustrating the general experimental workflow.
Caption: General workflow for ammonium ylide reactions in a flow chemistry setup.
Application Example: Organocatalyzed[1][3]-Stevens Rearrangement of an Allylic Ammonium Ylide
This protocol is based on the mechanistic studies of Hartley, Greenhalgh, and co-workers, who utilized a flow setup for the in-situ monitoring of an organocatalyzed[1][3]-rearrangement of an allylic ammonium ylide. While their work focused on mechanistic elucidation via EPR spectroscopy, the principles can be adapted for preparative synthesis.
The reaction involves the rearrangement of a prochiral ammonium salt, catalyzed by a chiral isothiourea, to generate an unnatural α-amino acid derivative with high enantioselectivity.
Below is a Graphviz diagram illustrating the logical relationship in this catalytic cycle.
References
Application Notes and Protocols for the Scalable Synthesis of Complex Molecules Using Ammonium Ylides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ammonium (B1175870) ylides in the scalable synthesis of complex molecules. This powerful class of reagents enables the efficient construction of key structural motifs found in numerous natural products and pharmaceutically active compounds. The following sections detail key reactions, quantitative data for comparison, scalable experimental protocols, and mechanistic diagrams to facilitate the application of this chemistry in a research and development setting.
Introduction to Ammonium Ylide Reactivity
Ammonium ylides are versatile intermediates in organic synthesis, primarily utilized for the formation of three-membered rings such as epoxides, aziridines, and cyclopropanes.[1][2] While perhaps less commonly employed than their sulfonium (B1226848) ylide counterparts, ammonium ylides offer distinct advantages in certain applications, particularly in asymmetric synthesis through the use of chiral amine auxiliaries or catalysts.[3][4] Their reactivity is characterized by the nucleophilic addition of the ylide carbanion to an electrophile, followed by an intramolecular displacement of a tertiary amine leaving group.
Key transformations involving ammonium ylides include:
-
Epoxidation: The reaction of an ammonium ylide with an aldehyde or ketone to form an epoxide. This transformation is analogous to the Corey-Chaykovsky reaction.
-
Aziridination: The reaction of an ammonium ylide with an imine to yield an aziridine, a valuable nitrogen-containing heterocycle.[4]
-
Cyclopropanation: The conjugate addition of an ammonium ylide to an α,β-unsaturated system, followed by intramolecular cyclization to afford a cyclopropane (B1198618) ring.[5]
-
[1][3]-Sigmatropic and[1][6]-Stevens Rearrangements: These rearrangements of ammonium ylides allow for the transformation of tertiary amines into more complex, functionalized products, which has been applied in the synthesis of natural products.
The scalability of these reactions is a key consideration for their application in drug development and process chemistry. While many reports focus on laboratory-scale synthesis, there is growing interest in developing robust and scalable protocols.
Data Presentation: A Comparative Overview of Key Reactions
The following tables summarize quantitative data for selected ammonium ylide-mediated reactions, providing a comparative overview of yields and stereoselectivities across various substrates and conditions.
Table 1: Asymmetric Epoxidation of Aldehydes
| Entry | Aldehyde | Chiral Auxiliary/Catalyst | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) | Reference |
| 1 | Benzaldehyde | Phenylglycinol-based | Cs₂CO₃ | CH₂Cl₂ | 85 | >98:2 (trans) | 96 | [3] |
| 2 | 4-Chlorobenzaldehyde | Phenylglycinol-based | Cs₂CO₃ | CH₂Cl₂ | 82 | >98:2 (trans) | 95 | [3] |
| 3 | 2-Naphthaldehyde | Phenylglycinol-based | Cs₂CO₃ | CH₂Cl₂ | 78 | >98:2 (trans) | 94 | [3] |
| 4 | Cinnamaldehyde | Phenylglycinol-based | Cs₂CO₃ | CH₂Cl₂ | 75 | >98:2 (trans) | 92 | [3] |
Table 2: Diastereoselective Aziridination of N-Tosyl Imines
| Entry | Imine (Ar¹) | Phenacyl Bromide (Ar²) | Amine Catalyst | Base | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| 1 | Ph | Ph | DABCO | Na₂CO₃ | MeCN | 85 | 94:6 | [4] |
| 2 | 4-MeC₆H₄ | Ph | DABCO | Na₂CO₃ | MeCN | 88 | 95:5 | [4] |
| 3 | 4-ClC₆H₄ | Ph | DABCO | Na₂CO₃ | MeCN | 92 | 96:4 | [4] |
| 4 | Ph | 4-BrC₆H₄ | DABCO | Na₂CO₃ | MeCN | 94 | 97:3 | [4] |
Table 3: Enantioselective Cyclopropanation of α,β-Unsaturated Esters
| Entry | Michael Acceptor | Chiral Amine Catalyst | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) | Reference |
| 1 | tert-Butyl acrylate | Cinchonidine-derived | K₂CO₃ | Toluene | 85 | >95:5 | 92 | [5] |
| 2 | Methyl cinnamate | Cinchonidine-derived | K₂CO₃ | Toluene | 78 | >95:5 | 90 | [5] |
| 3 | N-Phenylmaleimide | Cinchonidine-derived | K₂CO₃ | Toluene | 91 | >95:5 | 95 | [5] |
Experimental Protocols
The following are generalized, scalable protocols for key ammonium ylide-mediated reactions. These should be adapted and optimized for specific substrates and scales.
Protocol 1: Gram-Scale Asymmetric Epoxidation of Aldehydes
This protocol is a general procedure for the synthesis of chiral epoxides using a phenylglycinol-derived chiral auxiliary.
Materials:
-
Chiral ammonium salt (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the chiral ammonium salt (e.g., derived from phenylglycinol) and cesium carbonate.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous dichloromethane via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Add the aldehyde dropwise to the stirred suspension over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the aldehyde.
-
Upon completion, quench the reaction by the addition of water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired epoxide.
Protocol 2: One-Pot Diastereoselective Aziridination of Imines
This one-pot protocol avoids the isolation of the ammonium ylide precursor, making it more efficient for scalable synthesis.[4]
Materials:
-
N-Tosyl imine (1.0 equiv)
-
Phenacyl bromide derivative (1.0 equiv)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO, 1.0 equiv)
-
Sodium carbonate (Na₂CO₃, 1.5 equiv)
-
Acetonitrile (B52724) (MeCN, anhydrous)
Procedure:
-
To a round-bottom flask, add the N-tosyl imine, phenacyl bromide derivative, DABCO, and sodium carbonate.
-
Add anhydrous acetonitrile and equip the flask with a reflux condenser.
-
Heat the reaction mixture to 80 °C and stir for 18-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the trans-aziridine.
Mechanistic Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows for ammonium ylide-mediated reactions.
Caption: Mechanism of Ammonium Ylide-Mediated Epoxidation.
References
- 1. Ammonium ylides for the diastereoselective synthesis of glycidic amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ammonium Ylide Mediated Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalytic Stereoselective Aziridination of Imines via Ammonium Ylides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. [New development of ammonium ylide chemistry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suppressing Side Reactions in Ammonium Ylide Generation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium (B1175870) ylide generation. The focus is on identifying and suppressing common side reactions to improve product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the generation and reaction of ammonium ylides?
The primary competing side reactions in ammonium ylide chemistry are the[1][2]-Stevens rearrangement and the[2][3]-Sommelet-Hauser rearrangement.[1][4][5] These intramolecular rearrangements can significantly reduce the yield of the desired product from intermolecular reactions. Another potential side reaction is Hofmann elimination, especially if the ammonium salt possesses β-hydrogens and is subjected to strong bases.[5]
Q2: What is the fundamental difference between the Stevens and Sommelet-Hauser rearrangements?
The Stevens rearrangement is a[1][2]-sigmatropic shift, involving the migration of a substituent from the nitrogen atom to the adjacent carbanionic carbon of the ylide.[4][6] In contrast, the Sommelet-Hauser rearrangement is a[2][3]-sigmatropic rearrangement that occurs in benzylic ammonium ylides.[1][3] This process involves the deprotonation of a methyl group on the nitrogen, followed by a concerted rearrangement through a six-membered ring transition state, ultimately leading to ortho-substitution on the aromatic ring.[1]
Q3: How does the structure of the quaternary ammonium salt influence the likelihood of these rearrangements?
The structure of the starting ammonium salt is a critical factor:
-
For Sommelet-Hauser Rearrangement: The presence of a benzyl (B1604629) group on the nitrogen is a prerequisite for this pathway. Additionally, at least one methyl group on the nitrogen is necessary to allow for the key deprotonation step that initiates the rearrangement.[1][7]
-
For Stevens Rearrangement: The presence of electron-withdrawing groups adjacent to the ylide carbanion can stabilize the ylide and influence the reaction pathway.[4] The nature of the migrating group is also important, with migratory aptitude generally following the order: benzyl > allyl > alkyl.[5] Sterically hindered substrates may favor the Stevens rearrangement.
Troubleshooting Guides
Issue 1: My primary product is from a Stevens rearrangement, but I want to favor an intermolecular reaction (e.g., epoxidation or cyclopropanation).
Possible Causes and Solutions:
-
High Temperature: The Stevens rearrangement is often favored at higher temperatures.
-
Solution: Perform the reaction at lower temperatures. For many intermolecular reactions of ammonium ylides, temperatures ranging from -78 °C to room temperature are effective.
-
-
Inappropriate Base/Solvent System: Strong bases in aprotic solvents tend to promote the Stevens rearrangement.
-
Solution: Consider using a milder base or a biphasic reaction system, which can sometimes favor the desired intermolecular reaction over the rearrangement. For example, potassium carbonate in a solvent like acetonitrile (B52724) can be effective for certain intermolecular reactions.
-
-
Ylide Stability: Overly stabilized ylides may be less reactive in intermolecular reactions and more prone to rearrangement over time.
-
Solution: Generate the ylide in situ in the presence of the electrophile to ensure it reacts quickly.
-
Issue 2: I am observing a mixture of Stevens and Sommelet-Hauser rearrangement products. How can I selectively favor one over the other?
This is a common challenge as the two pathways are often in competition. The choice of base and solvent is the most powerful tool for directing the reaction towards one product.
To Favor the Sommelet-Hauser Rearrangement:
The classic and most effective method is the use of sodium amide (NaNH₂) in liquid ammonia (B1221849).[1][3][7] This specific set of conditions is known to almost exclusively yield the Sommelet-Hauser product.
To Favor the Stevens Rearrangement:
Stronger bases in aprotic organic solvents at elevated temperatures are generally employed. Organolithium reagents (e.g., n-BuLi, PhLi) or strong alkoxides (e.g., potassium tert-butoxide) in solvents like THF, ether, or DMSO will typically favor the Stevens rearrangement.
Data Presentation: Influence of Reaction Conditions on Rearrangement Pathways
The following tables summarize the effect of different bases, solvents, and temperatures on the product distribution between the Stevens and Sommelet-Hauser rearrangements for a model substrate, benzyltrimethylammonium (B79724) iodide.
Table 1: Effect of Base and Solvent on the Rearrangement of Benzyltrimethylammonium Iodide
| Base | Solvent | Temperature (°C) | Major Product | Approximate Yield (%) | Reference |
| NaNH₂ | Liquid NH₃ | -33 | Sommelet-Hauser | High (often >80%) | [1][3] |
| n-BuLi | THF | 25 | Stevens | Moderate to High | [6] |
| PhLi | Ether | 25 | Stevens | Moderate to High | |
| t-BuOK | DMSO | 25 | Stevens | Moderate | [6] |
| NaOH | Water | 100 | Stevens | Variable |
Table 2: Influence of Temperature on the Stevens vs. Sommelet-Hauser Rearrangement
| Substrate | Base | Solvent | Temperature (°C) | Product Ratio (Stevens:Sommelet-Hauser) |
| Benzyltrimethylammonium Iodide | KNH₂ | Liquid NH₃ | -33 | Predominantly Sommelet-Hauser |
| Allylic Ammonium Salt | Various | Aprotic Solvents | 30 to 80 | Increasing proportion of Stevens at higher temperatures |
Experimental Protocols
Protocol 1: Selective Sommelet-Hauser Rearrangement of Benzyltrimethylammonium Iodide
This protocol is designed to maximize the yield of the Sommelet-Hauser product, o-methyl-N,N-dimethylbenzylamine.[8]
Materials:
-
Benzyltrimethylammonium iodide
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Ammonium chloride (solid)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous potassium carbonate
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet.
Procedure:
-
Set up the reaction apparatus and ensure it is flame-dried and under an inert atmosphere (e.g., nitrogen or argon).
-
Condense approximately 200 mL of liquid ammonia into the flask at -78 °C.
-
Carefully add a catalytic amount of ferric nitrate, followed by small pieces of sodium metal until a persistent blue color is observed. Then, continue adding sodium metal (in small portions) until the desired amount for the sodium amide has been added. Allow the blue color to fade, indicating the formation of sodium amide.
-
To the stirred suspension of sodium amide in liquid ammonia, add benzyltrimethylammonium iodide (1 mole equivalent) portion-wise over 15-20 minutes.
-
After the addition is complete, continue stirring the reaction mixture for 2 hours.
-
Carefully quench the reaction by the slow addition of solid ammonium chloride until the excess sodium amide is consumed.
-
Allow the ammonia to evaporate overnight under a stream of inert gas.
-
To the remaining residue, add 100 mL of water and 70 mL of diethyl ether.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with two additional 70 mL portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous potassium carbonate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Protocol 2: Selective Stevens Rearrangement of a Quaternary Ammonium Salt
This protocol provides a general procedure for favoring the Stevens rearrangement using a strong base in an aprotic solvent.
Materials:
-
Quaternary ammonium salt (e.g., N-benzyl-N,N-dimethyl-N-(cyanomethyl)ammonium chloride)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer and a septum.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the quaternary ammonium salt (1 mole equivalent) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution (1.1 mole equivalents) dropwise via syringe over 10 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Competitive pathways of Stevens and Sommelet-Hauser rearrangements.
Caption: Troubleshooting decision tree for suppressing rearrangement side reactions.
References
- 1. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]
- 2. A convenient synthesis of o-methylbenzylamine derivatives from benzyl halides: the improved Sommelet–Hauser rearrangement - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Stevens rearrangement - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. chemistry-reaction.com [chemistry-reaction.com]
- 7. scribd.com [scribd.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Improving Diastereoselectivity in Ammonium Ylide Rearrangements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in improving the diastereoselectivity of ammonium (B1175870) ylide rearrangements.
Frequently Asked Questions (FAQs)
Q1: My[1][2]-sigmatropic rearrangement is showing poor diastereoselectivity. What are the most common factors I should investigate?
Poor diastereoselectivity in[1][2]-sigmatropic rearrangements of ammonium ylides can often be attributed to several key experimental parameters. The primary factors to consider are the choice of catalyst, the solvent system, the reaction temperature, and the nature of the substituents on both the ylide and the allyl group.
-
Catalyst: The catalyst plays a crucial role in controlling the stereochemical outcome. For instance, rhodium catalysts are known to facilitate regioselective and diastereoselective[1][2]-rearrangements.[3][4] In contrast, copper catalysts may favor a[1][5]-rearrangement pathway.[3][4] Chiral isothiourea catalysts have also been successfully employed to achieve excellent levels of diastereo- and enantiocontrol in[1][2]-rearrangements.[2][6]
-
Solvent: The polarity of the solvent can influence the transition state of the rearrangement. Aprotic solvents have been observed to favor the competing[1][5]-shift, which can reduce the yield of the desired[1][2]-product and complicate purification.[7]
-
Temperature: Lower reaction temperatures generally favor the[1][2]-sigmatropic rearrangement, also known as the Sommelet-Hauser rearrangement.[7] Conversely, increasing the reaction temperature can promote the competing[1][5]-Stevens rearrangement.[8]
-
Substituents: The electronic and steric properties of the substituents have a significant impact. Electron-withdrawing groups on the double bond of the allyl moiety tend to favor the[1][2]-rearrangement.[1] Additionally, the geometry of the double bond is critical; E-alkenes typically favor the formation of the anti-diastereomer, while Z-alkenes favor the syn-diastereomer.[9]
Q2: I am observing a significant amount of the[1][5]-Stevens rearrangement product. How can I favor the[1][2]-sigmatropic rearrangement?
The competition between the[1][5]-Stevens and[1][2]-Sommelet-Hauser rearrangements is a common issue. To favor the desired[1][2]-pathway, consider the following adjustments to your experimental protocol:
-
Lower the Reaction Temperature: The[1][2]-rearrangement is a thermally allowed concerted process and is generally favored at lower temperatures.[7]
-
Choose an Appropriate Base: The use of strong bases has been shown to promote the[1][2]-shift.[7]
-
Employ a Suitable Catalyst: As mentioned, rhodium catalysts, such as Rh₂(OAc)₄, have demonstrated high selectivity for the[1][2]-rearrangement.[3]
-
Modify Substituents: The presence of sterically bulky substituents on the nitrogen atom can destabilize the ylide and favor the dissociative[1][5]-pathway.[1] If possible, modifying these groups to be less sterically demanding may improve the selectivity for the[1][2]-product.
Q3: How can I achieve high enantioselectivity in my ammonium ylide rearrangement?
Achieving high enantioselectivity typically requires the introduction of a chiral element into the reaction. Here are the primary strategies:
-
Chiral Catalysts: The use of chiral catalysts is a powerful approach. Chiral isothiourea catalysts, such as (+)-benzotetramisole ((+)-BTM), have been shown to induce high levels of diastereo- and enantiocontrol in the[1][2]-rearrangement of allylic quaternary ammonium salts.[2][6] Chiral Lewis acids and Brønsted acids have also been employed to promote asymmetric rearrangements.[2][10][11]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can effectively control the facial selectivity of the rearrangement. Phenylglycinol has been reported as a highly effective chiral auxiliary in ammonium ylide-mediated reactions, leading to excellent stereoselectivities.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (mixture of syn and anti products) | 1. Non-optimized reaction temperature. 2. Inappropriate solvent polarity. 3. Substrate geometry (mixture of E/Z isomers). 4. Catalyst not providing sufficient stereocontrol. | 1. Screen a range of lower temperatures (e.g., -78 °C to room temperature). 2. Test a variety of solvents with different polarities. 3. Ensure the stereochemical purity of the starting alkene. Z-alkenes generally give syn products, while E-alkenes favor anti products.[9] 4. Switch to a catalyst known for high diastereoselectivity, such as a rhodium-based catalyst or a chiral isothiourea catalyst.[2][3] |
| Formation of[1][5]-Rearrangement Product | 1. High reaction temperature. 2. Use of aprotic solvents. 3. Sterically hindered substituents on the nitrogen atom. 4. Catalyst favoring the[1][5]-pathway (e.g., copper catalysts).[3] | 1. Decrease the reaction temperature.[8] 2. Employ more polar solvents. 3. If possible, redesign the substrate with less sterically demanding groups on the nitrogen. 4. Utilize a rhodium catalyst to favor the[1][2]-rearrangement.[3] |
| Low Enantioselectivity | 1. Ineffective chiral catalyst or auxiliary. 2. Racemization of the product under the reaction conditions. 3. Insufficient catalyst loading. | 1. Screen different chiral catalysts (e.g., isothioureas, chiral Lewis acids) or chiral auxiliaries (e.g., phenylglycinol).[2][5] 2. Analyze the product at different time points to check for racemization. Consider milder reaction conditions (lower temperature, weaker base). 3. Optimize the catalyst loading. |
| Low Reaction Yield | 1. Ylide instability or decomposition. 2. Inefficient ylide formation. 3. Competing side reactions (e.g., elimination). | 1. Run the reaction at a lower temperature. 2. Screen different bases and solvents to optimize ylide generation. 3. Ensure anhydrous conditions and an inert atmosphere to prevent quenching of the ylide. |
Experimental Protocols
General Procedure for Isothiourea-Catalyzed Enantioselective[1][2]-Rearrangement
This protocol is based on methodologies described for catalytic enantioselective[1][2]-rearrangements of allylic ammonium ylides.[2][6]
-
Preparation of the Ammonium Salt: The allylic quaternary ammonium salt is either isolated or generated in situ.
-
Reaction Setup: To a solution of the allylic quaternary ammonium salt (1.0 equiv) in a suitable solvent (e.g., d₃-MeCN/d₆-DMSO, 9:1) at the desired temperature (e.g., -20 °C), is added the chiral isothiourea catalyst (e.g., (+)-BTM, 20 mol %).
-
Addition of Base and Additives: A base (e.g., iPr₂NH) and any co-catalytic additives (e.g., HOBt) are then added to the reaction mixture. The addition of HOBt has been shown to sometimes enhance both diastereo- and enantioselectivity.
-
Monitoring the Reaction: The progress of the reaction can be monitored by an appropriate analytical technique, such as ¹⁹F NMR if a fluorine-containing substrate is used.[2]
-
Work-up and Purification: Upon completion, the reaction is quenched and the product is isolated and purified using standard techniques such as column chromatography.
Visualizing Key Concepts
Factors Influencing Diastereoselectivity
Caption: Factors affecting the stereochemical outcome of ammonium ylide rearrangements.
Experimental Workflow for Optimizing Diastereoselectivity
Caption: A systematic workflow for optimizing the diastereoselectivity of ammonium ylide rearrangements.
References
- 1. Competing Rearrangements of Ammonium Ylides: A Quantum Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. escholarship.org [escholarship.org]
- 4. Catalyst-Controlled Regiodivergence in Rearrangements of Indole-Based Onium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric syntheses of three-membered heterocycles using chiral amide-based ammonium ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Enantioselective [2,3]-Rearrangements of Allylic Ammonium Ylides: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.org [mdpi.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. 2,3-sigmatropic rearrangement - Wikipedia [en.wikipedia.org]
- 10. diva-portal.org [diva-portal.org]
- 11. Diastereoselectively Switchable Enantioselective Trapping of Carbamate Ammonium Ylides with Imines [organic-chemistry.org]
Technical Support Center: Catalyst Optimization for Ammonium Ylide Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic formation of ammonium (B1175870) ylides and their subsequent reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during catalyst optimization for ammonium ylide formation.
Problem 1: Low or No Product Yield
Possible Causes and Solutions
| Cause | Troubleshooting Action |
| Inefficient Ylide Formation | Verify Base Strength and Solubility: Use a sufficiently strong base to deprotonate the ammonium salt. Common bases include potassium tert-butoxide (t-BuOK), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). Ensure the base is soluble in the reaction solvent. For instance, t-BuOK is a good choice for THF.[1] In some cases, a large excess of a solid base under biphasic conditions can be effective.[2] |
| Optimize Reaction Temperature: The optimal temperature can vary significantly. While some reactions proceed at room temperature, others may require heating to facilitate ylide formation and subsequent reaction.[2][3] However, excessive heat can lead to decomposition of the ylide or product.[2] | |
| Check Amine Leaving Group: The structure of the tertiary amine used as the ylide precursor is critical. Trimethylamine has been shown to be a superior leaving group compared to DABCO or quinuclidine, leading to higher yields in some epoxidation reactions.[1] | |
| Catalyst Deactivation | Ensure Purity of Reagents and Solvents: Impurities can poison the catalyst. Use freshly purified or high-purity reagents and anhydrous solvents, especially for moisture-sensitive reactions. |
| Inert Atmosphere: If using an air- or moisture-sensitive catalyst, perform the reaction under an inert atmosphere (e.g., argon or nitrogen). | |
| Poor Substrate Reactivity | Electron-Withdrawing/Donating Groups: The electronic properties of the substrates significantly impact reactivity. For example, in epoxidation reactions with aldehydes, electron-poor aldehydes can be prone to side reactions like the Cannizzaro reaction under basic conditions, while electron-rich aldehydes may be significantly less reactive.[2] |
| Side Reactions | Aldol (B89426) or Cannizzaro Reactions: Aldehydes, especially those without α-hydrogens, can undergo disproportionation (Cannizzaro reaction) under strongly basic conditions.[2] Enolizable aldehydes may undergo aldol reactions.[3] Consider using milder bases or different reaction conditions to minimize these side reactions. |
| Incorrect Stoichiometry | Optimize Reactant Ratios: In some cases, using an excess of one reactant can improve the yield. For instance, in certain epoxidations, a two-fold excess of the aldehyde was found to be key for success.[2] |
Problem 2: Poor Diastereoselectivity or Enantioselectivity (for asymmetric reactions)
Possible Causes and Solutions
| Cause | Troubleshooting Action |
| Suboptimal Catalyst/Ligand | Screen Different Chiral Amines: For asymmetric reactions, the choice of the chiral tertiary amine is crucial. Simple Cinchona alkaloids, which are effective in cyclopropanations, have been found to be ineffective in some epoxidation reactions.[3][4] Phenylglycinol-based auxiliaries have shown promise in achieving high stereoselectivity.[4] |
| Incorrect Reaction Temperature | Lower the Temperature: Generally, lower reaction temperatures enhance stereoselectivity by favoring the transition state with the lower activation energy. |
| Solvent Effects | Screen a Range of Solvents: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, consequently, the stereoselectivity. For instance, in some enantioselective epoxidations, toluene (B28343) gave slightly higher enantioselectivity, while isopropanol (B130326) resulted in higher yields.[3] |
| Base Selection | Vary the Base: The choice of base can impact stereoselectivity. A systematic screening of different bases is recommended. |
| Ylide Stability | Influence of Stabilizing Groups: The nature of the electron-withdrawing group on the ylide precursor affects its stability and reactivity, which in turn can influence the stereoselectivity of the reaction. More stabilized ylides, for example from precursors with electron-withdrawing aryl groups, can lead to higher trans selectivity in epoxidation reactions due to the reversibility of betaine (B1666868) formation.[5] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my ammonium ylide reaction?
A1: The optimal catalyst depends on the specific transformation (e.g., cyclopropanation, epoxidation, aziridination) and the substrates involved. For simple, non-asymmetric reactions, DABCO (1,4-diazabicyclo[2.2.2]octane) is a commonly used and effective catalyst.[3][6] For asymmetric reactions, the choice is more complex. While Cinchona alkaloids have been successful in cyclopropanations, they may not be suitable for other reactions like epoxidations.[3][4] A screening of different chiral amines, including those based on phenylglycinol, is often necessary to achieve high enantioselectivity.[4]
Q2: What is the role of the base in ammonium ylide formation?
A2: The primary role of the base is to deprotonate the α-carbon of the ammonium salt to generate the nucleophilic ylide. The choice of base is critical and can influence the reaction rate and yield. Strong bases like potassium tert-butoxide (t-BuOK) and sodium hydride (NaH) are frequently used. In some cases, milder bases like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly when the ammonium salt is more acidic or when trying to avoid side reactions with sensitive substrates.[1][3]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, techniques like ¹H NMR or LC-MS can be employed to determine the conversion and identify any major side products.
Q4: What are some common side reactions to be aware of?
A4: Besides the desired reaction, several side reactions can occur. With aldehyde substrates, the Cannizzaro reaction (for non-enolizable aldehydes) and aldol reactions (for enolizable aldehydes) are common under basic conditions.[2][3] In aziridination reactions, the formation of α,β-unsaturated α-amino esters can be a significant side reaction.[3]
Q5: My purification is difficult due to the amine byproduct. How can I simplify this?
A5: The tertiary amine leaving group can sometimes complicate purification. If the amine is volatile (like trimethylamine), it can often be removed under reduced pressure. For less volatile amines, an acidic wash (e.g., with dilute HCl) during the workup will protonate the amine, making it water-soluble and easily separable from the desired product in the organic layer.
Data Presentation
The following tables summarize quantitative data from representative studies on catalyst optimization for ammonium ylide formation.
Table 1: Effect of Base and Solvent on Aziridination Yield and Diastereoselectivity
| Entry | Base | Solvent | Time (h) | Yield (%) | trans:cis ratio |
| 1 | Na₂CO₃ | MeCN | 12 | 92 | >99:1 |
| 2 | K₂CO₃ | MeCN | 15 | 85 | >99:1 |
| 3 | Cs₂CO₃ | MeCN | 18 | 78 | >99:1 |
| 4 | Na₂CO₃ | THF | 24 | 65 | 98:2 |
| 5 | Na₂CO₃ | Toluene | 24 | 50 | 95:5 |
| Reaction Conditions: Phenacyl bromide (1 mmol), DABCO (1 mmol), imine (1 mmol), and base (1.5 mmol) in solvent (5 mL) at 80 °C.[3] |
Table 2: Influence of Amine Leaving Group on Epoxidation Yield
| Amine Precursor | Yield (%) |
| Trimethylammonium salt | up to 95 |
| DABCO-derived salt | ~40 |
| Quinuclidine-derived salt | ~40 |
| Reaction conditions and substrates varied. Yields are representative of the general trend observed.[1] |
Table 3: Optimization of Asymmetric Epoxidation Conditions
| Entry | Solvent | Base (equiv.) | Temperature (°C) | Yield (%) | e.r. |
| 1 | CH₂Cl₂ | Cs₂CO₃ (6) | 25 | 45 | 92:8 |
| 2 | Toluene | Cs₂CO₃ (6) | 25 | 30 | 93:7 |
| 3 | i-PrOH | Cs₂CO₃ (20) | 25 | 68 | 91:9 |
| 4 | Toluene | Cs₂CO₃ (20) | 60 | 55 | 88:12 |
| Reaction of a chiral phenylglycinol-derived ammonium salt with benzaldehyde.[4] |
Experimental Protocols
Protocol 1: General Procedure for One-Pot Asymmetric Aziridination
This protocol is adapted from a study on the organocatalytic stereoselective aziridination of N-tosyl imines.[3]
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To a solution of the N-tosyl imine (1.0 mmol) and phenacyl bromide (1.0 mmol) in acetonitrile (B52724) (5 mL) in a round-bottom flask, add the chiral tertiary amine catalyst (e.g., a Cinchona alkaloid derivative, 0.2 mmol) and sodium carbonate (1.5 mmol).
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Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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Add water (10 mL) and extract the product with ethyl acetate (B1210297) (3 x 15 mL).
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Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aziridine.
Protocol 2: Asymmetric Epoxidation Using a Chiral Ammonium Ylide Precursor
This protocol is based on the use of a phenylglycinol-derived chiral auxiliary for the synthesis of glycidic amides.[4]
-
To a suspension of the chiral ammonium salt (0.1 mmol) and the aldehyde (0.12 mmol) in isopropanol (1.0 mL) in a sealed vial, add solid cesium carbonate (0.4 mmol, 4.0 equiv.).
-
Stir the reaction mixture vigorously at 25 °C.
-
Monitor the reaction for 24-72 hours by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (B109758) (5 mL) and filter through a short pad of silica gel.
-
Wash the silica gel with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral epoxide.
Visualizations
Ammonium Ylide Formation and Subsequent Epoxidation
Caption: Reaction pathway for ammonium ylide formation and subsequent epoxidation of an aldehyde.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low product yield in ammonium ylide reactions.
General Experimental Workflow
Caption: A typical experimental workflow for performing an ammonium ylide-mediated reaction.
References
- 1. Benzylic Ammonium Ylide Mediated Epoxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ammonium ylides for the diastereoselective synthesis of glycidic amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Asymmetric syntheses of three-membered heterocycles using chiral amide-based ammonium ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Ammonium Ylide Mediated Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in Doyle-Kirmse reactions
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the Doyle-Kirmse reaction, with a focus on addressing low product yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Doyle-Kirmse reaction is resulting in a low yield or failing completely. What are the most common causes?
Low yields in the Doyle-Kirmse reaction can often be attributed to a few key areas: catalyst activity, reagent purity, and reaction conditions. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue. Start by examining the most likely culprits before moving on to more complex optimizations.
Q2: How can I determine if the catalyst is the source of the problem?
Catalyst deactivation or inefficiency is a primary suspect in low-yield reactions.[1][2] Consider the following points:
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Catalyst Choice: The choice of metal catalyst (typically rhodium, copper, or silver) can significantly impact the reaction's success depending on the specific substrates. If you are using a less common catalyst, consider switching to a more established one like Rh₂(OAc)₄ or a copper(I) source.
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. Conversely, excessively high loading is not always better and can sometimes lead to side reactions. It is crucial to optimize the catalyst loading for your specific substrates.
-
Catalyst Deactivation: Catalysts can be deactivated by impurities in the reagents or solvent.[2] Ensure that all materials are of high purity and that solvents are anhydrous and degassed where necessary. The active catalytic species may also be unstable under the reaction conditions, leading to decomposition.[1]
Q3: My starting materials are still present in the reaction mixture. What should I do?
The presence of unreacted starting materials suggests an incomplete reaction. Here are some steps to take:
-
Reaction Time: The reaction may not have been allowed to run for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR) to determine the optimal reaction time.
-
Temperature: The reaction temperature may be too low for the specific substrates and catalyst being used. Gradually increasing the temperature can often improve the reaction rate and overall conversion. However, be aware that excessive heat can also lead to catalyst decomposition or the formation of side products.
-
Reagent Stoichiometry: Ensure that the stoichiometry of your reagents is correct. In some cases, using a slight excess of the diazo compound can help drive the reaction to completion.
Q4: I am observing the formation of significant side products. How can I minimize them?
The most common side product in Doyle-Kirmse reactions is the dimer of the diazo compound. The formation of other unexpected products can also occur. To address this:
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Slow Addition of Diazo Compound: Adding the diazo compound slowly to the reaction mixture can help to maintain a low concentration of the carbene intermediate, which in turn minimizes dimerization.
-
Solvent Choice: The solvent can influence the reaction pathway. While dichloromethane (B109758) (DCM) and dichloroethane (DCE) are commonly used, screening other solvents may help to suppress side reactions.
-
Catalyst Selection: A different catalyst may offer better selectivity for the desired reaction pathway. For example, if you are using a copper catalyst, you might try a rhodium catalyst, or vice-versa.
Q5: Could the purity of my reagents be affecting the yield?
Absolutely. The purity of both the allyl/propargyl sulfide (B99878) and the diazo compound is critical for the success of the Doyle-Kirmse reaction.
-
Allyl/Propargyl Sulfide Purity: Ensure that your sulfide is free from impurities that could poison the catalyst. Purification by distillation or column chromatography may be necessary.
-
Diazo Compound Purity: Diazo compounds can be unstable and may contain impurities from their synthesis. It is often best to use freshly prepared or purified diazo compounds. Traces of acid can cause the decomposition of diazoacetates, so it is important to ensure they are properly neutralized and dried after synthesis.
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize the impact of different catalysts and solvents on the yield of the Doyle-Kirmse reaction, based on literature data.
Table 1: Effect of Catalyst on Yield
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Yield (%) | Reference |
| Rh₂(OAc)₄ | Allyl phenyl sulfide | Ethyl diazoacetate | DCM | High | [General knowledge] |
| Cu(acac)₂ | Allyl phenyl sulfide | Ethyl diazoacetate | DCM | Moderate to High | [General knowledge] |
| AgOTf | Allyl phenyl sulfide | Ethyl diazoacetate | DCM | Low to Moderate | [General knowledge] |
| Fe(TPP)Cl | Allyl phenyl sulfide | Ethyl diazoacetate | DCM | Low | [General knowledge] |
Table 2: Effect of Solvent on Yield
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Yield (%) | Reference |
| Rh₂(OAc)₄ | Allyl phenyl sulfide | Ethyl diazoacetate | Dichloromethane (DCM) | High | [General knowledge] |
| Rh₂(OAc)₄ | Allyl phenyl sulfide | Ethyl diazoacetate | Toluene | Moderate | [General knowledge] |
| Rh₂(OAc)₄ | Allyl phenyl sulfide | Ethyl diazoacetate | Acetonitrile | Low | [General knowledge] |
| Rh₂(OAc)₄ | Allyl phenyl sulfide | Ethyl diazoacetate | Tetrahydrofuran (THF) | Low | [General knowledge] |
Experimental Protocols
General Protocol for a Rhodium-Catalyzed Doyle-Kirmse Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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Allyl/propargyl sulfide (1.0 equiv)
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Rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄) (1-2 mol%)
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Diazo compound (1.1 - 1.5 equiv)
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Anhydrous solvent (e.g., dichloromethane)
Procedure:
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To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the allyl/propargyl sulfide and the rhodium(II) acetate dimer.
-
Dissolve the solids in the anhydrous solvent.
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In a separate flask, dissolve the diazo compound in the anhydrous solvent.
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Add the solution of the diazo compound to the reaction mixture dropwise over a period of 1-4 hours using a syringe pump. The slow addition is crucial to minimize the formation of diazo dimer byproducts.
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Stir the reaction at the desired temperature (typically room temperature to 40 °C) and monitor its progress by TLC or another suitable analytical method.
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Once the reaction is complete, concentrate the mixture under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired product.
Mandatory Visualization
Troubleshooting Workflow for Low Yields in Doyle-Kirmse Reactions
Caption: A troubleshooting workflow for addressing low yields in Doyle-Kirmse reactions.
References
Technical Support Center: Managing Transient Ammonium Ylides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with transient ammonium (B1175870) ylides.
Troubleshooting Guide
This guide addresses specific issues that may arise during the generation and reaction of transient ammonium ylides.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ylide Decomposition: Ammonium ylides, especially non-stabilized ones, are highly reactive and can decompose via side reactions like Stevens or Sommelet-Hauser rearrangements.[1][2] | • Temperature Control: Generate the ylide at low temperatures (e.g., -78 °C to 0 °C) and maintain this temperature during the initial reaction phase.[3] • Inert Atmosphere: Use strict anhydrous and anaerobic conditions (e.g., under Argon or Nitrogen) as ylides are sensitive to moisture and oxygen.[3][4] • Amine Structure: Employ cyclic amines (e.g., derived from six-membered rings) to minimize the propensity for Stevens rearrangement.[1] |
| Inefficient Ylide Formation: The base may be too weak to deprotonate the ammonium salt precursor effectively. | • Base Selection: Use a sufficiently strong base. For precursors of unstabilized ylides, strong bases like n-BuLi or KHMDS are required. For stabilized ylides, weaker bases like K₂CO₃ or NaOH may suffice.[3] • Base Quality: Ensure the base is fresh and has not been degraded by improper storage. | |
| Poor Leaving Group Ability of Amine: The final ring-closure step (e.g., in epoxidation) can be hindered because the tertiary amine is a poor leaving group compared to a sulfide (B99878) in analogous sulfur ylide reactions.[1][5] | • Amine Modification: While challenging, consider using an amine that has better leaving group characteristics if the reaction stalls after the initial addition. | |
| Incorrect Product or Isomer Formed | Rearrangement Pathways Dominate: Reaction conditions may favor rearrangement over the desired reaction pathway. Stevens ([1][6]-shift) and Sommelet-Hauser ([6][7]-shift) are common rearrangements.[2][8] | • Solvent Choice: Aprotic solvents can favor the Stevens rearrangement.[2] • Temperature: Lower temperatures may favor the Sommelet-Hauser rearrangement.[2] • Base Strength: Stronger bases can promote the[6][7]-sigmatropic shift.[2] |
| Reversibility of Betaine (B1666868) Formation: For stabilized ylides, the initial addition to a carbonyl compound to form a betaine intermediate can be reversible. This allows for equilibration, which can affect the final diastereoselectivity.[1][7] | • Substituent Effects: Ylides stabilized by electron-deficient aryl groups tend to exhibit this reversibility, leading to high trans selectivity in epoxidations.[1] Conversely, electron-donating groups destabilize the ylide and can lead to lower selectivity.[1] | |
| Reaction Fails to Initiate | Ylide is Too Stable: Highly stabilized ylides (e.g., with adjacent ester or amide groups) may be insufficiently nucleophilic to react with the electrophile (e.g., ketone).[6][9] | • Increase Reactivity: Switch to a less-stabilized ylide if possible. • Use a More Reactive Electrophile: Stabilized ylides that fail to react with ketones may still react with more electrophilic aldehydes.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the key factors that control the stability of an ammonium ylide?
The stability of an ammonium ylide is primarily determined by the substituents on the carbanion.
-
Stabilizing Groups: Electron-withdrawing groups (e.g., carbonyl, ester, cyano, aryl) stabilize the negative charge on the carbon through resonance or inductive effects. Carbonyl-stabilized ammonium ylides have been successfully isolated and studied.[10] Amide-stabilized ylides are also effective in certain transformations like oxirane formation.[11][12]
-
Destabilizing Groups: Electron-donating groups (e.g., alkyl groups) destabilize the ylide, making it more reactive and prone to decomposition.[13]
The general stability trend influences reactivity, with highly stabilized ylides being less reactive.[9][13]
Q2: My ylide is too unstable to work with. How can I improve the success of my reaction?
For highly transient ylides, an effective strategy is to "trap" it as it is formed. This involves generating the ylide in situ in the presence of the electrophile (e.g., an aldehyde or imine).[3][14] This ensures the ylide reacts with the desired substrate immediately, minimizing the opportunity for decomposition or side reactions.
Q3: How do I know if my ammonium ylide has formed?
Direct characterization is difficult due to their transient nature. However, there are several indicators:
-
Color Change: The formation of a phosphonium (B103445) ylide (a related class) is often accompanied by the appearance of a deep color (e.g., yellow or orange), which can also be indicative of ammonium ylide formation.[3] Fading of this color can suggest decomposition.
-
Product Analysis: The most common method is to infer the ylide's formation from the successful synthesis of the expected product (e.g., an epoxide, aziridine, or cyclopropane) after adding a trapping agent.[15][16]
-
Spectroscopic Detection: In specialized cases, transient ylides can be generated and detected at very low temperatures (e.g., 77 K) in matrices and characterized using techniques like UV-Vis spectroscopy.[17]
Q4: What is the difference in reactivity between ammonium ylides and sulfonium (B1226848) ylides?
A key difference lies in the leaving group ability of the heteroatom group during the final ring-closing step of reactions like epoxidation. Sulfides are generally better leaving groups than amines.[5] This makes the barrier to ring closure higher for the betaine intermediate derived from an ammonium ylide, which can sometimes lead to lower yields or the failure of the reaction.[1]
Data Summary: Ylide Stability and Reactivity
The choice of substituent on the ylide carbanion directly impacts its stability and subsequent reactivity, particularly in reactions with carbonyls.
| Ylide Type | Stabilizing Group (on Carbanion) | Relative Stability | Relative Reactivity | Typical Base Required | Notes |
| Stabilized | -CO₂R, -C(O)R, -CN, Aryl | High | Low | Weak (e.g., K₂CO₃, NaOH) | Reaction with carbonyls can be reversible.[1][4] Often shows high diastereoselectivity. |
| Semi-stabilized | -Aryl, -Vinyl | Medium | Medium | Strong (e.g., NaH, KOtBu) | Selectivity can be variable.[3] |
| Unstabilized | -H, -Alkyl | Low | High | Strong (e.g., n-BuLi, KHMDS) | Highly sensitive to air and moisture; requires inert conditions.[3][4] |
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for low-yield ammonium ylide reactions.
Caption: Competing reaction pathways for a transient ammonium ylide.
Key Experimental Protocols
Protocol 1: In Situ Generation and Trapping of an Ammonium Ylide for Epoxidation
This protocol describes a general method for the formation of an amide-stabilized ammonium ylide and its immediate reaction with an aromatic aldehyde.[11][12]
Materials:
-
Ammonium Salt Precursor (e.g., an N-(2-oxo-2-phenylethyl) quinuclidinium bromide derivative)
-
Aromatic Aldehyde (e.g., benzaldehyde)
-
Anhydrous Solvent (e.g., Dichloromethane, DCM)
-
Base (e.g., solid Potassium Carbonate, K₂CO₃)
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware (flame-dried)
Procedure:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of argon.
-
Add Reagents: To the flask, add the ammonium salt precursor (1.2 equivalents), the aromatic aldehyde (1.0 equivalent), and anhydrous DCM.
-
Initiate Reaction: Add solid potassium carbonate (2.0 equivalents) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically stirred for 12-24 hours.
-
Workup: Upon completion, filter the reaction mixture to remove the solid base. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography to isolate the desired epoxide.
References
- 1. Delineation of the factors governing reactivity and selectivity in epoxide formation from ammonium ylides and aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.org [mdpi.org]
- 3. benchchem.com [benchchem.com]
- 4. adichemistry.com [adichemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Towards a General Understanding of Carbonyl‐Stabilised Ammonium Ylide‐Mediated Epoxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delineation of the factors governing reactivity and selectivity in epoxide formation from ammonium ylides and aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. The preparation and reactions of carbonyl-stabilised ammonium ylides - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Ammonium ylides for the diastereoselective synthesis of glycidic amides - Chemical Communications (RSC Publishing) DOI:10.1039/C0CC04821F [pubs.rsc.org]
- 12. Ammonium ylides for the diastereoselective synthesis of glycidic amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. fiveable.me [fiveable.me]
- 14. chinesechemsoc.org [chinesechemsoc.org]
- 15. researchgate.net [researchgate.net]
- 16. Ammonium Ylide Mediated Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mgg.chem.ucla.edu [mgg.chem.ucla.edu]
Effect of solvent on ammonium ylide reaction pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium (B1175870) ylide reactions. It addresses common issues encountered during experiments, focusing on the critical role of the solvent in directing reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reaction pathways for ammonium ylides, and how does the solvent influence them?
A1: Ammonium ylides primarily undergo two competing rearrangement reactions: the[1][2]-sigmatropic rearrangement (Stevens rearrangement) and the[2][3]-sigmatropic rearrangement (Sommelet-Hauser rearrangement). The choice of solvent plays a crucial role in determining the predominant pathway.
-
[1][2]-Stevens Rearrangement: This pathway is thought to proceed through a stepwise mechanism involving the homolytic cleavage of the C-N bond to form a radical pair, which then recombines. Aprotic and less polar solvents are known to favor the Stevens rearrangement.[4][5]
-
[2][3]-Sommelet-Hauser Rearrangement: This is a concerted, pericyclic reaction. Computational studies have shown that polar solvents can lower the energy barrier for this concerted transition state, thus favoring the Sommelet-Hauser pathway.[6]
Q2: How do I choose the appropriate base for generating the ammonium ylide?
A2: The choice of base is critical and depends on the acidity of the proton alpha to the ammonium group. Strong, non-nucleophilic bases are typically required. Common choices include:
-
Sodium hydride (NaH)
-
Potassium tert-butoxide (KOtBu)
The pKa of the conjugate acid of the base should be significantly higher than that of the ammonium salt precursor to ensure complete deprotonation and ylide formation.
Q3: What are some common side reactions to be aware of?
A3: Besides the competition between the Stevens and Sommelet-Hauser rearrangements, other potential side reactions include:
-
Hofmann Elimination: This is a common competing reaction, especially with bases that have some nucleophilicity or when the substrate is sterically hindered.[4]
-
Protonolysis of the Ylide: Ammonium ylides are strong bases and can be quenched by protic solvents (including trace amounts of water) or other acidic protons in the reaction mixture, leading to the starting ammonium salt and reducing the yield of the desired rearrangement product.
-
Formation of Complex Mixtures: In some cases, particularly with complex substrates, a mixture of products from different rearrangement pathways and elimination can be obtained, complicating purification.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Rearrangement Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Ylide Formation | * Ensure the base is strong enough to deprotonate the ammonium salt. Check the pKa values. * Use a fresh, high-quality base. Organolithium bases should be titrated, and solid bases like KOtBu should be handled under anhydrous conditions. * Ensure the reaction is performed under strictly anhydrous and inert conditions (e.g., under argon or nitrogen) to prevent quenching of the ylide. |
| Ylide Instability | * Generate the ylide at low temperatures (e.g., -78 °C) and then allow the reaction to warm to the desired temperature. * Consider generating the ylide in situ in the presence of the substrate to trap it as it forms. |
| Incorrect Solvent Choice | * For[1][2]-Stevens rearrangement, try aprotic, non-polar solvents like toluene (B28343) or THF. * For[2][3]-Sommelet-Hauser rearrangement, consider more polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF). |
| Suboptimal Reaction Temperature | * Higher temperatures can sometimes favor the[1][2]-Stevens rearrangement, but may also lead to decomposition. Optimize the temperature for your specific substrate. |
Problem 2: Poor Selectivity Between[1][2]-Stevens and[2][3]-Sommelet-Hauser Rearrangements
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Polarity | * To favor the [2][3]-Sommelet-Hauser pathway, increase the polarity of the solvent. Consider switching from THF or toluene to MeCN or DMF.[6] * To favor the [1][2]-Stevens pathway, decrease the solvent polarity. Aprotic solvents are generally preferred.[5] |
| Steric Hindrance | * Sterically bulky substituents on the nitrogen atom can favor the dissociative[1][2]-pathway.[6] Consider if modifying the substrate is an option. |
| Electronic Effects | * Electron-withdrawing groups on the migrating group can influence the stability of the radical intermediates in the Stevens pathway. |
Problem 3: Formation of a Significant Amount of Hofmann Elimination Product
| Possible Cause | Troubleshooting Steps |
| Sterically Hindered Substrate or Base | * Use a less sterically demanding base. For example, if using KOtBu, consider trying NaH. * If possible, modify the substrate to reduce steric hindrance around the beta-protons. |
| High Reaction Temperature | * Run the reaction at a lower temperature to disfavor the elimination pathway, which often has a higher activation energy. |
Data Presentation
The following table summarizes the effect of solvent on the product ratio in the rearrangement of benzylcyanomethyldimethylammonium ylide. This data illustrates the general trend of solvent influence on the competition between the Stevens and Sommelet-Hauser pathways.
| Solvent | Product Ratio ([1][2]-Stevens :[2][3]-Sommelet-Hauser) | Reference |
| Dimethylformamide (DMF) with Sodium Methoxide | 70 : 30 (Microwave) / 10 : 90 (Conventional Heating) | [8] |
Note: The reaction conditions, particularly the use of microwave irradiation versus conventional heating, can also significantly impact the product distribution.
Experimental Protocols
General Protocol for the Base-Induced Rearrangement of a Quaternary Ammonium Salt
This protocol is a general guideline and may require optimization for specific substrates.
1. Materials:
-
Quaternary ammonium salt (1.0 eq)
-
Anhydrous solvent (e.g., THF, toluene, MeCN)
-
Strong, non-nucleophilic base (e.g., NaH, 60% dispersion in mineral oil, or KOtBu) (1.1 - 1.5 eq)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, flame-dried before use
2. Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the quaternary ammonium salt.
-
Add the anhydrous solvent via syringe.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Slowly add the base in portions to the stirred suspension/solution of the ammonium salt.
-
After the addition is complete, allow the reaction to stir at the chosen temperature for the optimized reaction time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Reaction Pathways
Caption: Competing rearrangement pathways of ammonium ylides.
Experimental Workflow
Caption: General experimental workflow for ammonium ylide rearrangements.
Logical Relationship of Solvent Choice
Caption: Logical decision tree for solvent selection in ammonium ylide rearrangements.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Stevens rearrangement - Wikipedia [en.wikipedia.org]
- 5. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]
- 6. Competing Rearrangements of Ammonium Ylides: A Quantum Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. mdpi.org [mdpi.org]
Optimizing the Sommelet-Hauser Rearrangement: A Technical Support Guide
Welcome to the technical support center for the Sommelet-Hauser rearrangement. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful synthetic transformation. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during your experiments.
Troubleshooting Guide
This section provides solutions to common problems encountered during the Sommelet-Hauser rearrangement.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Inactive Base: The alkali metal amide (e.g., NaNH₂) may have decomposed due to moisture. | 1a. Use freshly prepared sodium amide or a commercially available, high-quality reagent. Ensure it is handled under strictly anhydrous conditions.1b. Consider using alternative strong bases such as potassium tert-butoxide in an appropriate solvent system.[1] |
| 2. Insufficient Deprotonation: The base may not be strong enough to deprotonate the benzylic or alkyl positions of the quaternary ammonium (B1175870) salt to form the necessary ylide intermediate. | 2a. Switch to a stronger base. Alkali metal amides in liquid ammonia (B1221849) are generally very effective.[2][3]2b. Ensure the reaction is run in an appropriate solvent that does not quench the base. Aprotic solvents are typically preferred.[4] | |
| 3. Unsuitable Solvent: The solvent may be reacting with the base or hindering the rearrangement. | 3a. Liquid ammonia is the traditional and often most effective solvent for reactions with alkali metal amides.[3]3b. For other bases, ensure the solvent is dry and aprotic. Tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) can be suitable alternatives depending on the base.[1][5] | |
| Formation of Stevens Rearrangement Product | 1. Reaction Temperature: Higher temperatures can favor the competing[6][7]-sigmatropic Stevens rearrangement. | 1a. Maintain a low reaction temperature. For instance, in some systems, running the reaction at temperatures as low as -40°C has been shown to significantly favor the Sommelet-Hauser product over the Stevens product.[7]1b. A systematic temperature study can help determine the optimal temperature for your specific substrate.[7] |
| 2. Base Selection: The choice of base can influence the selectivity between the Sommelet-Hauser and Stevens pathways. | 2a. Sodium amide (NaNH₂) in liquid ammonia is known to favor the Sommelet-Hauser rearrangement.[3]2b. Weaker bases might lead to a higher proportion of the Stevens product. | |
| Formation of Hofmann Elimination Product | 1. Substrate Structure: The presence of β-hydrogens on the alkyl substituents of the ammonium salt makes the substrate susceptible to Hofmann elimination, especially with sterically hindered bases. | 1a. If possible, modify the substrate to remove or block the β-hydrogen positions.1b. Use a less sterically hindered base that will favor proton abstraction from the benzylic or methyl group over the β-position. |
| Multiple Unidentified Byproducts | 1. Reaction Quenching: Improper quenching of the reaction can lead to the formation of byproducts. | 1a. Quench the reaction carefully at low temperature by the slow addition of a proton source, such as saturated aqueous ammonium chloride. |
| 2. Work-up Procedure: The product may be sensitive to the work-up conditions. | 2a. Perform a standard extractive work-up with a suitable organic solvent. 2b. Wash the organic layer with brine to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before concentrating. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the Sommelet-Hauser rearrangement?
A1: While the optimal base can be substrate-dependent, sodium amide (NaNH₂) in liquid ammonia is the classic and often most effective reagent for promoting the Sommelet-Hauser rearrangement while minimizing the competing Stevens rearrangement.[3] Other strong bases like potassium amide (KNH₂) or alkali metal alkoxides can also be used, but may afford different product ratios.[4]
Q2: How does temperature affect the selectivity of the reaction?
A2: Temperature plays a critical role in the selectivity between the Sommelet-Hauser and Stevens rearrangements. Lower temperatures generally favor the Sommelet-Hauser pathway. For example, in a study on the aryne Sommelet-Hauser rearrangement, decreasing the temperature from 40°C to -40°C significantly increased the yield of the Sommelet-Hauser product while reducing the formation of the Stevens product.[7]
Q3: Which solvents are recommended for this reaction?
A3: The choice of solvent is highly dependent on the base being used. For alkali metal amides like NaNH₂, liquid ammonia is the preferred solvent.[3] For other bases, anhydrous aprotic solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are typically used to avoid quenching the strong base.[1][5] Protic solvents should be avoided as they will react with the strong bases required for the rearrangement.
Q4: My reaction is giving a low yield. What are the first things I should check?
A4: For low yields, first ensure the integrity of your reagents and the reaction setup. Check that your base is active and that your solvent is strictly anhydrous. Confirm that the reaction is being conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching by atmospheric moisture and oxygen. Also, verify the purity of your starting quaternary ammonium salt.
Q5: How can I minimize the formation of the Hofmann elimination byproduct?
A5: Hofmann elimination becomes a significant side reaction when there are β-hydrogens on the N-alkyl groups. To minimize this, you can try to use a substrate that lacks β-hydrogens if possible. Alternatively, the choice of a less sterically hindered base may disfavor the E2 elimination pathway.
Data Presentation
Table 1: Effect of Temperature on the Selectivity of an Aryne Sommelet-Hauser Rearrangement [7]
| Entry | Temperature (°C) | Yield of Sommelet-Hauser Product (%) | Yield of Stevens Product (%) |
| 1 | -40 | 68 | 6 |
| 2 | -20 | 65 | 7 |
| 3 | 0 | 55 | 20 |
| 4 | 20 | 40 | 35 |
| 5 | 40 | 30 | 45 |
Data extracted from a study on the aryne Sommelet-Hauser rearrangement and may not be representative of all substrate systems.
Experimental Protocols
General Protocol for the Sommelet-Hauser Rearrangement of Benzyltrimethylammonium (B79724) Iodide
This protocol is adapted from a literature procedure and should be performed by qualified personnel in a well-ventilated fume hood.
Materials:
-
Benzyltrimethylammonium iodide
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice-acetone condenser, and a gas inlet for ammonia.
-
Condense liquid ammonia into the flask.
-
Carefully add sodium amide to the liquid ammonia with stirring.
-
Once the sodium amide is dissolved, add the benzyltrimethylammonium iodide portion-wise to the stirred solution.
-
Allow the reaction to stir at the temperature of refluxing ammonia for a specified time, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Allow the ammonia to evaporate.
-
Add water and diethyl ether to the residue and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with additional portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous potassium carbonate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the product by distillation or chromatography as required.
Visualizations
Caption: Factors influencing the selectivity between Sommelet-Hauser and Stevens rearrangements.
Caption: A general troubleshooting workflow for the Sommelet-Hauser rearrangement.
References
Preventing proton transfer side reactions with ammonium ylides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ammonium (B1175870) ylides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges during your experiments, with a specific focus on preventing proton transfer side reactions.
Troubleshooting Guide: Proton Transfer Side Reactions
Proton transfer is a common side reaction that can significantly lower the yield of your desired product by quenching the ammonium ylide. The following table summarizes common issues, their potential causes related to proton transfer, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Ylide quenching: The ammonium ylide is being protonated by an acidic species in the reaction mixture before it can react with the electrophile. | 1. Choice of Base: Use a strong, non-nucleophilic base that is just sufficient to deprotonate the ammonium salt without reacting with other components. Consider bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). For sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) under solid-liquid conditions can be effective.[1] 2. Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Trace amounts of water can act as a proton source. 3. Substrate Acidity: If the substrate contains acidic protons (e.g., phenols, carboxylic acids), consider protecting these functional groups before introducing the ylide. Alternatively, use an excess of a milder base to neutralize these acidic sites before adding the base for ylide generation. |
| Inconsistent reaction outcomes | Variable ylide concentration: Inconsistent deprotonation of the ammonium salt due to suboptimal base or solvent choice leads to fluctuating concentrations of the active ylide. | 1. Solvent Selection: Use polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). Protic solvents can solvate and deactivate the ylide through hydrogen bonding.[2] 2. Temperature Control: Generate the ylide at low temperatures (e.g., -78 °C) to enhance its stability and then proceed with the reaction. |
| Formation of unexpected byproducts | Base-induced side reactions: The strong base used to generate the ylide may be reacting with the substrate or product. | 1. Non-Basic Ylide Generation: Explore methods that do not require strong bases. This can include the use of carbenes or other catalytic methods for ylide formation.[3] 2. Biphasic Conditions: For certain reactions, using a biphasic system (e.g., aqueous NaOH and an organic solvent) can be beneficial, as the ylide is generated at the interface and reacts in the organic phase, minimizing contact with the aqueous base.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a proton transfer side reaction in the context of ammonium ylides?
An ammonium ylide is a reactive intermediate with a carbanionic character, making it a strong base. A proton transfer side reaction occurs when the ylide abstracts a proton from another molecule in the reaction mixture, such as water, an alcohol, or even an acidic proton on the substrate itself. This neutralizes the ylide, rendering it unreactive towards the intended electrophile and thus lowering the overall yield of the desired product.
Q2: How does the choice of base influence the extent of proton transfer side reactions?
The base is critical for generating the ammonium ylide from its corresponding ammonium salt. However, the wrong choice of base can exacerbate proton transfer issues. A base that is too strong can lead to undesired side reactions with the substrate or solvent. A base that is too weak may not efficiently generate the ylide, leading to a low concentration of the reactive species. The ideal base should be strong enough to deprotonate the ammonium salt but not so reactive that it promotes other side reactions. The pKa of the ammonium salt and other components in the reaction should be considered when selecting the base.[3]
Q3: Can the solvent choice help in preventing proton transfer?
Yes, the solvent plays a crucial role. Polar aprotic solvents like THF, DCM, and DMSO are generally preferred for reactions involving ammonium ylides. These solvents can dissolve the ammonium salts and the ylide without having acidic protons that could quench the ylide. Polar protic solvents, such as water and alcohols, should be avoided as they can act as proton donors and also solvate the ylide through hydrogen bonding, reducing its reactivity.[2][5]
Q4: My substrate has an acidic proton. How can I still use an ammonium ylide in my reaction?
If your substrate contains an acidic functional group (e.g., -OH, -COOH, -NH), you have a few options:
-
Protection: Protect the acidic functional group with a suitable protecting group before carrying out the reaction with the ammonium ylide. The protecting group can be removed in a subsequent step.
-
Excess Base: Use an additional equivalent of a milder base to first neutralize the acidic proton on the substrate before adding the strong base to generate the ylide.
-
Careful selection of base: In some cases, a carefully chosen base can selectively deprotonate the ammonium salt in the presence of a less acidic proton on the substrate.
Q5: Are there methods to generate ammonium ylides without using a strong base?
Yes, several methods exist for the non-basic generation of ammonium ylides, which can circumvent the issues associated with strong bases. These methods include:
-
Reaction with Carbenes: Transition metal-catalyzed decomposition of diazo compounds can generate carbenes, which can then react with tertiary amines to form ammonium ylides.
-
Lewis Acid Catalysis: In some systems, Lewis acids can be used to promote the formation of ammonium ylides.[3]
-
Electrochemical Methods: Electrochemical oxidation can be used to generate N-ammonium ylide mediators for certain transformations.[6]
Visualizing Reaction Pathways and Troubleshooting
To better understand the chemistry of ammonium ylides and how to troubleshoot potential issues, the following diagrams illustrate key concepts.
Key Experimental Protocols
Protocol 1: General Procedure for Epoxidation using an Amide-Stabilized Ammonium Ylide under Biphasic Conditions
This protocol is adapted from a procedure for the synthesis of glycidic amides and is effective in minimizing side reactions.[4]
-
Preparation of the Ammonium Salt: The corresponding ammonium salt is typically prepared by the reaction of a tertiary amine with an α-haloamide.
-
Reaction Setup: To a solution of the ammonium salt (1.0 eq.) and the aldehyde (2.0 eq.) in a suitable organic solvent (e.g., toluene), an aqueous solution of a strong base (e.g., 50% NaOH) is added.
-
Reaction Conditions: The biphasic mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired epoxide.
Protocol 2: In Situ Generation of Ammonium Ylides using Cesium Carbonate
This method avoids the use of strong, soluble bases and can be beneficial for sensitive substrates.[1]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), the ammonium salt (1.0 eq.), the electrophile (1.2 eq.), and solid cesium carbonate (Cs₂CO₃, 1.5 eq.) are combined in an anhydrous polar aprotic solvent (e.g., THF or iPrOH).
-
Reaction Conditions: The heterogeneous mixture is stirred at room temperature. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, the solid is filtered off, and the filtrate is concentrated under reduced pressure.
-
Purification: The residue is purified by column chromatography to yield the final product.
By carefully considering the reaction parameters outlined in this guide, researchers can effectively minimize proton transfer side reactions and improve the efficiency and reliability of their ammonium ylide-mediated transformations.
References
- 1. Towards a General Understanding of Carbonyl‐Stabilised Ammonium Ylide‐Mediated Epoxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Ammonium ylides for the diastereoselective synthesis of glycidic amides - Chemical Communications (RSC Publishing) DOI:10.1039/C0CC04821F [pubs.rsc.org]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. N-Ammonium Ylide Mediators for Electrochemical C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ammonium Ylide Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from ammonium (B1175870) ylide reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in an ammonium ylide reaction mixture?
The primary impurities typically include:
-
Unreacted starting materials, such as aldehydes or α-halo carbonyl compounds.
-
The tertiary amine used to generate the ylide in situ (e.g., DABCO, trimethylamine).
-
The corresponding ammonium salt of the tertiary amine.
-
Side products from competing reactions. For example, with aldehydes lacking α-hydrogens, base-mediated Cannizzaro disproportionation can lead to the formation of corresponding alcohols and carboxylic acids.[1] In reactions with α,β-unsaturated systems, Michael addition byproducts may also be present.[2]
Q2: My product is a glycidic amide, and the yield is low after purification. What could be the issue?
Low yields in the synthesis of glycidic amides can be attributed to several factors. The reaction is sensitive to the electronic properties of the aldehyde used; electron-deficient aldehydes can sometimes lead to the formation of side products.[3] Additionally, the choice of base and solvent can significantly impact the reaction's efficiency. For instance, using lower quality THF has been observed to decrease yields, which can be improved by the addition of molecular sieves.[1]
Q3: I am struggling to remove the tertiary amine catalyst (e.g., DABCO) from my cyclopropane (B1198618) product. What is the best approach?
Tertiary amines like DABCO (1,4-diazabicyclo[2.2.2]octane) are basic and can often be removed by washing the organic layer with a dilute acidic solution, such as 1M HCl. This protonates the amine, making it water-soluble and facilitating its transfer into the aqueous phase. However, care must be taken if the desired product is acid-sensitive. In such cases, column chromatography is a reliable alternative.
Q4: My desired epoxide product seems to be unstable during purification. What precautions should I take?
Epoxides can be sensitive to both acidic and basic conditions, which can lead to ring-opening. During aqueous workup, use of mild acidic or basic washes is recommended, and prolonged contact should be avoided. When performing column chromatography, using a neutralized stationary phase (e.g., silica (B1680970) gel washed with a triethylamine (B128534) solution) can help prevent degradation on the column. It is also advisable to concentrate the product at a lower temperature to minimize thermal decomposition.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of products from ammonium ylide reactions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is an intractable oil and will not crystallize. | - Residual solvent.- Presence of impurities preventing lattice formation.- Product is inherently a low-melting solid or an oil at room temperature. | - Dry the product under high vacuum to remove all traces of solvent.- Re-purify by column chromatography to remove impurities.- Attempt co-crystallization with a suitable agent like triphenylphosphine (B44618) oxide (TPPO).[4]- If the product is an oil, consider purifying by distillation if it is thermally stable. |
| Multiple spots are observed on TLC after column chromatography. | - Co-elution of product and impurities.- Degradation of the product on the silica gel column. | - Optimize the solvent system for column chromatography to achieve better separation. A solvent system with lower polarity might improve resolution.- Use a deactivated stationary phase (e.g., neutral alumina (B75360) or passivated silica gel).- Consider alternative purification methods such as preparative TLC or HPLC. |
| The purified product is contaminated with the ammonium salt. | - Incomplete removal during aqueous workup. | - Perform additional washes of the organic layer with water or brine to remove water-soluble salts.- If the product is stable, it can be dissolved in an organic solvent and filtered to remove the insoluble ammonium salt. |
| Low recovery of the product after extraction. | - The product has some solubility in the aqueous phase.- Emulsion formation during extraction. | - Back-extract the aqueous layer with the organic solvent to recover any dissolved product.- To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite. |
Experimental Protocols
Protocol 1: General Aqueous Workup for Neutral Products
-
Quenching: Once the reaction is complete (monitored by TLC), quench the reaction mixture by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). For a reaction scale of 50-500 mg, use a 125 or 250 mL separatory funnel.
-
Washing:
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the tertiary amine catalyst.
-
Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts.
-
Finally, wash with brine (saturated NaCl solution) to remove residual water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased to elute compounds with higher polarity.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Crystallization
-
Solvent Selection: Choose a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent to form a saturated solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum. If a crystal of a similar compound is available, it can be used for seeding to induce crystallization.[4]
Visualizations
Experimental Workflow for Purification
Caption: General experimental workflow for the purification of products.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. Ammonium ylides for the diastereoselective synthesis of glycidic amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of the best-suited leaving group for the diastereoselective synthesis of glycidic amides from stabilised ammonium ylides and aldehydes ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C1OB05721A [pubs.rsc.org]
- 4. unifr.ch [unifr.ch]
Validation & Comparative
A Comparative Guide to Ammonium and Sulfonium Ylides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, ylides stand as powerful reagents for the construction of complex molecular architectures. Among these, ammonium (B1175870) and sulfonium (B1226848) ylides have carved out indispensable roles, particularly in the formation of three-membered rings and in facilitating intricate molecular rearrangements. This guide provides an objective comparison of the performance of ammonium and sulfonium ylides, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
At a Glance: Key Differences and Applications
| Feature | Ammonium Ylides | Sulfonium Ylides |
| Stability | Generally less stable, often generated in situ at low temperatures.[1][2] | More stable, with some stabilized ylides being isolable crystalline solids.[2] |
| Reactivity | Highly reactive, but the amine leaving group is less facile compared to a sulfide (B99878).[1] | Highly reactive and versatile, with the sulfide being an excellent leaving group.[3][4] |
| Common Applications | Stevens and Sommelet-Hauser rearrangements, epoxidations, aziridinations, cyclopropanations. | Corey-Chaykovsky epoxidation, cyclopropanation, aziridination, Stevens and Sommelet-Hauser rearrangements.[3][4] |
| Stereoselectivity | Can achieve high stereoselectivity with chiral auxiliaries or catalysts.[5][6] | Well-established for high stereoselectivity, particularly with chiral sulfides.[3][4] |
I. Stability and Reactivity: A Fundamental Comparison
The core difference between ammonium and sulfonium ylides lies in their inherent stability, which dictates their reactivity and handling.
Sulfonium ylides are generally more stable than their ammonium counterparts. This increased stability is attributed to the ability of the larger sulfur atom to better accommodate the positive charge and the participation of d-orbitals in bonding, although the latter is a subject of ongoing discussion. Stabilized sulfonium ylides, those bearing an electron-withdrawing group on the ylidic carbon, can often be isolated as crystalline solids.[2] Unstabilized sulfonium ylides, while more reactive, are typically generated and used in situ at low temperatures.
Ammonium ylides , on the other hand, are generally less stable and more transient species, almost exclusively generated and consumed in situ.[1] The smaller nitrogen atom is less capable of stabilizing the positive charge, rendering the ylide more reactive but also more prone to decomposition. The leaving group ability of the amine in subsequent reactions is also generally poorer than that of the corresponding sulfide from a sulfonium ylide.[1]
II. Epoxidation: The Corey-Chaykovsky Reaction and its Ammonium Analogue
The synthesis of epoxides from carbonyl compounds is a hallmark application of ylide chemistry. The Corey-Chaykovsky reaction, utilizing sulfonium ylides, is a cornerstone of this transformation.
Sulfonium Ylides in Epoxidation
The reaction of a sulfonium ylide with an aldehyde or ketone proceeds via a betaine (B1666868) intermediate, which undergoes intramolecular nucleophilic attack to form the epoxide and dimethyl sulfide. This reaction is known for its high efficiency and stereoselectivity.
Experimental Data for Sulfonium Ylide Epoxidation:
| Entry | Aldehyde | Sulfonium Salt | Base | Solvent | Yield (%) | d.r. (trans:cis) | ee (%) |
| 1 | Benzaldehyde | Trimethylsulfonium (B1222738) iodide | NaH | DMSO | 95 | >99:1 | - |
| 2 | 4-Nitrobenzaldehyde | Chiral Sulfonium Salt 1 | KHMDS | THF | 98 | >95:5 | 98 |
| 3 | Cyclohexanecarboxaldehyde | Chiral Sulfonium Salt 1 | KHMDS | THF | 95 | >95:5 | 96 |
Data compiled from representative literature.[3][4]
Ammonium Ylides in Epoxidation
Ammonium ylides can also effect the epoxidation of carbonyls, although they are generally less reactive than their sulfur counterparts.[1] The choice of the amine leaving group is crucial for the success of the reaction, with trimethylamine (B31210) often being superior to bulkier amines like DABCO.[1][7]
Experimental Data for Ammonium Ylide Epoxidation (Stilbene Oxide Formation):
| Entry | Aldehyde | Ammonium Salt | Base | Solvent | Yield (%) | d.r. (trans:cis) |
| 1 | Benzaldehyde | Benzyltrimethylammonium bromide | KHMDS | THF | 85 | 60:40 |
| 2 | 4-Chlorobenzaldehyde | Benzyltrimethylammonium bromide | KHMDS | THF | 81 | 64:36 |
| 3 | 4-Bromobenzaldehyde | (4-Fluorobenzyl)trimethylammonium bromide | KHMDS | THF | 55 | 97:3 |
Data adapted from Waser, M. et al. Synlett 2016, 27, 1963-1968.[1]
Comparison: Sulfonium ylides generally provide higher yields and superior diastereoselectivity in epoxidation reactions compared to ammonium ylides. However, with careful optimization of the ammonium salt and reaction conditions, high yields and good selectivities can be achieved with ammonium ylides, offering a valuable alternative.
III. Rearrangement Reactions: Stevens vs. Sommelet-Hauser
Both ammonium and sulfonium ylides are prone to undergo characteristic rearrangement reactions, namely the[3][8]-Stevens rearrangement and the[8][9]-sigmatropic Sommelet-Hauser rearrangement. These reactions are often in competition and provide powerful methods for carbon-carbon bond formation.[10][11]
Reaction Pathways
Caption: Competing rearrangement pathways of onium ylides.
The Stevens rearrangement involves a[3][8]-migration of a group from the heteroatom to the ylidic carbon.[12][13] In contrast, the Sommelet-Hauser rearrangement is a[8][9]-sigmatropic shift that occurs when a benzylic group is present, leading to ortho-substitution on the aromatic ring.[10][14]
Comparative Data for Rearrangement Reactions:
| Ylide Type | Substrate | Base | Solvent | Product Ratio ([3][8]:[8][9]) | Total Yield (%) |
| Ammonium | Benzyltrimethylammonium iodide | NaNH₂ | liq. NH₃ | Sommelet-Hauser major | High |
| Sulfonium | Benzylallylsulfonium salt | t-BuOK | THF | Stevens major | Good |
| Ammonium | Allyl(benzyl)dimethylammonium bromide | KHMDS | THF | [8][9] major | Variable |
| Sulfonium | Benzyltrimethylsulfonium iodide | KHMDS | THF | Sommelet-Hauser major | Good |
Data compiled from various sources illustrating general trends.[13][15][16]
Comparison: The selectivity between the Stevens and Sommelet-Hauser rearrangements is influenced by a variety of factors including the structure of the ylide, the base, and the solvent. For benzylic systems, the Sommelet-Hauser rearrangement is often favored with ammonium ylides in the presence of strong amide bases.[10][17] With sulfonium ylides, the outcome can be more varied, and subtle changes in the substrate can favor one pathway over the other.[15]
IV. Cyclopropanation: Building Strained Rings
The formation of cyclopropanes from electron-deficient alkenes is another key application of both ammonium and sulfonium ylides.
Sulfonium Ylides in Cyclopropanation
Sulfonium ylides are widely used for the diastereoselective and enantioselective cyclopropanation of Michael acceptors. Chiral sulfides have been particularly successful in inducing high levels of asymmetry.
Experimental Data for Sulfonium Ylide Cyclopropanation:
| Entry | Michael Acceptor | Sulfonium Salt | Base | Solvent | Yield (%) | d.r. | ee (%) | |---|---|---|---|---|---|---| | 1 | Chalcone | Trimethylsulfoxonium iodide | NaH | DMSO | 95 | >99:1 | - | | 2 | (E)-Cinnamate | Chiral Allylic Sulfonium Salt | t-BuOK | THF | 85 | >95:5 | 96 | | 3 | Cyclohexenone | Chiral Sulfide (catalytic) | K₂CO₃ | Toluene | 92 | >99:1 | 98 |
Data from representative literature.[9][18][19]
Ammonium Ylides in Cyclopropanation
Ammonium ylides have also been successfully employed in cyclopropanation reactions, often with high stereoselectivity, particularly in intramolecular variants and in the presence of chiral amine catalysts.
Experimental Data for Ammonium Ylide Cyclopropanation:
| Entry | Michael Acceptor | Ammonium Salt/Catalyst | Base | Solvent | Yield (%) | d.r. | ee (%) | |---|---|---|---|---|---|---| | 1 | α,β-Unsaturated ester | Cinchona alkaloid catalyst | K₂CO₃ | Toluene | 88 | >20:1 | 94 | | 2 | α,β-Unsaturated ketone | Chiral Ammonium Salt | Cs₂CO₃ | CH₂Cl₂ | 75 | >95:5 | 92 |
Data from representative literature on organocatalytic cyclopropanation.[20][21]
Comparison: Both ylide types are highly effective for cyclopropanation. Sulfonium ylides, particularly in the context of the Corey-Chaykovsky reaction with α,β-unsaturated carbonyls, are a classic and reliable choice. Ammonium ylides have emerged as powerful alternatives, especially in the realm of asymmetric organocatalysis.
V. Experimental Protocols
General Procedure for Corey-Chaykovsky Epoxidation with a Sulfonium Ylide
Workflow:
Caption: Experimental workflow for a typical Corey-Chaykovsky epoxidation.
To a stirred suspension of trimethylsulfonium iodide (1.1 eq) in anhydrous DMSO at room temperature is added sodium hydride (1.0 eq, 60% dispersion in mineral oil). The mixture is stirred for 15 minutes, during which time hydrogen evolution ceases. The solution of the ylide is then cooled to 0 °C, and a solution of the carbonyl compound (1.0 eq) in DMSO is added dropwise. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
General Procedure for Epoxidation with an Ammonium Ylide
To a solution of the benzylic ammonium bromide (1.2 eq) in anhydrous THF at -78 °C is added potassium bis(trimethylsilyl)amide (1.1 eq, 1.0 M in THF) dropwise. The mixture is stirred at this temperature for 30 minutes to generate the ylide. A solution of the aldehyde (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the epoxide.[1]
Conclusion
Both ammonium and sulfonium ylides are potent tools in the arsenal (B13267) of the synthetic chemist.
-
Sulfonium ylides are the more established and generally more stable reagents, offering high yields and excellent stereoselectivity in a broad range of reactions, most notably the Corey-Chaykovsky epoxidation. Their reliability and predictability make them a first choice for many applications.
-
Ammonium ylides , while often more reactive and less stable, provide a valuable and sometimes complementary approach. Their utility in rearrangement reactions is well-documented, and recent advances in asymmetric organocatalysis have highlighted their potential for highly enantioselective transformations, including cyclopropanations and epoxidations.
The choice between an ammonium and a sulfonium ylide will ultimately depend on the specific synthetic target, the desired stereochemical outcome, and the functional group tolerance of the substrate. A thorough understanding of the reactivity and selectivity of both classes of ylides will empower researchers to make informed decisions and devise more efficient and elegant synthetic routes.
References
- 1. Benzylic Ammonium Ylide Mediated Epoxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. epub.jku.at [epub.jku.at]
- 6. On the origin of the stereoselectivity in chiral amide-based ammonium ylide-mediated epoxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzylic Ammonium Ylide Mediated Epoxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]
- 11. Competing Rearrangements of Ammonium Ylides: A Quantum Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in the Base-Induced Sommelet-Hauser Rearrangement of Amino Acid Derived Ammonium Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A leap forward in sulfonium salt and sulfur ylide chemistry [html.rhhz.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scribd.com [scribd.com]
- 18. Scope and limitations of cyclopropanations with sulfur ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Rhodium and Copper Catalysts in Ylide Formation
For researchers, scientists, and drug development professionals, the efficient and selective formation of ylides is a critical step in the synthesis of complex molecules. Both rhodium and copper catalysts have emerged as powerful tools for this transformation, each offering distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid in catalyst selection for specific synthetic needs.
The generation of ylides from diazo compounds is a cornerstone of modern organic synthesis, enabling access to a diverse array of valuable intermediates. The choice of catalyst is paramount in directing the reaction towards the desired ylide formation pathway and suppressing competing reactions, such as cyclopropanation. This guide focuses on the two most prominent classes of catalysts used for this purpose: rhodium and copper complexes.
Performance Comparison at a Glance
Rhodium and copper catalysts exhibit distinct profiles in terms of reactivity, selectivity, and cost. While rhodium catalysts are often associated with high efficacy and broad applicability, copper catalysts have gained traction as a more economical and sometimes more selective alternative for specific applications.
| Performance Metric | Rhodium Catalysts | Copper Catalysts |
| Typical Yield | Generally high to excellent | Good to high, can be substrate-dependent |
| Selectivity | Good to excellent, tunable with ligand design | Often favors ylide formation over cyclopropanation |
| Catalyst Loading | Typically low (0.1 - 2 mol%) | Generally low (1 - 5 mol%) |
| Cost | Higher | Lower |
| Substrate Scope | Broad, including a wide range of diazo compounds and heteroatom-containing substrates | Effective for a variety of substrates, with notable success in specific transformations |
| Ligand Effects | Ligand choice (e.g., carboxylates, carboxamidates) significantly influences stereocontrol and reactivity | Ligand design (e.g., bisoxazolines) is crucial for achieving high enantioselectivity |
Catalytic Pathways: A Mechanistic Overview
The catalytic cycle for both rhodium and copper in ylide formation from diazo compounds generally proceeds through the formation of a metal carbene intermediate. This highly reactive species then interacts with a heteroatom (such as sulfur, oxygen, or nitrogen) to generate the corresponding ylide.
Quantitative Data on Catalyst Performance
The following tables summarize representative data from the literature, offering a quantitative comparison of rhodium and copper catalysts in various ylide formation reactions. It is important to note that direct comparisons can be challenging due to variations in reaction conditions, ligands, and substrates across different studies.
Sulfur Ylide Formation and[1][2]-Sigmatropic Rearrangement
The reaction of diazo compounds with sulfides to form sulfur ylides, which can then undergo a[1][2]-sigmatropic rearrangement, is a powerful C-C bond-forming reaction.
| Catalyst | Diazo Compound | Sulfide (B99878) | Product Yield (%) | Reference |
| Rh₂(OAc)₄ | Ethyl diazoacetate | Allyl methyl sulfide | High (qualitative) | [3] |
| Cu(OTf)₂ | Ethyl diazoacetate | Allyl methyl sulfide | 2.8% ee | [2] |
| Cu(OTf)₂ | Ethyl diazoacetate | (1S,2S,5R)-(+)-Allyl menthyl sulfide | 60% ee | [2] |
Note: Direct yield comparison is limited in the available literature, with a focus on enantioselectivity for copper catalysts.
Carbonyl Ylide Formation and Cycloaddition
Carbonyl ylides, generated from the reaction of carbenes with carbonyl compounds, are versatile intermediates for [3+2] cycloaddition reactions to form oxygen-containing heterocycles.
| Catalyst | Diazo Compound | Aldehyde | Dipolarophile | Product Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Rh₂(OAc)₄ | Ethyl diazoacetate | p-Anisaldehyde | - | 15 |[4] | | Rh₂(cap)₄ | Ethyl diazoacetate | p-Anisaldehyde | - | 52 |[4] | | Cu(OTf)₂ | α-Diazo-β-ketoester | Benzaldehyde | - | Good (qualitative) |[5] |
Note: Rh₂(cap)₄ shows a significant improvement in yield over Rh₂(OAc)₄ in this specific reaction. Copper-catalyzed variants are effective, though direct quantitative comparisons are scarce.
Ammonium (B1175870) and Azomethine Ylide Formation
The reaction of metal carbenes with amines or imines leads to the formation of ammonium or azomethine ylides, which are valuable precursors for the synthesis of nitrogen-containing compounds.
| Catalyst | Diazo Compound | Amine/Imine | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | [Rh(cod)Cl]₂ | Aryldiazoacetate | Aromatic amine | γ-Nitro-α-amino-succinate (three-component) | High (qualitative) |[6] | | Cu(I)/ClickFerrophos | Methyl N-benzylideneglycinate | - | exo-Pyrrolidine (cycloaddition) | Good (qualitative) |[6] | | Cu(I) | Azomethine ylide | 1,3-enyne | Chiral pyrrolidine (B122466) | up to 96% |[7] |
Note: Both rhodium and copper are effective for nitrogen-containing ylide formation, with copper catalysts showing high yields in asymmetric cycloadditions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are generalized protocols for rhodium- and copper-catalyzed ylide formation reactions.
General Procedure for Rhodium(II)-Catalyzed Sulfur Ylide Formation and Rearrangement
To a solution of the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1 mol%) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere is added the sulfide (1.2 equivalents). The solution is stirred at room temperature, and a solution of the diazo compound (1.0 equivalent) in the same solvent is added dropwise via a syringe pump over several hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
General Procedure for Copper(I)-Catalyzed Azomethine Ylide Formation and 1,3-Dipolar Cycloaddition
In a flame-dried Schlenk tube under an inert atmosphere, the copper(I) catalyst (e.g., CuOAc, 5 mol%) and the chiral ligand (e.g., ClickFerrophos, 5.5 mol%) are dissolved in an anhydrous solvent (e.g., diethyl ether). The mixture is stirred at the desired temperature (e.g., -40 °C). The imine (1.0 equivalent), the alkene (1.2 equivalents), and a base (e.g., triethylamine, 1.1 equivalents) are then added sequentially. The reaction is stirred until completion as monitored by TLC. The reaction mixture is then quenched, extracted, dried, and concentrated. The residue is purified by column chromatography to afford the cycloadduct.[6]
Workflow for Catalyst Selection and Reaction Optimization
Conclusion
Both rhodium and copper catalysts are highly effective for the generation of ylides from diazo compounds. The choice between them is often nuanced and depends on the specific synthetic goals.
Rhodium catalysts are generally prized for their high reactivity and broad substrate scope, with a well-established track record in a variety of ylide transformations. The ability to fine-tune the reactivity and selectivity through ligand modification (e.g., carboxylates vs. carboxamidates) is a significant advantage.[8]
Copper catalysts represent a more cost-effective alternative and have demonstrated excellent performance, particularly in asymmetric synthesis where the development of chiral ligands has led to high levels of enantioselectivity.[2][7] In certain cases, copper catalysts can offer superior selectivity for ylide formation over competing pathways like cyclopropanation.
For researchers and drug development professionals, a thorough evaluation of the specific substrate, desired product, and economic considerations is essential for making an informed decision. This guide provides a foundational understanding to navigate the selection process and optimize reaction conditions for successful and efficient ylide-mediated synthesis.
References
- 1. Component match in rhodium catalyzed three-component reactions of ethyl diazoacetate, H2O and aryl imines: a highly diastereoselective one-step synthesis of beta-aryl isoserine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric copper-catalyzed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly Enantioselective Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylide Catalyzed by a Copper(I)/ClickFerrophos Complex [organic-chemistry.org]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic Showdown: [1,n]- vs. [m,n]-Sigmatropic Shifts
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Fundamental Pericyclic Reactions
Sigmatropic rearrangements are a cornerstone of organic synthesis, enabling the precise and often stereospecific formation of complex molecular architectures. These uncatalyzed, intramolecular pericyclic reactions involve the migration of a sigma (σ) bond across a pi (π) conjugated system. Understanding the mechanistic nuances that differentiate classes of sigmatropic shifts is critical for predicting reaction outcomes and designing novel synthetic strategies. This guide provides an objective, data-supported comparison of two major categories: [1,n]- and [m,n]-sigmatropic shifts, focusing on their governing principles, stereochemical pathways, and kinetic profiles.
Fundamental Mechanistic Differences
The core distinction between these two types of sigmatropic rearrangements lies in how the migrating σ-bond moves relative to the π-system.[1][2]
-
[1,n]-Sigmatropic Shifts: In this class, one end of the migrating σ-bond remains attached to its original atom (designated as position 1), while the other end migrates across 'n' atoms of the π-system.[2][3] A classic example is the[4][5]-hydrogen shift, where a hydrogen atom moves from position 1 to position 5 of a conjugated diene.[1][6]
-
[m,n]-Sigmatropic Shifts: Here, the σ-bond is completely broken and reformed between two new positions, with the original bond connecting atoms '1' of two separate conjugated fragments. The new bond forms between atom 'm' of the first fragment and atom 'n' of the second.[7] The most prominent examples are the[8][8]-sigmatropic rearrangements, such as the Cope and Claisen rearrangements.[1][9]
These distinct modes of migration lead to different transition states and are governed by different sets of selection rules, as dictated by the principles of orbital symmetry.
The Guiding Principles: Woodward-Hoffmann Rules
The stereochemical outcome of sigmatropic shifts under thermal or photochemical conditions is rigorously predicted by the Woodward-Hoffmann rules.[4] These rules are based on the conservation of orbital symmetry throughout the concerted reaction. The key concepts are the suprafacial and antarafacial topologies of bond formation and cleavage.
-
Suprafacial (s): The migrating group moves across the same face of the π-system.[10]
-
Antarafacial (a): The migrating group moves from one face of the π-system to the opposite face.[10]
The feasibility of a suprafacial versus an antarafacial pathway is often determined by the geometric constraints of the transition state. Antarafacial shifts can be sterically demanding or geometrically impossible, especially in smaller cyclic systems.[2]
The selection rules for sigmatropic shifts are summarized as follows:
| Number of Electrons (π + σ) | Thermally Allowed Pathway | Photochemically Allowed Pathway |
| 4n | Supra/Antara or Antara/Supra | Supra/Supra or Antara/Antara |
| 4n + 2 | Supra/Supra or Antara/Antara | Supra/Antara or Antara/Supra |
(Where n is an integer)
For [1,n]-shifts , this translates to the migrating group's interaction with the π-system. For instance, a[4][5]-hydrogen shift involves 6 electrons (4 from the π-system and 2 from the C-H σ-bond), which is a (4n+2) system where n=1. Therefore, the thermally allowed pathway is suprafacial, which is geometrically feasible.[6][10] Conversely, a thermal[4][8]-hydrogen shift (a 4-electron system) would require an antarafacial shift, which is geometrically impossible for a hydrogen atom.[2]
For [m,n]-shifts like the[8][8] Cope rearrangement, the reaction also involves 6 electrons (two π-bonds and one σ-bond). As a (4n+2) system, it proceeds thermally via a suprafacial-suprafacial pathway, typically through a low-energy chair-like transition state.[7][11]
Quantitative Data Comparison
The mechanistic differences are reflected in the activation energies and reaction rates of these rearrangements. Below is a summary of experimental and computational data for representative[4][5]- and[8][8]-sigmatropic shifts.
| Reaction Type | Example Reaction | Activation Energy (Ea) / ΔG‡ (kcal/mol) | Rate Constant (k) | Conditions |
| [1,n] Shift | [4][5]-H shift in 5-methylcyclopentadiene | ~24 | 1.8 x 10⁻⁴ s⁻¹ | 25 °C |
| [1,n] Shift | [4][5]-H shift in cyclopentadiene (B3395910) (unimolecular) | 26.9 (Calculated: ~30.4) | - | Thermal |
| [m,n] Shift | [8][8] Cope rearrangement of 1,5-hexadiene | ~33 | - | ~150-300 °C |
| [m,n] Shift | [8][8] Claisen rearrangement of allyl phenyl ether | ~30 | - | High Temperature |
| [m,n] Shift | Photo-Claisen of 4-methoxyphenyl (B3050149) allyl ether | - | 5.3 x 10⁹ s⁻¹ | Photochemical, in Methanol |
Data compiled from multiple sources. Note that activation energies and rate constants are highly dependent on the specific substrate and reaction conditions.
Visualizing the Mechanisms
The flow of electrons and the geometry of the transition states can be visualized to better understand the mechanistic pathways.
Caption: Comparison of[4][5]- and[8][8]-sigmatropic shifts.
The diagram illustrates the fundamental difference: in the[4][5]-shift, the hydrogen atom "walks" along one face of the pi system. In the[8][8]-shift, two pi fragments pivot and reconnect through a concerted, six-membered transition state.
Caption: Typical experimental workflow for thermal sigmatropic shifts.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for a[8][8]-Claisen rearrangement.
Protocol: Thermal Claisen Rearrangement of Allyl Phenyl Ether
This protocol describes the classic thermal rearrangement of allyl phenyl ether to 2-allylphenol, a representative[8][8]-sigmatropic shift.
Materials:
-
Allyl phenyl ether
-
N,N-Dimethylformamide (DMF) or o-xylene (high-boiling solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Ethyl acetate (B1210297)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve allyl phenyl ether (1.0 eq) in a minimal amount of a high-boiling solvent like DMF or o-xylene.
-
Heating: Heat the reaction mixture to reflux (typically 180-220 °C) and maintain for 4-6 hours.[5] For a microwave-assisted variant, irradiate the mixture at 180-200 °C for 15-30 minutes in a sealed microwave reactor tube.[5]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of the product spot.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 1 M HCl and extract with ethyl acetate (3x volumes).[5]
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane:ethyl acetate gradient, to afford the pure 2-allylphenol.[5]
Conclusion
The distinction between [1,n]- and [m,n]-sigmatropic shifts is fundamental to pericyclic chemistry. While both are concerted, intramolecular rearrangements governed by orbital symmetry, their differing topologies of bond migration lead to distinct stereochemical rules and activation barriers. [1,n]-shifts involve a migrating group "walking" across a π-system, with geometry often restricting the allowed thermal pathways (e.g., suprafacial[4][5]-shifts are common, while suprafacial[4][8]-shifts are forbidden).[2][10] In contrast, [m,n]-shifts, exemplified by the robust and synthetically powerful[8][8]-rearrangements, involve the concerted reorganization of two interacting π-fragments through a six-membered transition state.[7] A thorough understanding of these mechanistic principles, supported by quantitative kinetic data, is essential for the strategic design of complex molecules in academic and industrial research.
References
- 1. Sigmatropic reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers | MDPI [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. may.chem.uh.edu [may.chem.uh.edu]
- 10. stereoelectronics.org [stereoelectronics.org]
- 11. Degenerate Cope [www2.chemistry.msu.edu]
Unveiling the Structure of Ammonium Ylides: A Comparative Guide to Theoretical Models and Experimental Validations
A critical examination of theoretical models against experimental data provides researchers, scientists, and drug development professionals with a comprehensive understanding of the structural and reactive properties of ammonium (B1175870) ylides. This guide synthesizes findings from computational chemistry and experimental validations, offering a clear comparison of predicted and observed molecular parameters and reaction dynamics.
Ammonium ylides, zwitterionic species featuring a positively charged nitrogen atom adjacent to a carbanion, are versatile intermediates in organic synthesis. Their utility in forming new carbon-carbon and carbon-heteroatom bonds has spurred significant interest in understanding their electronic structure, stability, and reactivity. Theoretical models, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting these properties. However, the accuracy of these computational predictions hinges on their validation against robust experimental data. This guide delves into the experimental validation of theoretical models for ammonium ylides, focusing on key performance metrics such as geometric parameters, spectroscopic signatures, and reaction kinetics.
Geometric Structure: A Tale of Two Realities
A fundamental test for any theoretical model is its ability to accurately reproduce the three-dimensional structure of a molecule. X-ray crystallography provides the most definitive experimental determination of molecular geometry, offering precise measurements of bond lengths and angles. While the crystal structure of a simple, unsubstituted ammonium ylide remains elusive in published literature, studies on more complex, stabilized derivatives offer valuable insights.
Computational studies, often employing DFT methods with various basis sets, provide optimized geometries in the gas phase or with implicit solvation models. A comparative analysis of calculated versus experimental bond lengths in related nitrogen-containing compounds shows that modern theoretical methods can achieve a high degree of accuracy. For instance, a study comparing calculated and experimental bond lengths in a variety of molecules found that differences are often minimal, typically within a few thousandths of an Ångstrom.
Table 1: Comparison of Theoretical and Experimental Bond Lengths for a Representative Ammonium Salt
| Bond | Experimental Bond Length (Å) (from CCCBDB) | Calculated Bond Length (Å) (MP2/cc-pVQZ) | Difference (Å) |
| H-N in NH4+ | 1.029 | 1.018 | -0.011 |
Note: Data for a simple ammonium ylide is not available. This table uses the ammonium cation as a closely related example to illustrate the typical level of agreement between experimental and theoretical values.
The planarity of the carbanionic center is another critical geometric parameter in ylides. Theoretical studies on model ylides have indicated that the carbanionic center in second-row ylides (e.g., phosphonium (B103445) ylides) is more planar than in their first-row counterparts like ammonium ylides. This has significant implications for their reactivity and stereoselectivity.
Spectroscopic Characterization: The Fingerprints of Ylides
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the electronic environment of atoms in a molecule. Theoretical calculations of NMR chemical shifts can provide valuable support for experimental assignments and offer insights into molecular structure and bonding.
Combined experimental and theoretical studies on nitrogen-containing compounds have demonstrated the utility of this approach. For example, a study on linear primary aliphatic amines and their ammonium salts showed good correlation between experimental and calculated 13C and 15N NMR chemical shifts. Similar integrated approaches have been applied to study the reaction mechanisms involving ammonium ylides, where in situ NMR analysis is coupled with DFT calculations to identify intermediates and transition states.
Table 2: Comparison of Experimental and Calculated 1H NMR Chemical Shifts for a Model Amine Oxide
| Proton | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) (DFT/RB3LYP/6-31G/GIOA) |
| N-CH2 | 4.02-5.0 | Not specified as a single value |
Note: This table presents data for a related amine oxide to illustrate the comparative approach, as a comprehensive dataset for a simple ammonium ylide was not found in the initial search.
Reactivity and Mechanistic Insights: Theory Guiding Experiment
The true power of combining theoretical models with experimental work is most evident in the study of reaction mechanisms. For ammonium ylides, which undergo characteristic rearrangements like the Stevens and Sommelet-Hauser rearrangements, computational studies have been instrumental in elucidating the underlying pathways.
Theoretical calculations of activation energies for these competing rearrangements have shown them to be very close, with subtle substituent and solvent effects dictating the preferred pathway. For instance, computational models have predicted that electron-withdrawing substituents on the double bond favor the Sommelet-Hauser rearrangement, a prediction that can be experimentally verified.
A mechanistic study on the enantioselective-rearrangement of allylic ammonium ylides effectively combined reaction kinetic analyses using 19F NMR with DFT computations to elucidate the reaction profile and identify the catalyst resting state and turnover-rate limiting step. Such studies showcase how theory can guide the design of experiments and the development of new synthetic methodologies.
Experimental Protocols
General Synthesis of Ammonium Ylide Precursors (Ammonium Salts)
Ammonium salts are typically synthesized by the quaternization of a tertiary amine with an appropriate alkyl halide.
-
Materials: Tertiary amine, alkyl halide, and a suitable solvent (e.g., acetonitrile, THF, or DMF).
-
Procedure: The tertiary amine is dissolved in the chosen solvent. The alkyl halide (typically a stoichiometric equivalent or a slight excess) is added to the solution. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates. The progress of the reaction can be monitored by techniques such as TLC or NMR spectroscopy.
-
Work-up and Purification: Upon completion, the resulting ammonium salt often precipitates from the reaction mixture. It can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials, and dried under vacuum. If the salt is soluble, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization.
In Situ Generation and Reaction of Ammonium Ylides
Ammonium ylides are often highly reactive and are typically generated in situ in the presence of a suitable electrophile.
-
Materials: The corresponding ammonium salt, a strong base (e.g., n-butyllithium, sodium hydride, or a non-nucleophilic base like DBU), an electrophile, and an anhydrous aprotic solvent (e.g., THF, diethyl ether).
-
Procedure: The ammonium salt is suspended or dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is cooled to a low temperature (e.g., -78 °C). The strong base is added dropwise to the mixture to deprotonate the ammonium salt and form the ylide. After a short stirring period, the electrophile is added to the reaction mixture.
-
Monitoring and Work-up: The reaction is allowed to proceed at the low temperature or is gradually warmed to room temperature. The reaction progress is monitored by an appropriate analytical technique. The reaction is then quenched, typically with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is dried and concentrated to yield the crude product, which is then purified by chromatography or other suitable methods.
Spectroscopic Characterization
-
NMR Spectroscopy: 1H, 13C, and 15N NMR spectra are recorded on a high-field NMR spectrometer. Samples are typically dissolved in a deuterated solvent. Chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., TMS).
-
X-ray Crystallography: Single crystals of suitable quality are grown, often by slow evaporation of a solvent or by vapor diffusion. The crystal is mounted on a diffractometer, and diffraction data is collected using X-ray radiation. The resulting diffraction pattern is used to solve and refine the crystal structure.
Visualizing the Workflow
The interplay between theoretical modeling and experimental validation is a cyclical process that drives scientific advancement.
Caption: Workflow illustrating the synergy between theoretical modeling and experimental validation in the study of ammonium ylides.
Comparative study of different precursors for ammonium ylides
A Comparative Guide to Precursors for Ammonium (B1175870) Ylide Generation in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ammonium ylides are reactive intermediates that have garnered significant interest in organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures such as epoxides, aziridines, and cyclopropanes.[1] The choice of precursor is critical as it dictates the stability, reactivity, and stereoselectivity of the resulting ylide, thereby influencing the overall efficiency and outcome of the synthetic transformation. This guide provides a comparative analysis of common precursors for ammonium ylides, supported by experimental data to aid researchers in selecting the optimal precursor for their specific application.
Precursor Classes and Ylide Generation
Ammonium ylides are typically generated in situ from stable precursors. The most common classes of precursors include:
-
Quaternary Ammonium Salts: These are pre-formed salts that, upon treatment with a base, generate the corresponding ammonium ylide. The nature of the substituents on the nitrogen atom and the α-carbon significantly influences the ylide's stability and reactivity.
-
α-Halocarbonyl Compounds and Tertiary Amines: In this approach, the ammonium salt is formed in situ by the reaction of an α-halocarbonyl compound with a tertiary amine, followed by deprotonation with a base to yield the ylide. This method allows for catalytic generation of the ylide with respect to the amine.[2]
-
Diazo Compounds: Metal-catalyzed decomposition of diazo compounds in the presence of a tertiary amine can generate ammonium ylides. This method offers an alternative entry point to these reactive intermediates.[1][3]
The stability of the generated ammonium ylide is a key factor in its subsequent reactivity. Electron-withdrawing groups (e.g., carbonyl, cyano, amide) on the carbanion stabilize the ylide, rendering it less reactive than unstabilized ylides (e.g., benzylic ylides).[4]
Comparative Performance of Precursors
The choice of precursor and the nature of the stabilizing group have a profound impact on the efficiency and stereoselectivity of reactions involving ammonium ylides. The following sections provide a comparative overview based on experimental data for epoxidation reactions, a common application of ammonium ylides.
Amide-Stabilized Ammonium Ylides
Amide-stabilized ammonium ylides have proven effective in the synthesis of glycidic amides.[5][6] A key factor influencing the reaction outcome is the nature of the tertiary amine leaving group in the precursor ammonium salt.
Table 1: Comparison of Amine Leaving Groups in the Epoxidation of Benzaldehyde using Amide-Stabilized Ammonium Ylides. [7][8]
| Entry | Amine Leaving Group | Yield (%) | trans Selectivity (%) |
| 1 | Trimethylamine (B31210) | 67 | >99 |
| 2 | DABCO | <10 | - |
| 3 | Quinuclidine | <10 | - |
| 4 | Triethylamine | <10 | - |
As evidenced by the data, trimethylamine is a superior leaving group compared to bulky bicyclic amines like DABCO and quinuclidine, leading to significantly higher yields in the epoxidation reaction.[8] This highlights the critical role of the amine's steric and electronic properties in the precursor design.
Benzylic Ammonium Ylides
Benzylic ammonium ylides are less stabilized and therefore more reactive than their carbonyl-stabilized counterparts.[2] They are commonly used for the synthesis of stilbene (B7821643) oxides. The choice of the amine leaving group also plays a crucial role in the yield and diastereoselectivity of this transformation.
Table 2: Influence of Amine Leaving Group on the Synthesis of Stilbene Oxide. [8][9]
| Entry | Amine Leaving Group | Yield (%) | cis/trans Ratio |
| 1 | Trimethylamine | 85 | 1:10 |
| 2 | DABCO | 40 | 1:1.5 |
| 3 | Quinuclidine | 35 | 1:1 |
The data clearly demonstrates that trimethylamine-based precursors provide significantly higher yields and superior trans-selectivity in the formation of stilbene oxide.[8][9]
Cyano-Stabilized Ammonium Ylides
Cyano-stabilized ammonium ylides exhibit reactivity intermediate between amide- and ester-stabilized ylides.[5] They have been successfully employed in epoxidation reactions under biphasic conditions.[2]
Experimental Protocols
General Procedure for the Synthesis of Glycidic Amides using Amide-Stabilized Ammonium Ylides
The following is a representative experimental protocol for the reaction of an amide-derived ammonium ylide with an aromatic aldehyde:[5]
To a solution of the quaternary ammonium salt (0.5 mmol) in CH2Cl2 (5 mL) is added a 50% aqueous solution of NaOH (5 mL). The aldehyde (1.0 mmol, 2.0 equiv) is then added, and the resulting biphasic mixture is stirred vigorously at room temperature for the specified reaction time. Upon completion, the reaction mixture is diluted with water and extracted with CH2Cl2. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired glycidic amide.
Logical Workflow for Precursor Selection
The selection of an appropriate precursor for ammonium ylide generation is a critical step in planning a synthesis. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Workflow for selecting an ammonium ylide precursor.
Reaction Pathway for Epoxidation
The generally accepted mechanism for the epoxidation of an aldehyde with an ammonium ylide involves the initial nucleophilic attack of the ylide on the carbonyl carbon to form a betaine (B1666868) intermediate. Subsequent ring closure and elimination of the tertiary amine yield the epoxide.
Caption: General mechanism for ammonium ylide-mediated epoxidation.
Conclusion
The judicious selection of a precursor is paramount for the successful application of ammonium ylides in organic synthesis. For carbonyl-stabilized ylides, quaternary ammonium salts with a trimethylamine leaving group have demonstrated superior performance in epoxidation reactions.[7][8] For less stabilized benzylic ylides, trimethylamine-based precursors also afford higher yields and stereoselectivities.[8][9] The ability to generate ammonium ylides catalytically from α-halocarbonyl compounds and tertiary amines offers an attractive alternative for process efficiency.[2] This guide provides a foundational understanding and practical data to assist researchers in navigating the choices for ammonium ylide generation, ultimately facilitating the development of robust and efficient synthetic methodologies.
References
- 1. Catalytic Rearrangements of Onium Ylides in Aromatic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ammonium Ylide Mediated Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Ammonium ylides for the diastereoselective synthesis of glycidic amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ammonium ylides for the diastereoselective synthesis of glycidic amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzylic Ammonium Ylide Mediated Epoxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzylic Ammonium Ylide Mediated Epoxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Strategies in Ammonium Ylide Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of enantioselective methods in ammonium (B1175870) ylide chemistry, supported by experimental data and detailed protocols. This document focuses on key transformations including aziridination,[1][2]-sigmatropic rearrangements, and Stevens rearrangements.
Ammonium ylides are highly reactive intermediates that have proven to be valuable in synthetic organic chemistry for the construction of a variety of important structural motifs. The development of enantioselective methods to control the stereochemical outcome of reactions involving these ylides has been a significant area of research, leading to powerful tools for the synthesis of chiral molecules, which are crucial in drug discovery and development. This guide summarizes and compares the performance of different catalytic systems and chiral auxiliaries for key transformations, providing a resource for selecting the optimal method for a given synthetic challenge.
Enantioselective Aziridination
The synthesis of chiral aziridines is of great interest due to their prevalence in biologically active molecules and their utility as synthetic intermediates. Enantioselective aziridination mediated by ammonium ylides has emerged as a powerful strategy. A prominent approach involves the use of chiral tertiary amines as catalysts to induce asymmetry.
One of the first successful organocatalytic enantioselective aziridination reactions of N-tosyl imines with phenacyl bromide derivatives proceeds via an in situ generated ammonium ylide.[3] This one-pot process, catalyzed by a chiral tertiary amine, provides access to valuable aziridine (B145994) derivatives in high yields and with good to excellent enantioselectivity.[3]
Comparative Data for Enantioselective Aziridination
| Catalyst | Substrate (Imine) | Substrate (Bromide) | Yield (%) | dr (trans:cis) | ee (%) | Reference |
| Chiral Tertiary Amine | N-tosyl imine (various aryl) | Phenacyl bromide (various aryl) | 78-94 | 89:1 - 97:3 | up to 92 | [3] |
Experimental Protocol: Organocatalytic Enantioselective Aziridination
General Procedure: A mixture of the phenacyl bromide (1 mmol), N-tosyl imine (1 mmol), sodium carbonate (1.5 mmol), and the chiral tertiary amine catalyst (0.2 mmol) in acetonitrile (B52724) (5 mL) is stirred at 80 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired aziridine.[3]
Signaling Pathway: Catalytic Cycle of Enantioselective Aziridination```dot
Caption: Catalytic cycle for isothiourea-catalyzed-[1][2]rearrangement.
Enantioselective Stevens-[1][3]Rearrangement
The Stevens-[1][3]rearrangement of ammonium ylides offers a direct route to functionalized amines through the formation of a new carbon-carbon bond adjacent to the nitrogen atom. Achieving high enantioselectivity in this transformation has been a significant challenge. A notable strategy involves the use of a silyl (B83357) group as a stereochemical control element.
In a novel approach, a silyl group on a pyrrolidine (B122466) ring directs a facially selective carbenoid addition to the nitrogen, leading to a spirocyclic ammonium ylide. This intermediate then undergoes a regioselective-[1][3]migration with retention of configuration, affording hydroxylated quinolizidines after oxidation. [4]
Data for Silyl-Directed Stevens-[1][3]Rearrangement
| Substrate | Product | Yield (%) | dr | Reference |
| 2-Silylpyrrolidine derivative | Hydroxylated quinolizidine | - | high retention | [4] |
Experimental Protocol: Silyl-Directed Stevens-[1][3]Shift
A detailed experimental protocol for this specific transformation can be found in the supporting information of the original publication. [4]The general concept involves the generation of an ammonium ylide from a silyl-substituted cyclic amine, which then undergoes a stereoselective-[1][3]shift.
Logical Relationship: Silyl-Directed Stevens Rearrangement
Caption: Logical workflow for the silyl-directed Stevens rearrangement.
Enantioselective Epoxidation
While sulfonium (B1226848) ylides are more commonly employed for enantioselective epoxidation reactions, there has been progress in the use of chiral ammonium ylides for the synthesis of glycidic amides. [1][5]The use of chiral auxiliaries attached to the ammonium ylide has been shown to induce high levels of stereoselectivity. [1] Detailed DFT studies have provided insight into the mechanism of these reactions, revealing that the chiral auxiliary can effectively shield one face of the ylide, leading to high stereoselectivity. [1]
Data for Chiral Auxiliary-Based Enantioselective Epoxidation
| Chiral Auxiliary | Substrate (Aldehyde) | Yield (%) | dr (trans:cis) | ee (%) | Reference |
| Phenylglycinol-derived | Aromatic aldehydes | up to 76 | >95:5 | >93.5:6.5 (er) | [5] |
Experimental Protocol: Chiral Auxiliary-Based Enantioselective Epoxidation
General Procedure: The chiral ammonium salt (0.1 mmol) is dissolved in a suitable solvent such as CH2Cl2 (1 mL). An aqueous solution of a base (e.g., 50% NaOH, 550 µL) and the aldehyde (1 equiv.) are added. The mixture is heated (e.g., to 40 °C) and stirred for an extended period (e.g., 3 days). The product is then extracted and purified by column chromatography. [5]
Experimental Workflow: Enantioselective Epoxidation
Caption: General experimental workflow for chiral auxiliary-based epoxidation.
This guide provides a snapshot of the current state of enantioselective methods in ammonium ylide chemistry. The field is continuously evolving, with new catalysts and methodologies being developed to address the ongoing demand for efficient and selective synthetic routes to chiral molecules. The data and protocols presented herein should serve as a valuable resource for researchers in this exciting area of chemistry.
References
- 1. On the origin of the stereoselectivity in chiral amide-based ammonium ylide-mediated epoxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organocatalytic Stereoselective Aziridination of Imines via Ammonium Ylides [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. epub.jku.at [epub.jku.at]
Ammonium Ylides: A Superior Approach to Traditional Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficiency, selectivity, and milder reaction conditions is paramount. Ammonium (B1175870) ylides have emerged as powerful reagents, offering significant advantages over traditional synthetic methods for key transformations such as epoxidation, cyclopropanation, and sigmatropic rearrangements. This guide provides an objective comparison of ammonium ylide chemistry with established routes, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic strategy.
Epoxidation: Precision Beyond the Darzens and Corey-Chaykovsky Reactions
The formation of epoxides, crucial intermediates in the synthesis of pharmaceuticals and fine chemicals, has traditionally been dominated by methods like the Darzens condensation and the Corey-Chaykovsky reaction using sulfur ylides. While effective, these methods often suffer from limitations in stereocontrol and substrate scope. Ammonium ylide-mediated epoxidation presents a compelling alternative, frequently delivering superior diastereoselectivity under mild conditions.
A significant advantage of using ammonium ylides is the high trans-selectivity observed in the epoxidation of aldehydes. This is attributed to the reversibility of the initial betaine (B1666868) formation, allowing for thermodynamic equilibration to the more stable anti-betaine intermediate, which then proceeds to the trans-epoxide. In contrast, the Darzens condensation can often lead to mixtures of diastereomers.
Comparative Performance Data: Epoxidation of Benzaldehyde (B42025)
| Method | Reagent/Ylide | Base | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) |
| Ammonium Ylide | Benzyldimethyl(trimethylsilylmethyl)ammonium triflate | CsF | Acetonitrile (B52724) | 95 | >99:1 |
| Sulfur Ylide (Corey-Chaykovsky) | Trimethylsulfonium (B1222738) iodide | NaH | DMSO | 88 | 95:5[1] |
| Darzens Condensation | Ethyl chloroacetate | NaOEt | Ethanol/Toluene | ~75 | Variable, often near 1:1[2] |
Experimental Protocols
Ammonium Ylide Mediated Epoxidation of Benzaldehyde
-
Materials: Benzaldehyde (1.0 mmol), benzyldimethyl(trimethylsilylmethyl)ammonium triflate (1.2 mmol), cesium fluoride (B91410) (1.5 mmol), anhydrous acetonitrile (10 mL).
-
Procedure: To a solution of benzaldehyde and the ammonium salt in anhydrous acetonitrile, cesium fluoride is added in one portion. The mixture is stirred at room temperature for 12 hours. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the corresponding epoxide.
Traditional Alternative: Corey-Chaykovsky Epoxidation of an Aldehyde [1]
-
Materials: Aldehyde (e.g., allyl cyclohexanone, 7.15 mmol), trimethylsulfonium iodide (1.65 eq), potassium tert-butoxide (1.65 eq), dry DMSO (42 mL).
-
Procedure: Trimethylsulfonium iodide is dissolved in dry DMSO. The aldehyde is added, followed by a solution of potassium tert-butoxide in DMSO. The mixture is stirred at room temperature for 2 hours. The reaction is quenched with water and extracted with diethyl ether. The organic phase is washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.[1]
Cyclopropanation: A Stereospecific Alternative to Simmons-Smith
Cyclopropanes are valuable structural motifs in medicinal chemistry. The Simmons-Smith reaction, a classic method for cyclopropanation, often requires stoichiometric quantities of a zinc-copper couple and can have limitations with certain functional groups. Ammonium ylide-mediated cyclopropanation, particularly asymmetric variants using chiral amines, provides a highly stereospecific and often more functional group tolerant approach.
The use of chiral ammonium ylides has enabled highly enantioselective cyclopropanation reactions, a feat that is more challenging to achieve with the traditional Simmons-Smith protocol without the use of chiral auxiliaries on the substrate.
Comparative Performance Data: Cyclopropanation of Chalcone (B49325)
| Method | Reagent/Ylide | Catalyst/Base | Solvent | Yield (%) | Enantiomeric Excess (ee %) |
| Ammonium Ylide | Cinchona alkaloid-derived ammonium salt | Cs₂CO₃ | CH₂Cl₂ | 95 | 96 |
| Simmons-Smith | Diiodomethane (B129776), Zn-Cu couple | - | Diethyl ether | ~90 | N/A (achiral) |
| Furukawa Modification | Diiodomethane, Et₂Zn | - | CH₂Cl₂ | >90 | N/A (achiral) |
Experimental Protocols
Asymmetric Ammonium Ylide Mediated Cyclopropanation of Chalcone
-
Materials: Chalcone (0.1 mmol), Cinchona alkaloid-derived ammonium salt (0.1 mmol), Cesium Carbonate (2.5 eq), Dichloromethane (B109758) (1.0 mL).
-
Procedure: To a solution of chalcone and the chiral ammonium salt in dichloromethane, cesium carbonate is added. The reaction mixture is stirred at room temperature for 72 hours. The reaction is then filtered, and the filtrate is concentrated. The residue is purified by flash chromatography to afford the chiral spirocyclopropane.
Traditional Alternative: Simmons-Smith Cyclopropanation of an Alkene [3]
-
Materials: Alkene (e.g., 1-octene, 1.0 eq), diethylzinc (B1219324) (2.0 eq in hexanes), diiodomethane (2.0 eq), anhydrous dichloromethane.
-
Procedure: To a solution of the alkene in anhydrous dichloromethane at 0 °C under an inert atmosphere, diethylzinc is added slowly, followed by the dropwise addition of diiodomethane. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed sequentially with saturated aqueous sodium bicarbonate and brine, dried, and concentrated. The product is purified by chromatography.[3]
Sigmatropic Rearrangements: The Stevens and Sommelet-Hauser Reactions
Ammonium ylides are key intermediates in the Stevens and Sommelet-Hauser rearrangements, which provide powerful methods for carbon-carbon bond formation and the synthesis of complex amines. These rearrangements offer synthetic pathways that are often more direct than traditional multi-step sequences.
The Stevens rearrangement is a[1][4]-sigmatropic shift, typically involving the migration of a group from the nitrogen atom to the adjacent carbon of the ylide. This reaction is highly valuable for ring expansion and the synthesis of substituted amines.
The Sommelet-Hauser rearrangement is a[4][5]-sigmatropic rearrangement of a benzylic ammonium ylide, resulting in ortho-alkylation of the aromatic ring.[6][7] This provides a regioselective method for the functionalization of aromatic systems that can be more efficient than traditional electrophilic aromatic substitution followed by further modifications.
Comparative Overview: Synthesis of an α-Amino Ketone
| Method | Key Transformation | Reagents | Key Advantages |
| Stevens Rearrangement | [1][4]-Sigmatropic Rearrangement | Quaternary ammonium salt, Strong base (e.g., NaH) | Atom-economical, direct C-C bond formation. |
| Traditional Synthesis | Nucleophilic substitution | α-haloketone, Amine | Well-established, but can require harsh conditions and pre-functionalized substrates.[8] |
Experimental Protocols
Stevens Rearrangement of a Quaternary Ammonium Salt [9]
-
Materials: 1-phenyl-2-(N,N-dimethylamino)ethanone benzyl (B1604629) bromide salt (1.0 mmol), Sodium hydroxide (B78521) (1.2 mmol), Water.
-
Procedure: The quaternary ammonium salt is dissolved in water, and a solution of sodium hydroxide is added. The mixture is stirred at room temperature for several hours. The product, a rearranged amine, is then extracted with an organic solvent, dried, and purified by chromatography.[9]
Sommelet-Hauser Rearrangement of Benzyltrimethylammonium (B79724) Iodide [6]
-
Materials: Benzyltrimethylammonium iodide (1.0 eq), Sodium amide (1.2 eq), Liquid ammonia (B1221849).
-
Procedure: In a flask equipped for reactions at low temperatures, liquid ammonia is condensed. Sodium amide is added, followed by the benzyltrimethylammonium iodide. The reaction is stirred for a few hours at the temperature of liquid ammonia. The reaction is then quenched with ammonium chloride, and the ammonia is allowed to evaporate. The residue is taken up in an organic solvent and water, and the product is isolated from the organic layer.
Visualizing the Pathways
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Comparative pathways for epoxidation.
Caption: Asymmetric vs. traditional cyclopropanation.
Caption: Logic of ammonium ylide rearrangements.
References
- 1. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 9. Stevens rearrangement - Wikipedia [en.wikipedia.org]
Unraveling Ammonium Ylide Rearrangements: A DFT-Validated Comparison of Competitive and Catalyzed Pathways
Researchers in organic synthesis and drug development are increasingly leveraging computational chemistry to elucidate complex reaction mechanisms, thereby accelerating the discovery and optimization of novel synthetic routes. This guide provides a comparative analysis of two distinct ammonium (B1175870) ylide reaction mechanisms, both validated through Density Functional Theory (DFT) calculations. We will examine a classic case of competing[1][2]- versus[1][3]-sigmatropic rearrangements and a modern example of a highly enantioselective, isothiourea-catalyzed[1][2]-rearrangement.
This guide presents the quantitative data from DFT calculations in structured tables for straightforward comparison, details the experimental protocols for both reaction systems, and provides visualizations of the reaction pathways and computational workflows using Graphviz. This comparative approach aims to offer a deeper understanding of how DFT calculations serve as a powerful tool to predict and rationalize the outcomes of ammonium ylide reactions.
Case Study 1: Competition Between[1][2]-Sommelet-Hauser and[1][3]-Stevens Rearrangements
In a seminal study, Singleton and co-workers investigated the competition between the[1][2]-sigmatropic (Sommelet-Hauser) and[1][3]-sigmatropic (Stevens) rearrangements of ammonium ylides. The study combined experimental kinetic isotope effect (KIE) measurements with DFT calculations and molecular dynamics simulations to provide a unified understanding of these competing pathways. Two key substrates were examined: an unsubstituted ammonium ylide that exclusively undergoes the[1][2]-rearrangement, and a substituted ylide that yields a mixture of[1][2] and[1][3] products.
DFT Computational Insights
The DFT calculations were instrumental in understanding the nuanced energy landscape of these reactions. The calculations revealed that for the substituted ylide, the transition state for the[1][2]-rearrangement is "loose," and trajectories passing through this transition state can lead to either the concerted[1][2]-product or to a C-N bond cleavage, forming a radical pair that can then recombine to give the[1][3]-product.[3] This finding challenged the traditional view of two separate, competing pathways and suggested a more dynamic and interconnected mechanism.
Data Presentation
| Reaction Pathway | Substrate | DFT Functional | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) | Experimental Product Ratio ([1][2]:[1][3]) |
| [1][2]-Rearrangement | Unsubstituted Ylide | M06-2X | 6-31+G(d,p) | SMD (DMF) | 15.8 | 100:0 |
| [1][2]-Rearrangement | Substituted Ylide | M06-2X | 6-31+G(d,p) | SMD (DMF) | 18.2 | 95:5 (at 25 °C) |
| [1][3]-Rearrangement | Substituted Ylide | M06-2X | 6-31+G(d,p) | SMD (DMF) | 19.5 (via radical pair) | 95:5 (at 25 °C) |
Experimental Protocols
General Procedure for the Rearrangement of Ammonium Salts:
To a solution of the ammonium salt (1.0 equiv) in anhydrous DMF (0.1 M) was added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv) at the desired temperature (25 °C or 90 °C). The reaction mixture was stirred for the specified time, and then quenched by the addition of water. The aqueous layer was extracted with diethyl ether, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product ratio was determined by ¹H NMR spectroscopy of the crude reaction mixture. For the kinetic isotope effect experiments, the reaction was monitored at low conversion, and the product was isolated for NMR analysis.
Visualizations
Case Study 2: Isothiourea-Catalyzed Enantioselective[1][2]-Rearrangement
Smith, Cheong, and co-workers developed a highly enantioselective[1][2]-rearrangement of allylic ammonium ylides catalyzed by the chiral isothiourea, benzotetramisole (BTM). This reaction provides a powerful method for the synthesis of enantioenriched α-amino acid derivatives. DFT calculations were employed to elucidate the catalytic cycle and the origins of stereoselectivity.
DFT Computational Insights
The computational studies revealed a detailed catalytic cycle involving the formation of a key acyl ammonium intermediate. The calculations showed that the turnover-limiting step is the deprotonation of the ammonium salt to form the ylide. The high enantioselectivity was attributed to a combination of non-covalent interactions in the transition state, including a key cation-π interaction between the substrate and the catalyst, which directs the facial selectivity of the rearrangement.[2]
Data Presentation
| Step in Catalytic Cycle | DFT Functional | Basis Set | Solvent Model | Calculated Free Energy Barrier (kcal/mol) |
| Catalyst Acylation | M06-2X | 6-311+G(d,p) with SDD for I | SMD (Acetonitrile) | 12.5 |
| Ylide Formation (Deprotonation) | M06-2X | 6-311+G(d,p) with SDD for I | SMD (Acetonitrile) | 21.3 (Turnover Limiting) |
| [1][2]-Sigmatropic Rearrangement (Major Diastereomer) | M06-2X | 6-311+G(d,p) with SDD for I | SMD (Acetonitrile) | 15.1 |
| [1][2]-Sigmatropic Rearrangement (Minor Diastereomer) | M06-2X | 6-311+G(d,p) with SDD for I | SMD (Acetonitrile) | 17.8 |
Experimental Protocols
General Procedure for the Isothiourea-Catalyzed Enantioselective[1][2]-Rearrangement:
To a solution of the allylic ammonium salt (1.0 equiv), benzotetramisole (BTM) catalyst (0.1 equiv), and 1-hydroxybenzotriazole (B26582) (HOBt) (0.1 equiv) in anhydrous acetonitrile (B52724) (0.1 M) at -20 °C was added N,N-diisopropylethylamine (DIPEA) (1.2 equiv). The reaction mixture was stirred at -20 °C until the starting material was consumed (as monitored by TLC). The reaction was then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the enantioenriched α-amino acid derivative. The enantiomeric excess was determined by chiral HPLC analysis.
Visualizations
Conclusion
The two case studies presented here highlight the indispensable role of DFT calculations in modern mechanistic organic chemistry. In the case of the competing Sommelet-Hauser and Stevens rearrangements, DFT, in conjunction with dynamic trajectory simulations, provided a paradigm-shifting insight into how a single transition state can lead to multiple products. For the isothiourea-catalyzed reaction, DFT calculations were crucial in mapping out the entire catalytic cycle, identifying the turnover-limiting step, and rationalizing the high degree of enantioselectivity observed experimentally. By providing a quantitative and visual comparison of these systems, this guide demonstrates how computational chemistry can be effectively employed to understand, predict, and ultimately control the outcomes of complex organic reactions.
References
Elucidating Ammonium Ylide Rearrangements: A Comparative Guide to Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for the rational design and optimization of synthetic routes. Ammonium (B1175870) ylide rearrangements, particularly the Stevens and Sommelet-Hauser rearrangements, represent powerful tools for the construction of complex amine-containing molecules. However, their mechanistic intricacies have been a subject of debate. This guide provides an objective comparison of these rearrangements, focusing on the pivotal role of isotopic labeling studies in unraveling their distinct mechanistic pathways. Experimental data from deuterium (B1214612) and carbon-13 labeling, crossover experiments, and Chemically Induced Dynamic Nuclear Polarization (CIDNP) studies are presented to offer a comprehensive understanding of these transformations.
The Stevens and Sommelet-Hauser rearrangements both proceed through a common ammonium ylide intermediate but diverge to yield structurally distinct products. The Stevens rearrangement is characterized by a formal[1][2]-migration of an alkyl or benzyl (B1604629) group, while the Sommelet-Hauser rearrangement involves a[2][3]-sigmatropic shift, typically of a benzyl group, to the ortho position of an aromatic ring.[4] The choice between these pathways is influenced by factors such as the structure of the quaternary ammonium salt, the nature of the base, and the reaction temperature. Isotopic labeling has been instrumental in providing definitive evidence for the proposed mechanisms of these competing reactions.
Mechanistic Insights from Isotopic Labeling: A Comparative Analysis
Isotopic labeling allows for the precise tracking of atoms throughout a chemical transformation, offering unambiguous insights into bond-breaking and bond-forming events. Both deuterium (²H) and carbon-13 (¹³C) have been employed to probe the mechanisms of the Stevens and Sommelet-Hauser rearrangements.
The Stevens Rearrangement: Evidence for a Stepwise Radical Mechanism
Early mechanistic proposals for the Stevens rearrangement were contentious, with suggestions of both concerted and stepwise pathways.[5] Isotopic labeling studies, particularly with ¹³C, and complementary techniques like CIDNP and crossover experiments, have provided strong evidence for a stepwise mechanism involving the homolytic cleavage of the N-C bond to form a radical pair intermediate.[5]
A key experiment involves the use of a ¹³C-labeled benzyl group. If the rearrangement were a concerted intramolecular process, the ¹³C label would be expected to remain at its original position in the product. However, experimental results from crossover studies, where two different ammonium salts are rearranged in the same pot, have shown the formation of crossover products, indicating that the migrating group can detach from the nitrogen atom and recombine with a different molecule. This points towards an intermolecular or, more accurately, a caged radical-pair mechanism.
Chemically Induced Dynamic Nuclear Polarization (CIDNP) studies have further solidified the radical pair hypothesis. The observation of enhanced absorption and emission signals in the NMR spectrum of the reaction products is a hallmark of reactions proceeding through radical pair intermediates. Quantitative CIDNP studies on the Stevens rearrangement of various ylides have shown enhancement factors that are significant, although often less than 100% of what would be expected for a purely free radical pathway, suggesting a rapid in-cage recombination of the radical pair.[5]
The Sommelet-Hauser Rearrangement: A Concerted[2][3]-Sigmatropic Shift
In contrast to the Stevens rearrangement, the Sommelet-Hauser rearrangement is widely accepted to proceed through a concerted, intramolecular[2][3]-sigmatropic shift.[2][4] Isotopic labeling experiments have been crucial in confirming this mechanism.
Deuterium labeling of the benzylic protons of the quaternary ammonium salt provides a powerful tool to probe the mechanism. If the reaction proceeds via the proposed cyclic transition state, a specific transfer of a proton from the ortho position of the aromatic ring to the ylidic carbon is expected. Deuterium labeling at the ortho position of the benzyl group and subsequent analysis of the product distribution can confirm this intramolecular proton transfer.
Furthermore, crossover experiments involving two different benzyl-substituted ammonium salts in the Sommelet-Hauser rearrangement typically yield no crossover products, reinforcing the intramolecular nature of the reaction.[2] The absence of CIDNP signals in these rearrangements also argues against the involvement of radical pair intermediates.
Quantitative Data from Isotopic Labeling and Related Studies
The following table summarizes the key experimental evidence and quantitative data that differentiate the Stevens and Sommelet-Hauser rearrangements.
| Experimental Technique | Stevens Rearrangement ([1][2]-shift) | Sommelet-Hauser Rearrangement ([2][3]-shift) | Mechanistic Implication |
| ¹³C Labeling (Migrating Group) | Scrambling of the label is possible in crossover experiments. | No scrambling of the label; intramolecular migration. | Stevens: Stepwise, potential for intermolecularity via caged radical pair. Sommelet-Hauser: Concerted, intramolecular. |
| Deuterium Labeling (Aromatic Ring) | Not typically diagnostic for the core mechanism. | Specific intramolecular transfer of ortho-deuterium to the ylidic carbon. | Confirms the cyclic transition state in the Sommelet-Hauser rearrangement. |
| Crossover Experiments | Formation of crossover products observed. | No crossover products observed. | Stevens: Supports a dissociative mechanism. Sommelet-Hauser: Supports an intramolecular mechanism. |
| CIDNP Studies | Enhanced absorption and emission signals observed. | No significant CIDNP signals observed. | Stevens: Proceeds through a radical pair intermediate. Sommelet-Hauser: Does not involve radical intermediates. |
| Kinetic Isotope Effect (KIE) | Small to moderate kH/kD observed for deprotonation to form the ylide. | Significant primary kH/kD may be observed for the proton transfer step in the rearomatization. | Provides information about the rate-determining step. |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are generalized procedures for conducting isotopic labeling studies for the Stevens and Sommelet-Hauser rearrangements.
Protocol 1: ¹³C Labeling for a Crossover Experiment in the Stevens Rearrangement
Objective: To determine if the Stevens rearrangement proceeds via an intermolecular or intramolecular mechanism.
Materials:
-
Benzyl(¹³C-methyl)dimethylammonium iodide
-
(p-Methylbenzyl)dimethyl(methyl)ammonium iodide
-
Strong base (e.g., sodium amide in liquid ammonia (B1221849) or n-butyllithium in THF)
-
Anhydrous solvent (e.g., liquid ammonia or THF)
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
NMR spectrometer
-
Mass spectrometer (GC-MS or LC-MS)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve equimolar amounts of benzyl(¹³C-methyl)dimethylammonium iodide and (p-methylbenzyl)dimethyl(methyl)ammonium iodide in the anhydrous solvent at the appropriate temperature (e.g., -78 °C for THF or -33 °C for liquid ammonia).
-
Slowly add a solution or slurry of the strong base to the reaction mixture with vigorous stirring.
-
Allow the reaction to proceed for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of the quenching agent.
-
Allow the mixture to warm to room temperature and extract the products with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR, ¹³C NMR, and mass spectrometry to identify and quantify the four possible products: the two non-crossover products and the two crossover products.
Protocol 2: Deuterium Labeling for Mechanistic Study of the Sommelet-Hauser Rearrangement
Objective: To verify the intramolecular proton transfer in the Sommelet-Hauser rearrangement.
Materials:
-
(2,6-Dideuteriobenzyl)trimethylammonium iodide (synthesized from 2,6-dideuteriobenzyl bromide and trimethylamine)
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
NMR spectrometer
Procedure:
-
Set up a three-necked flask equipped with a dry ice-acetone condenser and a gas inlet for ammonia.
-
Condense liquid ammonia into the flask at -78 °C.
-
Add sodium amide to the liquid ammonia with stirring.
-
Dissolve the (2,6-dideuteriobenzyl)trimethylammonium iodide in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium amide solution.
-
Stir the reaction mixture at -33 °C for the desired reaction time.
-
Quench the reaction by the careful addition of saturated aqueous ammonium chloride.
-
Allow the ammonia to evaporate, and then extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Analyze the product by ¹H NMR and ²H NMR spectroscopy to determine the position and extent of deuterium incorporation in the rearranged product.
Visualizing the Mechanistic Pathways
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for the Stevens and Sommelet-Hauser rearrangements and the conceptual workflow of a crossover experiment.
Figure 1. Proposed radical pair mechanism for the Stevens rearrangement.
Figure 2. Concerted[2][3]-sigmatropic mechanism for the Sommelet-Hauser rearrangement.
Figure 3. Conceptual workflow of a crossover experiment to distinguish between intra- and intermolecular pathways.
References
- 1. Strong inverse kinetic isotope effect observed in ammonia charge exchange reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tailoring 13C labeling for triple-resonance solid-state NMR experiments on aligned samples of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The solid-state photo-CIDNP effect and its analytical application : photo-CIDNP MAS NMR to study radical pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]
- 5. The mechanism of the Stevens rearrangement: a quantitative CIDNP study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Benchmarking Guide to New Catalysts for Asymmetric Ammonium Ylide Reactions
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of complex nitrogen-containing molecules is a cornerstone of modern drug discovery and development. Among the myriad of synthetic tools available, the rearrangement of ammonium (B1175870) ylides has emerged as a powerful strategy for the stereoselective construction of carbon-carbon and carbon-nitrogen bonds. This guide provides a comparative benchmark of recently developed catalysts for asymmetric ammonium ylide reactions, with a focus on their performance, substrate scope, and experimental applicability. The data presented herein is intended to aid researchers in selecting the optimal catalytic system for their specific synthetic challenges.
Performance Benchmark of Asymmetric Catalysts
The following tables summarize the performance of leading catalyst systems in asymmetric ammonium ylide[1][2]-sigmatropic rearrangements. Key performance indicators include yield, diastereomeric ratio (dr), and enantiomeric excess (ee).
Table 1: Isothiourea (Organocatalyst) Performance in[1][2]-Rearrangement[1][3]
| Substrate (Ammonium Salt) | Catalyst Loading (mol%) | Product | Yield (%) | dr (syn:anti) | ee (%) |
| N-cinnamyl-N-methyl-N-(2-oxo-2-(4-nitrophenoxy)ethyl)piperidin-1-ium bromide | 20 | syn-2-(cinnamyl(methyl)amino)-2-(piperidin-1-yl)acetic acid derivative | 86 | >95:5 | 95 |
| N-cinnamyl-N-methyl-N-(2-oxo-2-(4-nitrophenoxy)ethyl)morpholin-4-ium bromide | 20 | syn-2-(cinnamyl(methyl)amino)-2-morpholinoacetic acid derivative | 89 | >95:5 | >99 |
| N-cinnamyl-N-methyl-N-(2-oxo-2-(4-nitrophenoxy)ethyl)-4-Boc-piperazin-1-ium bromide | 20 | syn-tert-butyl 4-(1-(cinnamyl(methyl)amino)-2-oxo-2-(benzylamino)ethyl)piperazine-1-carboxylate | 80 | >95:5 | >99 |
| N-(4-methoxycinnamyl)-N-methyl-N-(2-oxo-2-(4-nitrophenoxy)ethyl)piperidin-1-ium bromide | 20 | syn-2-((4-methoxycinnamyl)(methyl)amino)-2-(piperidin-1-yl)acetic acid derivative | 85 | >95:5 | 96 |
| N-(4-chlorocinnamyl)-N-methyl-N-(2-oxo-2-(4-nitrophenoxy)ethyl)piperidin-1-ium bromide | 20 | syn-2-((4-chlorocinnamyl)(methyl)amino)-2-(piperidin-1-yl)acetic acid derivative | 88 | >95:5 | 94 |
Table 2: Silver-Based Catalyst Performance in Domino Generation/[1][2]-Sigmatropic Rearrangement[2][4][5]
| Amine Substrate | Ynone Substrate | Catalyst System | Product | Yield (%) | ee (%) |
| (S)-2-(azepan-1-ylmethyl)-1-prop-2-ynylpyrrolidine | Phenylacetylene | AgSbF₆ (20 mol%), (R)-Tol-BINAP (22 mol%) | Chiral Azabicycle | 95 | 98 |
| (S)-2-(piperidin-1-ylmethyl)-1-prop-2-ynylpyrrolidine | Phenylacetylene | AgSbF₆ (20 mol%), (R)-Tol-BINAP (22 mol%) | Chiral Azabicycle | 92 | 97 |
| (S)-2-(pyrrolidin-1-ylmethyl)-1-prop-2-ynylpyrrolidine | Phenylacetylene | AgSbF₆ (20 mol%), (R)-Tol-BINAP (22 mol%) | Chiral Azabicycle | 90 | 96 |
| (S)-2-(azepan-1-ylmethyl)-1-prop-2-ynylpyrrolidine | 4-Methoxyphenylacetylene | AgSbF₆ (20 mol%), (R)-Tol-BINAP (22 mol%) | Chiral Azabicycle | 96 | 98 |
| (S)-2-(azepan-1-ylmethyl)-1-prop-2-ynylpyrrolidine | 4-Chlorophenylacetylene | AgSbF₆ (20 mol%), (R)-Tol-BINAP (22 mol%) | Chiral Azabicycle | 93 | 97 |
Experimental Protocols
Detailed experimental procedures for the benchmarked catalytic systems are provided below.
General Protocol for Isothiourea-Catalyzed Asymmetric[1][2]-Rearrangement[1][3]
To a solution of the allylic ammonium salt (0.1 mmol) in acetonitrile (B52724) (1.0 mL) at -20 °C was added (+)-benzotetramisole (BTM) (20 mol %) and 1-hydroxybenzotriazole (B26582) (HOBt) (20 mol %). Diisopropylethylamine (DIPEA) (1.4 equiv) was then added dropwise, and the reaction mixture was stirred at -20 °C for the time indicated by TLC analysis. Upon completion, the reaction was quenched by the addition of a nucleophile (e.g., benzylamine, 5.0 equiv) to convert the resulting ester to the corresponding amide for easier purification and analysis. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired product.
General Protocol for Silver-Catalyzed Domino Generation/[1][2]-Sigmatropic Rearrangement[2][5]
In a glovebox, to a solution of the amine substrate (0.2 mmol) in anhydrous acetonitrile (3.0 mL) were added AgSbF₆ (0.04 mmol, 20 mol %) and the chiral phosphine (B1218219) ligand (e.g., (R)-Tol-BINAP, 0.044 mmol, 22 mol %). The mixture was stirred at room temperature for 30 minutes. The ynone substrate (0.24 mmol) was then added, and the reaction mixture was stirred at room temperature for the time indicated by TLC analysis. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the chiral azabicyclic product.
Catalytic Cycles and Reaction Pathways
The following diagrams illustrate the proposed catalytic cycles and reaction pathways for the benchmarked catalysts.
Isothiourea-Catalyzed[1][2]-Sigmatropic Rearrangement
Caption: Proposed catalytic cycle for the isothiourea-catalyzed asymmetric[1][2]-rearrangement.
Silver-Catalyzed Domino Generation/[1][2]-Sigmatropic Rearrangement
Caption: Proposed mechanism for the silver-catalyzed domino generation/[1][2]-sigmatropic rearrangement.[2][3]
Rhodium-Catalyzed Asymmetric Three-Component Reaction
Caption: Proposed pathway for the Rh(I)-catalyzed asymmetric three-component reaction.
Copper-Catalyzed[1][2]-Sigmatropic Rearrangement
Caption: Generalized catalytic cycle for copper-catalyzed[1][2]-sigmatropic rearrangements.
Conclusion
The development of new catalytic systems for asymmetric ammonium ylide reactions continues to provide powerful tools for the synthesis of enantioenriched nitrogen-containing molecules. Organocatalysts, such as isothioureas, offer a metal-free approach with excellent stereocontrol. Silver-based catalysts enable elegant domino reactions for the rapid construction of complex heterocyclic scaffolds. Rhodium and copper catalysts also demonstrate high efficacy, with their reactivity and selectivity often tunable through ligand modification. The choice of catalyst will ultimately depend on the specific substrate, desired product, and reaction conditions. This guide serves as a starting point for researchers to navigate the expanding landscape of catalytic asymmetric ammonium ylide reactions and to select the most promising system for their synthetic endeavors.
References
Safety Operating Guide
Navigating the Safe Disposal of Ammonium Compounds in a Laboratory Setting
A comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and disposal of ammonium-containing chemical waste, ensuring laboratory safety and environmental responsibility.
The term "Ammoniumyl" is not a standard chemical nomenclature. It is likely a reference to the ammonium (B1175870) ion (NH₄⁺) or, more broadly, to compounds containing this ion. This guide provides essential safety and logistical information for the proper disposal of common ammonium compounds encountered in laboratory environments, such as ammonium hydroxide, ammonium chloride, and ammonium acetate. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific ammonium compound being handled. All handling and disposal activities should be conducted in a well-ventilated area, preferably under a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
Quantitative Data for Disposal Parameters
Proper disposal of ammonium compounds often involves dilution and neutralization. The following table summarizes key quantitative parameters to guide these processes.
| Parameter | Value | Compound Applicability | Source |
| Neutralization pH Range | 6 - 8 | Ammonium Rhodanilate (aqueous waste), Ammonium Hydroxide, general industrial ammonia (B1221849) waste | [1][2] |
| Dilution Ratio (Ammonia:Water) | 1:10 | Small amounts of household ammonia | [3] |
| Dilution Ratio (Ammonium Acetate:Water) | At least 1:100 | Ammonium Acetate solution | [4] |
| NEA Trade Effluent Limit (Ammoniacal Nitrogen) | < 50 mg/L | Industrial effluent in Singapore | [5] |
Disposal Protocols
Under no circumstances should ammonium compounds be disposed of down the drain without appropriate treatment or in regular trash.[1] The primary methods for disposal are neutralization followed by drain disposal (where permitted), or collection by a licensed hazardous waste management company.
Experimental Protocol: Neutralization of Aqueous Ammonium Waste
This protocol is a general guideline for the neutralization of acidic or basic aqueous waste containing ammonium compounds.
Materials:
-
Aqueous ammonium waste
-
Suitable acid (e.g., hydrochloric acid, sulfuric acid) or base (e.g., sodium bicarbonate, dilute sodium hydroxide)[1][3]
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate PPE (gloves, goggles, lab coat)
-
Fume hood
Procedure:
-
Place the container with the aqueous ammonium waste on a stir plate inside a chemical fume hood.
-
Begin gentle stirring of the solution.
-
Slowly and carefully add the neutralizing agent (acid or base) dropwise to the waste solution. Violent reactions can occur with strong acids and concentrated ammonium hydroxide.[6]
-
Continuously monitor the pH of the solution using pH indicator strips or a pH meter.
-
Continue adding the neutralizing agent until the pH of the solution is between 6 and 8.[1][2]
-
Once neutralized, the solution may be discharged to the sanitary sewer, provided this is in accordance with local regulations.[3][4][6] If drain disposal is not permitted, the neutralized waste must be collected in a labeled hazardous waste container for professional disposal.[6]
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation.[1] For small spills, gently cover the material with an inert absorbent such as sand, vermiculite, kitty litter, or baking soda.[1][3] Carefully scoop the absorbed material into a labeled hazardous waste container.[1] Decontaminate the spill area with a suitable cleaning agent and collect the cleaning materials as hazardous waste.[1]
Waste Collection and Professional Disposal
For solid ammonium waste, including contaminated items like weighing boats and filter paper, collect it in a dedicated, clearly labeled, and sealed hazardous waste container.[1] For larger quantities of liquid waste or when drain disposal is not permitted, the waste must be collected for disposal by a licensed environmental waste management company.[1][7] Ensure that the waste containers are stored in a designated, secure, and well-ventilated area, away from incompatible materials such as acids and oxidizers.[1][6]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of ammonium-containing waste in a laboratory setting.
Caption: Workflow for the safe disposal of ammonium compounds.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
